molecular formula C47H67N13O14S2 B14750789 Ornipressin acetate

Ornipressin acetate

カタログ番号: B14750789
分子量: 1102.2 g/mol
InChIキー: AYJSELDHDXYDKX-BTQYNBJVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ornipressin acetate is a useful research compound. Its molecular formula is C47H67N13O14S2 and its molecular weight is 1102.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C47H67N13O14S2

分子量

1102.2 g/mol

IUPAC名

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)/t27-,28-,29-,30?,31-,32?,33?,34-;/m0./s1

InChIキー

AYJSELDHDXYDKX-BTQYNBJVSA-N

異性体SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N

正規SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ornipressin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Ornipressin (B549295) acetate (B1210297) is a potent synthetic analogue of the natural hormone arginine vasopressin, primarily utilized for its powerful vasoconstrictive properties in clinical settings to manage bleeding.[1][2][3] This document provides a detailed examination of its molecular mechanism of action, focusing on its interaction with vasopressin receptors and the subsequent intracellular signaling cascades. It is intended for researchers, scientists, and drug development professionals, offering quantitative pharmacological data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows.

Core Mechanism of Action

Ornipressin is a synthetic peptide in which the arginine at position 8 of the native vasopressin molecule is replaced with ornithine.[2][4] Its primary pharmacological effect, vasoconstriction, is mediated through its activity as an agonist at vasopressin receptors, specifically the V1a subtype.[1][5]

Receptor Binding and G-Protein Coupling

The V1a receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[6] These receptors are predominantly located on vascular smooth muscle cells.[1][7] Upon binding of Ornipressin, the V1a receptor undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G-protein, Gαq/11.[1][6][8]

Downstream Second Messenger Cascade

The activation of the Gαq/11 protein initiates a well-defined intracellular signaling cascade:

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC).[1][8][9]

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.[1][10]

  • Smooth Muscle Contraction: The significant increase in intracellular Ca2+ concentration is the critical event leading to vasoconstriction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction.[1][9][10]

  • Protein Kinase C (PKC) Activation: Concurrently, DAG and the increased intracellular Ca2+ activate Protein Kinase C (PKC), which phosphorylates various cellular proteins, further contributing to the contractile response and other long-term cellular effects.[8][9]

Visualization: Ornipressin V1a Receptor Signaling Pathway

The following diagram illustrates the sequence of molecular events from receptor binding to the ultimate physiological response of vasoconstriction.

Ornipressin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates CaM Calmodulin (CaM) MLCK Myosin Light Chain Kinase CaM->MLCK Activates Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction Phosphorylates & Causes Ca_Store Ca2+ Store IP3R->Ca_Store Opens Channel Ca_Cytoplasm Cytoplasmic Ca2+ Ca_Store->Ca_Cytoplasm Release Ca_Cytoplasm->PKC Activates Ca_Cytoplasm->CaM Binds Ornipressin Ornipressin Ornipressin->V1aR Binds

Caption: V1a receptor signaling cascade initiated by Ornipressin.

Pharmacological Parameters

Quantitative analysis of Ornipressin's interaction with vasopressin and oxytocin (B344502) receptors reveals its potency and selectivity profile.

Receptor Activation Potency Data

The following table summarizes the half-maximal effective concentration (EC50) values for Ornipressin at human receptors, as determined by reporter gene expression assays in HEK293 cells.[4][11]

Receptor SubtypeSpeciesAssay TypeEC50 Value
Vasopressin V1a HumanReporter Gene Assay0.69 nM
Vasopressin V2 HumanReporter Gene Assay0.45 nM
Vasopressin V1b HumanReporter Gene Assay7.5 nM
Oxytocin (OTR) HumanReporter Gene Assay71 nM
Physiological Response Data
  • In Vivo Animal Models: In rats, administration of Ornipressin at a dose of 0.1 nmol/kg leads to a measurable increase in arterial blood pressure.[4]

  • Human Clinical Studies: Studies on vasoconstriction in human skin show that Ornipressin is effective at concentrations as low as 10⁻⁴ U/ml, with the most significant constrictor effect observed at 10⁻² to 10⁻¹ U/ml.[12] A concentration of 10⁻² U/ml is suggested to be effective for achieving local hemostasis in skin.[12]

Key Experimental Methodologies

Characterization of Ornipressin's mechanism of action relies on standardized in vitro assays. The protocols for two fundamental experiments are detailed below.

Protocol: V1a Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of Ornipressin by measuring its ability to compete with a radiolabeled ligand for the V1a receptor.[13][14]

  • Objective: To determine the inhibitory constant (Ki) of Ornipressin for the human V1a receptor.

  • Materials:

    • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human V1a receptor.

    • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) at a concentration at or below its dissociation constant (Kd).

    • Test Compound: Ornipressin acetate, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Non-specific Control: 1 µM unlabeled Arginine Vasopressin.

    • Equipment: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/B), scintillation counter.

  • Procedure:

    • Plate Setup: To designated wells of a 96-well plate, add assay buffer, the radioligand, and either the test compound (at various concentrations), buffer for total binding, or the non-specific control.

    • Reaction Initiation: Add the cell membrane preparation (e.g., 10-20 µg protein/well) to all wells to start the binding reaction.

    • Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

    • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding as a function of the log concentration of Ornipressin.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Ornipressin that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the potency (EC50) of Ornipressin by quantifying the increase in intracellular calcium following V1a receptor activation.[15][16]

  • Objective: To determine the EC50 of Ornipressin for inducing calcium mobilization via the human V1a receptor.

  • Materials:

    • Cells: HEK293 cells stably expressing the human V1a receptor, seeded in black-walled, clear-bottom 96-well plates.

    • Calcium Indicator Dye: Fluo-4 AM or a similar cell-permeant fluorescent calcium indicator.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Test Compound: this compound, serially diluted.

    • Equipment: Fluorescence kinetic plate reader (e.g., FlexStation) with integrated liquid handling.

  • Procedure:

    • Cell Plating: Seed cells into 96-well plates and grow to confluence (typically 18-24 hours).

    • Dye Loading: Remove the growth medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C, protected from light. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

    • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

    • Measurement: Place the cell plate into the fluorescence kinetic plate reader.

    • Baseline Reading: The instrument measures baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Compound Addition: The instrument's integrated fluidics system automatically adds the serially diluted Ornipressin to the wells while continuing to record fluorescence.

    • Kinetic Reading: Continue to measure fluorescence intensity every 1-2 seconds for a total of 90-120 seconds to capture the peak response.

  • Data Analysis:

    • For each concentration, determine the maximum fluorescence signal change (peak minus baseline).

    • Plot the maximum signal change against the log concentration of Ornipressin.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Visualization: Calcium Mobilization Assay Workflow

The following diagram outlines the logical flow of the intracellular calcium mobilization experiment.

Calcium_Assay_Workflow cluster_reader Inside Plate Reader A 1. Cell Seeding (96-well plates) B 2. Incubation (18-24 hours) A->B C 3. Dye Loading (e.g., Fluo-4 AM) B->C D 4. Incubation (45-60 mins, 37°C) C->D E 5. Plate Reading (Fluorescence Kinetic Reader) D->E F 6. Baseline Measurement (10-20 seconds) E->F G 7. Automated Compound Addition (Ornipressin) F->G Inject H 8. Kinetic Data Capture (90-120 seconds) G->H Measure I 9. Data Analysis (Dose-Response Curve & EC50) H->I

Caption: A typical experimental workflow for a calcium mobilization assay.

Conclusion

The mechanism of action of this compound is centered on its agonism of the V1a vasopressin receptor. This interaction triggers a Gq-protein-mediated signaling cascade involving Phospholipase C, the generation of IP3 and DAG, and a subsequent sharp increase in intracellular calcium. This calcium mobilization is the direct stimulus for vascular smooth muscle contraction, resulting in the potent vasoconstriction for which the drug is clinically employed. The pharmacological profile and mechanism can be precisely characterized using established in vitro methods such as competitive binding and calcium mobilization assays.

References

Ornipressin Acetate: A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant applications in surgical and clinical settings for achieving hemostasis. This technical guide provides an in-depth overview of the chemical structure and a representative method for the synthesis of Ornipressin acetate (B1210297). It includes a detailed breakdown of its physicochemical and biological properties, a comprehensive protocol for its synthesis via solid-phase peptide synthesis (SPPS), and methodologies for its purification and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide drug development and related fields.

Introduction

Ornipressin is a nonapeptide and a synthetic derivative of the natural hormone arginine vasopressin (AVP). The key structural modification in Ornipressin is the substitution of the arginine residue at position 8 with ornithine. This alteration confers a more specific agonistic activity towards the vasopressin V1a receptor, resulting in potent vasoconstrictive effects with reduced antidiuretic activity compared to AVP.[1] Its primary clinical utility lies in its ability to control local blood flow during surgical procedures.[1] This guide details the molecular architecture of Ornipressin acetate and outlines a robust methodology for its chemical synthesis.

Structure and Properties of this compound

Ornipressin is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues at positions 1 and 6. The C-terminus is an amide, and the amino acid at position 8 is L-ornithine. The acetate salt form is common for formulation.

Chemical Structure

The primary amino acid sequence of Ornipressin is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂. A disulfide bond connects the Cys¹ and Cys⁶ residues, forming a cyclic hexapeptide ring with a tripeptide tail.

Chemical Structure of Ornipressin

Caption: 2D Chemical Structure of Ornipressin.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₄₅H₆₃N₁₃O₁₂S₂ (free base)[1]
Molecular Weight 1042.19 g/mol (free base)[1]
CAS Number 914453-98-8[1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥98%[1]
Solubility DMSO: 10 mg/ml, PBS (pH 7.2): 20 mg/ml
Storage Temperature -20°C[1]
Biological Activity

Ornipressin is a potent agonist of the vasopressin V1a receptor. Its binding to V1a receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.[2] The table below presents its activity at various receptors.

Receptor TargetEC₅₀ (nM) - Human ReceptorsReference(s)
Vasopressin V1a 0.69
Vasopressin V2 0.45
Vasopressin V1b 7.5
Oxytocin Receptor 71

Synthesis of this compound

The synthesis of Ornipressin is achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for the stepwise construction of peptides on a solid support.[3] The following sections outline a representative workflow for the synthesis of Ornipressin.

Synthesis Workflow

The overall process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a resin, followed by on-resin cyclization, cleavage from the resin, and purification.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage and Purification Resin Rink Amide Resin (for C-terminal amide) Load Load first amino acid: Fmoc-Gly-OH Resin->Load Chain Sequential Coupling & Deprotection (Fmoc-Orn(Boc), Fmoc-Pro, etc.) Load->Chain Linear Protected Linear Nonapeptide on Resin Chain->Linear Cys_Deprotect Selective Deprotection of Cys (e.g., removal of Acm groups) Linear->Cys_Deprotect Oxidation On-Resin Oxidation (Formation of Disulfide Bridge) Cys_Deprotect->Oxidation Cyclic Cyclized Ornipressin on Resin Oxidation->Cyclic Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Cyclic->Cleavage Crude Crude Cyclic Ornipressin Cleavage->Crude Purification RP-HPLC Purification Crude->Purification Lyophilization Lyophilization Purification->Lyophilization Final Pure this compound Lyophilization->Final G Ornipressin Ornipressin V1aR V1a Receptor (GPCR) Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Increase ↑ Intracellular [Ca²⁺] Ca_Release->Ca_Increase Contraction Smooth Muscle Contraction Ca_Increase->Contraction Leads to PKC->Contraction Contributes to

References

Ornipressin Acetate: A Technical Guide to V1a Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295), a synthetic analogue of vasopressin, is a potent vasoconstrictor with a primary mechanism of action mediated through the vasopressin V1a receptor.[1][2] Also known as 8-L-ornithine-vasopressin or POR-8, it is a peptide hormone where the arginine at position eight in vasopressin is substituted with ornithine.[3] This structural modification confers a degree of selectivity for the V1a receptor. This technical guide provides an in-depth overview of the V1a receptor binding characteristics of ornipressin acetate (B1210297), detailed experimental protocols for its assessment, and a visualization of the associated signaling pathways. Ornipressin is recognized as a specific agonist for the V1 receptor.[4]

Quantitative Data on Receptor Activation

A study using HEK293 cells expressing human vasopressin and oxytocin (B344502) receptors demonstrated the following EC50 values for ornipressin in a reporter gene expression assay:[3]

ReceptorEC50 (nM)
Human Vasopressin V1a 0.69
Human Vasopressin V20.45
Human Vasopressin V1b7.5
Human Oxytocin Receptor71
Table 1: Functional Potency (EC50) of Ornipressin at Human Vasopressin and Oxytocin Receptors. Data from a reporter gene expression assay in HEK293 cells.[3]

These data indicate that ornipressin is a potent agonist at both V1a and V2 receptors, with significantly lower potency at the V1b and oxytocin receptors, demonstrating its selectivity profile.[3]

V1a Receptor Signaling Pathway

The vasopressin V1a receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[5] Upon agonist binding, such as ornipressin, the receptor couples to G proteins of the Gq/11 family.[6] This initiates a well-defined intracellular signaling cascade. Activation of the Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] The elevated cytosolic Ca2+ levels, in conjunction with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[7] In vascular smooth muscle cells, this cascade culminates in vasoconstriction.[1]

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ornipressin Ornipressin Acetate Ornipressin->V1aR Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release Ca2_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Leads to ER->Ca2_release Triggers

V1a Receptor Signaling Pathway

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity (Ki) of an unlabeled compound like ornipressin acetate for the V1a receptor is typically determined using a radioligand competition binding assay. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

I. Materials and Reagents
  • Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human V1a receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity, selective radiolabeled V1a receptor antagonist or agonist (e.g., [³H]-Arginine Vasopressin).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO or assay buffer) to create a stock solution for serial dilutions.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity V1a receptor ligand (e.g., unlabeled Arginine Vasopressin) to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a vacuum filtration manifold.

  • Scintillation Cocktail and Counter: For quantification of radioactivity.

II. Experimental Workflow

Competition_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare V1a Receptor Membranes Incubation_Mix Incubate: Membranes + Radioligand + Ornipressin (or buffer or NSB control) Membrane_Prep->Incubation_Mix Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation_Mix Ornipressin_Prep Prepare Serial Dilutions of this compound Ornipressin_Prep->Incubation_Mix Filtration Rapid Vacuum Filtration Incubation_Mix->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Scintillation Counting of Filters Washing->Scintillation Data_Analysis Data Analysis: Plot Competition Curve, Calculate IC50 and Ki Scintillation->Data_Analysis

References

The In Vivo Pharmacodynamics of Ornipressin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor with a primary affinity for the vasopressin V1a receptor.[1] This technical guide provides an in-depth overview of the in vivo pharmacodynamics of Ornipressin acetate, consolidating quantitative data from key studies, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and related scientific disciplines.

Mechanism of Action: V1a Receptor-Mediated Vasoconstriction

Ornipressin exerts its primary pharmacodynamic effect through the activation of V1a vasopressin receptors, which are predominantly located on vascular smooth muscle cells.[1] The binding of Ornipressin to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade, leading to potent vasoconstriction.

Signaling Pathway

The activation of the V1a receptor by Ornipressin triggers the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.

Ornipressin_Signaling_Pathway Ornipressin This compound V1aR V1a Receptor (GPCR) Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Ca2_increase ↑ Intracellular [Ca²⁺] Ca2_release->Ca2_increase Leads to Contraction Vascular Smooth Muscle Contraction Ca2_increase->Contraction PKC->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Caption: Ornipressin V1a Receptor Signaling Pathway.

Quantitative Pharmacodynamic Data in Vivo

The following tables summarize the key quantitative pharmacodynamic effects of this compound observed in various in vivo studies.

Table 1: Hemodynamic Effects in a Canine Model
ParameterDosageMaximum Change from BaselineTime to Maximum Effect
Systolic Arterial Pressure 0.03 U/kg (bolus)+33%3-5 minutes
Diastolic Arterial Pressure 0.03 U/kg (bolus)+39%3-5 minutes
Cardiac Output 0.03 U/kg (bolus)-44%3-5 minutes
Total Peripheral Resistance 0.03 U/kg (bolus)+159%3-5 minutes
Myocardial Blood Flow 0.03 U/kg (bolus)-32%3-5 minutes
Coronary Vascular Resistance 0.03 U/kg (bolus)+112%3-5 minutes
Table 2: Effects on Renal Function and Hemodynamics in Patients with Decompensated Liver Cirrhosis
ParameterDosageChange from Baseline
Inulin Clearance 6 IU/h (infusion)+65%
Paraaminohippuric Acid Clearance 6 IU/h (infusion)+49%
Urine Volume 6 IU/h (infusion)+45%
Sodium Excretion 6 IU/h (infusion)+259%
Systemic Vascular Resistance 6 IU/h (infusion)+60%
Renal Vascular Resistance 6 IU/h (infusion)-27%
Renal Blood Flow 6 IU/h (infusion)+44%
Table 3: Dose-Response for Vasoconstriction in Human Skin
Ornipressin ConcentrationEffect on Capillary Flux
10⁻⁴ U/mL Effective vasoconstriction
10⁻³ - 10⁻¹ U/mL Most effective concentration range (inter-individual variability)
10⁻² - 10⁻¹ U/mL Largest constrictor effect and shortest latency
10⁰ U/mL Less effective in reducing capillary flux

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Hemodynamic Effects in a Canine Model
  • Objective: To investigate the effects of Ornipressin on systemic and coronary hemodynamics.

  • Subjects: Nine anesthetized closed-chest mongrel dogs.

  • Anesthesia: N₂O/O₂ (FiO₂: 0.33) and enflurane (B1671288) (1.0 vol% end-tidal).

  • Instrumentation and Measurements:

    • Saline-filled catheters for intravascular pressure measurements.

    • Tip catheter manometer for left ventricular pressure change (dP/dt).

    • Thermodilution for cardiac output (CO).

    • Pitot catheter for coronary sinus blood flow.

  • Procedure:

    • Record baseline hemodynamic values.

    • Administer a bolus injection of Ornipressin (0.03 U/kg).

    • Measure changes in hemodynamic parameters at fixed time intervals for 90 minutes.

  • Data Analysis: Analysis of variance for repeated measures.

Canine_Hemodynamic_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Anesthetize & Instrument 9 Mongrel Dogs Baseline Record Baseline Hemodynamic Data Animal_Prep->Baseline Injection Administer Ornipressin (0.03 U/kg bolus) Baseline->Injection Monitoring Monitor Hemodynamics for 90 minutes Injection->Monitoring Data_Analysis Analyze Data using ANOVA Monitoring->Data_Analysis

Caption: Experimental Workflow for Canine Hemodynamic Study.
Renal and Hemodynamic Effects in Patients with Liver Cirrhosis

  • Objective: To study the effect of Ornipressin on renal function, hemodynamics, and humoral mediators in patients with decompensated cirrhosis and deteriorating renal function.[2]

  • Subjects: 11 patients with decompensated cirrhosis.[2]

  • Procedure:

    • The study began at 8 AM, at least 24 hours after admission to the intensive care unit.[2]

    • A 2-hour pre-infusion period for baseline measurements.[2]

    • Continuous intravenous infusion of Ornipressin at a dose of 6 IU/h for 4 hours.[2]

    • A 2-hour post-infusion observation period.[2]

  • Measurements:

    • Inulin and paraaminohippuric acid clearance for renal function.[2]

    • Urine volume and sodium excretion.[2]

    • Systemic and renal hemodynamics.[2]

    • Plasma levels of noradrenaline and renin activity.[2]

Liver_Cirrhosis_Study_Workflow cluster_patient Patient Cohort cluster_protocol Study Protocol cluster_endpoints Endpoints Measured Patients 11 Patients with Decompensated Cirrhosis Baseline 2-hour Baseline Measurement Period Patients->Baseline Infusion 4-hour Continuous Infusion of Ornipressin (6 IU/h) Baseline->Infusion Measurements Renal Function (Clearance, Urine Output) Hemodynamics (Systemic & Renal) Humoral Mediators (Noradrenaline, Renin) Post_Infusion 2-hour Post-Infusion Observation Period Infusion->Post_Infusion Infusion->Measurements

Caption: Experimental Workflow for Liver Cirrhosis Study.
Dose-Response for Vasoconstriction in Human Skin

  • Objective: To study the vasoconstrictor potency of Ornipressin in human skin.

  • Subjects: 30 healthy volunteers.

  • Procedure:

    • Enhance basal cutaneous blood flow in the test area with 1% histamine.

    • Administer intradermal injections (50 µL) of five different concentrations of Ornipressin (10⁻⁴ to 10⁰ U/mL in 0.9% saline) and a saline control.

  • Measurements:

    • Capillary flux using laser Doppler flowmetry.

    • Size of pallor.

  • Data Analysis: Assessment of dose-dependent changes in capillary flux and pallor size.

Conclusion

This compound is a potent V1a receptor agonist that induces significant vasoconstriction, leading to marked hemodynamic changes. In vivo studies have consistently demonstrated its ability to increase arterial blood pressure and systemic vascular resistance while decreasing cardiac output and regional blood flow. In specific clinical contexts, such as in patients with decompensated liver cirrhosis, Ornipressin has been shown to improve renal function and hemodynamics. The dose-dependent vasoconstrictor effect in the skin highlights its utility as a local hemostatic agent. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Ornipressin and related compounds. A thorough understanding of its in vivo pharmacodynamics is crucial for its safe and effective clinical application.

References

Ornipressin Acetate vs. Vasopressin: A Technical Deep Dive into Molecular and Functional Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular and functional differences between Ornipressin acetate (B1210297) and the endogenous hormone, Vasopressin. By examining their structural nuances, receptor binding affinities, and downstream signaling cascades, this document provides a comprehensive resource for researchers engaged in the development and characterization of vasopressin analogues.

Executive Summary

Ornipressin, a synthetic analogue of vasopressin, exhibits distinct pharmacological properties stemming from a single amino acid substitution. While both nonapeptides potently interact with vasopressin receptors, this subtle structural alteration significantly influences receptor selectivity and functional potency. This guide dissects these differences through a detailed analysis of their molecular structures, a comparative summary of their receptor binding affinities, an elucidation of their signaling pathways, and a transparent presentation of the experimental methodologies used to derive these insights.

Molecular Structure: A Tale of Two Peptides

Ornipressin and Arginine Vasopressin (AVP), the predominant form of vasopressin in humans, are both cyclic nonapeptides, each containing a disulfide bridge between the cysteine residues at positions 1 and 6. The pivotal molecular distinction lies at position 8 of the peptide chain. In Arginine Vasopressin, this position is occupied by an Arginine residue, whereas Ornipressin features an Ornithine residue.[1][2] This seemingly minor substitution of one basic amino acid for another has profound implications for the molecule's interaction with its target receptors.

Table 1: Amino Acid Sequence Comparison

Position123456789
Arginine Vasopressin CysTyrPheGlnAsnCysProArg Gly-NH₂
Ornipressin CysTyrPheGlnAsnCysProOrn Gly-NH₂

Ornipressin is typically supplied as an acetate salt to improve its stability and solubility.

Receptor Binding Affinity and Functional Potency: A Quantitative Comparison

The primary targets for both Ornipressin and Vasopressin are the vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors (GPCRs).[3][4] The affinity and functional activity at these receptors dictate the physiological effects of each peptide. Ornipressin is recognized primarily for its potent vasoconstrictive effects, mediated through the V1a receptor.[5][6]

Table 2: Comparative Receptor Binding Affinity (Ki) and Functional Potency (EC50)

LigandReceptorBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Primary Signaling Pathway
Arginine Vasopressin V1a1.13 [Source for Ki]~1-10 (typical range)Gq/11 → PLC → IP₃ → ↑Ca²⁺
V1bData not readily availableData not readily availableGq/11 → PLC → IP₃ → ↑Ca²⁺
V2Data not readily available1.16 x 10⁻²[7]Gs → Adenylyl Cyclase → ↑cAMP
Ornipressin V1aData not readily availableData not readily availableGq/11 → PLC → IP₃ → ↑Ca²⁺
V1bData not readily availableData not readily availableGq/11 → PLC → IP₃ → ↑Ca²⁺
V2Data not readily availableMinor effect noted[5]Gs → Adenylyl Cyclase → ↑cAMP

Note: The lack of directly comparable, side-by-side data from a single source is a current limitation in the publicly available literature.

Downstream Signaling Pathways

The distinct physiological effects of Ornipressin and Vasopressin are a direct consequence of the specific signaling cascades initiated upon binding to their respective receptors.

V1a Receptor Signaling (Ornipressin and Vasopressin)

Activation of the V1a receptor by either Ornipressin or Vasopressin initiates a signaling cascade through the Gq/11 family of G-proteins.[8][9] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration is the primary driver of smooth muscle contraction, leading to vasoconstriction.[5]

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ornipressin / Vasopressin V1aR V1a Receptor Ligand->V1aR Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release ↑ Intracellular Ca²⁺ ER->Ca2_release Releases Ca2_store Ca²⁺ SMC Smooth Muscle Contraction Ca2_release->SMC Induces V2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Vasopressin V2R V2 Receptor Ligand->V2R Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane_Insertion Apical Membrane Insertion AQP2->Membrane_Insertion Promotes Water_Reabsorption ↑ Water Reabsorption Membrane_Insertion->Water_Reabsorption Leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing receptor subtype Membrane_Isolation Homogenize and isolate cell membranes Cell_Culture->Membrane_Isolation Quantification Quantify membrane protein concentration Membrane_Isolation->Quantification Incubation Incubate membranes with radioligand and competitor (Ornipressin/Vasopressin) Quantification->Incubation Filtration Separate bound and free ligand by filtration Incubation->Filtration Counting Quantify bound radioactivity Filtration->Counting Curve_Fitting Generate competition curve and determine IC₅₀ Counting->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff equation Curve_Fitting->Ki_Calculation

References

Ornipressin Acetate: A Technical Guide to its Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin acetate (B1210297), a synthetic analogue of the natural hormone vasopressin, has a rich history as a potent vasoconstrictor. This technical guide provides an in-depth exploration of its discovery, the evolution of its clinical use, and the fundamental scientific data underpinning its pharmacological profile. Detailed experimental methodologies, quantitative data summaries, and visualizations of its signaling pathway are presented to serve as a comprehensive resource for the scientific community.

Discovery and History

Ornipressin, also known as 8-L-ornithine vasopressin, was first synthesized in 1963 by R.L. Huguenin and R.A. Boissonnas at the Swiss pharmaceutical company Sandoz. Their work was a part of broader research efforts in the mid-20th century to modify the structure of natural vasopressin to enhance its therapeutic properties and explore structure-activity relationships. The key structural modification in Ornipressin is the substitution of the arginine residue at position 8 of the vasopressin molecule with ornithine.

The initial pharmacological properties of Ornipressin were described in a 1964 publication by B. Berde and colleagues , also from Sandoz. This early research established its potent vasoconstrictive effects. Sandoz was subsequently granted a patent for Ornipressin. The official introduction of Ornipressin into the Medical Subject Headings (MeSH) database occurred on December 9, 1977, with its first appearance in indexed publications noted in 1979.

The primary therapeutic application of Ornipressin has been as a local vasoconstrictor to achieve hemostasis during surgical procedures. Its ability to reduce blood flow in the operative field made it a valuable tool in various surgical disciplines, including neurosurgery and dental surgery. Additionally, Ornipressin and other vasopressin analogues have been investigated and used for the management of bleeding from esophageal varices, a life-threatening complication of portal hypertension.

Mechanism of Action and Signaling Pathway

Ornipressin exerts its pharmacological effects by acting as an agonist at vasopressin receptors, with a particular selectivity for the V1a receptor subtype . These receptors are predominantly located on vascular smooth muscle cells. The V1a receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gq/11 family of G-proteins .

Upon binding of Ornipressin to the V1a receptor, the following signaling cascade is initiated:

  • Activation of Gq/11: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C.

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in the phosphorylation of myosin light chains and ultimately, smooth muscle contraction and vasoconstriction.

Ornipressin_Signaling_Pathway Ornipressin Ornipressin Acetate V1aR V1a Receptor (GPCR) Ornipressin->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2_store Ca2+ Store Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_cyto->Contraction Induces

Experimental Protocols

Synthesis of this compound (General Solid-Phase Peptide Synthesis Protocol)

Workflow for Solid-Phase Peptide Synthesis of Ornipressin

SPPS_Workflow Resin 1. Resin Swelling Fmoc_deprotection 2. Fmoc Deprotection Resin->Fmoc_deprotection Washing1 3. Washing Fmoc_deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat Repeat->Fmoc_deprotection Next cycle Cleavage 7. Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Final cycle Purification 8. Purification (HPLC) Cleavage->Purification Lyophilization 9. Lyophilization Purification->Lyophilization

Methodology:

  • Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Attachment: The C-terminal amino acid (Glycine in Ornipressin), with its alpha-amino group protected by an Fmoc group and its side chain protected if necessary, is coupled to the resin.

  • Deprotection: The Fmoc protecting group is removed from the alpha-amino group of the resin-bound amino acid using a mild base, typically a solution of piperidine (B6355638) in DMF.

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products.

  • Coupling: The next Fmoc-protected amino acid in the sequence (Ornithine for Ornipressin) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group of the preceding amino acid on the resin.

  • Cycle Repetition: Steps 3-5 are repeated for each subsequent amino acid in the Ornipressin sequence (Pro, Cys, Asn, Gln, Phe, Tyr, Cys).

  • Disulfide Bridge Formation: After the linear peptide is assembled, the protecting groups on the two cysteine residues are removed, and an oxidizing agent is used to form the intramolecular disulfide bond.

  • Cleavage and Final Deprotection: The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final this compound product are confirmed by analytical HPLC and mass spectrometry.

Pharmacological Characterization (General Methods from the Era)

The early pharmacological evaluation of vasopressin analogues like Ornipressin, as described by Berde et al. in 1964, would have involved a series of in vivo and in vitro bioassays to determine its pressor (vasoconstrictor), antidiuretic, and oxytocic activities.

Experimental Protocols:

  • Pressor Activity (Vasoconstrictor Effect):

    • Animal Model: Typically, male rats anesthetized with urethane.

    • Procedure: The carotid artery would be cannulated for continuous blood pressure monitoring. The jugular vein would be cannulated for intravenous administration of the test substance.

    • Measurement: A dose-response curve would be generated by administering increasing doses of Ornipressin and measuring the corresponding increase in blood pressure. The potency would be compared to a standard preparation of vasopressin.

  • Antidiuretic Activity:

    • Animal Model: Conscious, water-loaded rats.

    • Procedure: Rats would be hydrated by oral administration of a water load. Urine output would be collected and measured over time.

    • Measurement: Ornipressin would be administered, and the reduction in urine flow and increase in urine osmolality would be quantified and compared to the effects of a standard vasopressin preparation.

  • Oxytocic Activity (Uterine Contraction):

    • Preparation: Isolated uterine horn from a rat in estrus, suspended in an organ bath containing a physiological salt solution.

    • Procedure: The uterine tissue would be attached to a force transducer to record contractions.

    • Measurement: Increasing concentrations of Ornipressin would be added to the organ bath, and the resulting contractile response would be measured and compared to the effects of a standard oxytocin (B344502) preparation.

Quantitative Data

Receptor Binding and Functional Activity
Receptor SubtypeAgonist/Antagonist ActivityEC50 (nM)Reference
Human Vasopressin V1aAgonist0.69[1]
Human Vasopressin V2Agonist0.45[1]
Human Vasopressin V1bAgonist7.5[1]
Human Oxytocin ReceptorAgonist71[1]
Hemodynamic Effects in Humans
ParameterEffect of OrnipressinQuantitative ChangeClinical ContextReference
Mean Arterial Pressure (MAP)IncreaseVariable, dose-dependentAnesthesia, septic shock[2]
Systemic Vascular Resistance (SVR)IncreaseSignificant, dose-dependentAnesthesia, septic shock[2]
Cardiac Output (CO)DecreaseVariableAnesthesia, septic shock[2]
Heart Rate (HR)Decrease (reflex bradycardia)VariableAnesthesia, septic shock[2]
Portal Venous PressureDecrease-36%Liver cirrhosis[3]
Hepatic Blood FlowDecrease-35%Liver cirrhosis[3]
Renal Blood FlowDecrease-16%Liver cirrhosis[3]

Clinical Applications

The primary clinical utility of this compound stems from its potent vasoconstrictive properties.

Surgical Hemostasis

Ornipressin has been used as a local hemostatic agent in various surgical fields to reduce intraoperative bleeding and improve the visibility of the surgical field. Its applications have included:

  • Neurosurgery: Infiltration of the scalp to minimize bleeding during craniotomy.

  • Plastic and Reconstructive Surgery: To reduce blood loss during procedures such as skin grafting.

  • Dental and Maxillofacial Surgery: As an adjunct to local anesthetics to prolong their effect and provide a bloodless field for procedures.

Bleeding Esophageal Varices

Along with other vasopressin analogues, Ornipressin has been employed in the management of acute bleeding from esophageal varices. By causing splanchnic vasoconstriction, it reduces blood flow to the portal system, thereby lowering portal pressure and reducing variceal bleeding.

Conclusion

This compound holds a significant place in the history of peptide pharmacology. From its initial synthesis in the early 1960s, it has served as a valuable tool for understanding the structure-activity relationships of vasopressin analogues and has found clinical application as a potent vasoconstrictor. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, historical and modern experimental approaches, and key quantitative data, offering a valuable resource for researchers and clinicians in the field of drug development and pharmacology.

References

Ornipressin Acetate (CAS Number: 914453-98-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant therapeutic applications, primarily in the management of hemorrhage and hypotension. This technical guide provides an in-depth overview of Ornipressin acetate, encompassing its physicochemical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for its characterization are provided, along with a comprehensive summary of its quantitative data. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Ornipressin, also known as 8-L-ornithine-vasopressin, is a synthetic peptide hormone derived from the endogenous neurohormone arginine vasopressin (AVP).[1][2] The substitution of arginine at position eight with ornithine results in a compound with potent vasoconstrictive properties and reduced antidiuretic effects compared to its natural counterpart.[3] this compound (CAS: 914453-98-8) is the acetate salt of this peptide.[1][4] Its primary clinical utility lies in its ability to induce localized or systemic vasoconstriction, making it a valuable agent in surgical procedures to control bleeding and in the management of hypotensive states.[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 914453-98-8[1][4]
Molecular Formula C45H63N13O12S2 · xC2H4O2[1][4]
Molecular Weight 1042.19 g/mol (free base)[8]
Appearance White to off-white powder/crystalline solid[1][9]
Purity ≥98% (HPLC)[8][9]
Solubility Soluble in DMSO (~10 mg/mL) and PBS (pH 7.2, ~20 mg/mL)[1]
Storage -20°C[9]
Peptide Sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: Cys1-Cys6)[1]

Mechanism of Action

Ornipressin exerts its pharmacological effects primarily through its interaction with vasopressin receptors, which are G-protein coupled receptors (GPCRs).[10] It displays a higher affinity for the vasopressin V1a and V2 receptors compared to the V1b receptor and the oxytocin (B344502) receptor.[1]

V1a Receptor-Mediated Vasoconstriction

The most prominent effect of Ornipressin is vasoconstriction, which is mediated by its agonistic activity on V1a receptors located on vascular smooth muscle cells.[5][10] The signaling pathway is initiated by the binding of Ornipressin to the V1a receptor, which is coupled to the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration leads to the formation of a Ca²⁺-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction, resulting in vasoconstriction.[10]

Gq_Signaling_Pathway Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca Ca²⁺ SR->Ca releases Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction induces

Figure 1: V1a Receptor-Mediated Signaling Pathway for Vasoconstriction.
V2 Receptor Interaction

Ornipressin is also an agonist at the vasopressin V2 receptor, although its primary therapeutic effects are not attributed to this interaction.[1] V2 receptors are predominantly found in the collecting ducts of the kidneys and are coupled to Gs proteins. Activation of V2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This cascade ultimately promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption. While Ornipressin can activate this pathway, it is considered to have low antidiuretic activity compared to vasopressin.[8]

Quantitative Pharmacological Data

The receptor binding and functional activity of this compound have been characterized in various in vitro and in vivo models. A summary of the key quantitative data is provided in Table 2.

Table 2: Receptor Selectivity and Potency of this compound

ReceptorAssay TypeCell Line/TissueSpeciesParameterValue (nM)Reference(s)
V1a Reporter Gene AssayHEK293HumanEC₅₀0.69[1]
V2 Reporter Gene AssayHEK293HumanEC₅₀0.45[1]
V1b Reporter Gene AssayHEK293HumanEC₅₀>1000[1]
Oxytocin Reporter Gene AssayHEK293HumanEC₅₀71[1]

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

V1a Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor.

Materials:

  • Membrane preparations from cells expressing the human V1a receptor.

  • Radioligand: [³H]-Arginine Vasopressin.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled vasopressin (for non-specific binding) or this compound dilution.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 150 µL of membrane preparation (containing a specified amount of protein).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Prep_Ornipressin Prepare Ornipressin Serial Dilutions Mix Combine Reagents in 96-well Plate Prep_Ornipressin->Mix Prep_Radioligand Prepare Radioligand ([³H]-AVP) Prep_Radioligand->Mix Prep_Membranes Prepare V1a Receptor Membrane Suspension Prep_Membranes->Mix Incubate Incubate at 30°C for 60 min Mix->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters Filter->Wash Dry Dry Filters Wash->Dry Count Scintillation Counting Dry->Count Calculate_Specific Calculate Specific Binding Count->Calculate_Specific Plot Plot Competition Curve Calculate_Specific->Plot Determine_IC50 Determine IC₅₀ Plot->Determine_IC50 Calculate_Ki Calculate Kᵢ Determine_IC50->Calculate_Ki

Figure 2: Workflow for V1a Receptor Radioligand Binding Assay.
Functional Assay: CRE-Luciferase Reporter Gene Assay

This protocol describes a method to assess the functional activity of this compound at Gs-coupled receptors (like the V2 receptor) using a CRE-luciferase reporter gene assay in HEK293 cells.

Materials:

  • HEK293 cells stably or transiently expressing the human V2 receptor and a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • This compound.

  • Luciferase assay reagent.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HEK293 cells in a white, opaque 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the growth medium from the cells and replace it with the this compound dilutions. Include a vehicle control.

  • Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence values against the logarithm of the this compound concentration.

  • Determine the EC₅₀ value by non-linear regression analysis of the dose-response curve.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection cluster_analysis Data Analysis Seed_Cells Seed HEK293-V2R-CRE-Luc cells in 96-well plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Ornipressin Incubate_Overnight->Treat_Cells Prepare_Ornipressin Prepare Ornipressin Serial Dilutions Prepare_Ornipressin->Treat_Cells Incubate_Treatment Incubate for 4-6 hours Treat_Cells->Incubate_Treatment Lyse_Cells Lyse Cells Incubate_Treatment->Lyse_Cells Add_Reagent Add Luciferase Assay Reagent Lyse_Cells->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Plot_Curve Plot Dose-Response Curve Measure_Luminescence->Plot_Curve Determine_EC50 Determine EC₅₀ Plot_Curve->Determine_EC50

Figure 3: Workflow for CRE-Luciferase Reporter Gene Functional Assay.
In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes the invasive measurement of arterial blood pressure in anesthetized rats to evaluate the vasoconstrictive effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g).

  • Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine mixture).

  • Surgical instruments.

  • Polyethylene tubing (PE-50) for cannulation.

  • Heparinized saline (10-20 IU/mL).

  • Pressure transducer.

  • Data acquisition system.

Procedure:

  • Anesthetize the rat and ensure an adequate depth of anesthesia.

  • Make a midline ventral incision in the neck to expose the trachea and carotid arteries.

  • Perform a tracheostomy to ensure a clear airway, if necessary.

  • Carefully dissect one of the carotid arteries from the surrounding tissue and vagus nerve.

  • Place two ligatures around the artery, one distal and one proximal. Tie the distal ligature.

  • Make a small incision in the artery and insert a heparinized saline-filled PE-50 cannula towards the aorta. Secure the cannula with the proximal ligature.

  • Connect the cannula to a pressure transducer linked to a data acquisition system.

  • Allow the blood pressure to stabilize.

  • Administer this compound intravenously (e.g., via a cannulated jugular vein) in increasing doses.

  • Record the changes in mean arterial pressure (MAP), systolic, and diastolic blood pressure.

  • Analyze the data to determine the dose-response relationship for the pressor effect of this compound.

Potential Applications and Therapeutic Uses

The potent vasoconstrictive properties of this compound have led to its use in several clinical scenarios:

  • Local Vasoconstrictor in Surgery: Ornipressin is often combined with local anesthetics to reduce local blood flow, thereby minimizing bleeding during surgical procedures and prolonging the duration of anesthesia.[6][7]

  • Management of Hypotension: It can be used to increase blood pressure in hypotensive states, such as during certain types of shock or anesthesia-induced hypotension.[5]

  • Control of Bleeding Esophageal Varices: Its ability to constrict splanchnic blood vessels makes it useful in the management of bleeding from esophageal varices, a common complication of liver cirrhosis.[5]

Safety and Adverse Effects

The primary adverse effects of this compound are extensions of its vasoconstrictive action and can include:

  • Increased Blood Pressure (Hypertension): Systemic administration can lead to a significant rise in blood pressure.[11]

  • Bradycardia: A reflex decrease in heart rate can occur in response to the increase in blood pressure.[11]

  • Ischemia: Excessive vasoconstriction can lead to reduced blood flow to vital organs, potentially causing ischemia.[11]

  • Gastrointestinal Disturbances: Nausea, vomiting, and abdominal cramps have been reported.[11]

  • Hyponatremia: Although it has low antidiuretic activity, prolonged use may lead to water retention and low sodium levels.[11]

Careful monitoring of cardiovascular parameters is essential during the administration of this compound.

Conclusion

This compound is a potent synthetic vasopressin analogue with well-characterized vasoconstrictive effects mediated primarily through the V1a receptor. Its utility as a local and systemic hemostatic agent and a pressor agent is well-established. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and methods for its pharmacological evaluation. The detailed experimental protocols and quantitative data presented herein should serve as a valuable resource for researchers and clinicians working with this important therapeutic agent.

References

Ornipressin Acetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthetic Vasopressin Analogue, its Receptor Interactions, and Methodologies for its Study

Introduction

Ornipressin, also known as 8-L-ornithine-vasopressin, is a synthetic analogue of the endogenous hormone vasopressin.[1][2][3] Structurally, it is a cyclic nonapeptide where the arginine residue at position 8 in vasopressin is substituted with ornithine.[2][3] This modification results in a potent vasoconstrictor with distinct receptor selectivity and pharmacological properties.[4] This technical guide provides a comprehensive overview of Ornipressin acetate (B1210297), including its core peptide sequence, its interaction with vasopressin receptors, and detailed methodologies for its investigation.

Ornipressin Acetate: Core Peptide Sequence and Structure

The primary structure of Ornipressin is a nine-amino-acid peptide with a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic structure. The C-terminus is amidated.

Amino Acid Sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂[5][6][7]

One-Letter Code: CYFQNCP(Orn)G-NH₂

Molecular Formula: C₄₅H₆₃N₁₃O₁₂S₂[6]

Molecular Weight: 1042.2 g/mol [1][6]

Ornipressin is typically supplied as an acetate salt to improve its stability and solubility.

Quantitative Data: Receptor Binding and In Vivo Activity

Ornipressin exhibits a distinct profile of activity at vasopressin and oxytocin (B344502) receptors. The following table summarizes key quantitative data regarding its potency and physiological effects.

ParameterReceptor/ModelValueReference
EC₅₀ Human Vasopressin V1A Receptor0.69 nM[5][7]
EC₅₀ Human Vasopressin V2 Receptor0.45 nM[5][7]
EC₅₀ Human Vasopressin V1B Receptor7.5 nM[5][7]
EC₅₀ Human Oxytocin Receptor71 nM[5][7]
In Vivo Effect Increase in Arterial Blood Pressure (Rats)0.1 nmol/kg[5][7]
Clinical Dose Restoration of Arterial Blood Pressure (Humans)1-2 IU/h

Signaling Pathways

Ornipressin exerts its physiological effects primarily through the activation of V1a and V2 vasopressin receptors, which are G-protein coupled receptors (GPCRs).

V1a Receptor Signaling Pathway

Activation of the V1a receptor by Ornipressin initiates a signaling cascade that leads to vasoconstriction. This pathway is predominantly active in vascular smooth muscle cells.

V1a_Signaling Ornipressin Ornipressin V1aR V1a Receptor Ornipressin->V1aR Gq11 Gq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 leads to Vasoconstriction Vasoconstriction Ca2->Vasoconstriction causes PKC->Vasoconstriction contributes to V2_Signaling Ornipressin Ornipressin V2R V2 Receptor Ornipressin->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles phosphorylates Membrane_insertion AQP2_vesicles->Membrane_insertion translocation to apical membrane Water_reabsorption Water Reabsorption Membrane_insertion->Water_reabsorption increases Reporter_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_analysis Day 2: Data Acquisition & Analysis Seed_Cells Seed HEK293 cells in 96-well plate Transfection Co-transfect with receptor and reporter plasmids Seed_Cells->Transfection Serum_Starve Replace with serum-free medium Add_Ornipressin Add serial dilutions of Ornipressin Serum_Starve->Add_Ornipressin Incubate Incubate for 4-6 hours Add_Ornipressin->Incubate Lyse_Cells Lyse cells and add luciferase substrate Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Data_Analysis Normalize data and calculate EC50 Measure_Luminescence->Data_Analysis Rat_BP_Workflow Anesthetize Anesthetize Rat Surgery Surgical Preparation: Tracheal and Carotid Artery Cannulation Anesthetize->Surgery Stabilize Stabilize Blood Pressure (20 min) Surgery->Stabilize Administer Administer Ornipressin (i.v.) Stabilize->Administer Record Continuously Record Arterial Blood Pressure Administer->Record Analyze Analyze Blood Pressure Data Record->Analyze

References

An In-depth Technical Guide to the Biological Properties of Orn8-Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orn8-Vasopressin, also known as Ornipressin (B549295) or POR-8, is a synthetic analog of the neurohypophyseal hormone vasopressin. It is a potent vasoconstrictor that exhibits high selectivity for the vasopressin V1a receptor subtype, with minimal to negligible activity on V2 receptors. This selectivity profile makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of V1a receptors and a clinically useful agent for managing hypotension and controlling localized bleeding. This guide provides a comprehensive overview of the biological properties of Orn8-Vasopressin, including its receptor binding characteristics, functional pharmacology, and the experimental methodologies used for its characterization.

Introduction

Orn8-Vasopressin is a synthetic nonapeptide in which the arginine at position 8 of the native human vasopressin (Arginine Vasopressin, AVP) is replaced by ornithine. This substitution significantly alters its biological activity, conferring a strong preference for the V1a receptor, which is primarily expressed on vascular smooth muscle cells.[1] Its potent vasoconstrictive properties have led to its clinical use as a hemostatic agent and for blood pressure support.[2] Understanding the detailed biological and pharmacological properties of Orn8-Vasopressin is crucial for its optimal use in research and clinical settings.

Receptor Binding and Selectivity

Table 1: Receptor Binding Affinities of Vasopressin Analogs

CompoundReceptor SubtypeSpeciesBinding Affinity (Ki) [nM]Reference
Arginine Vasopressin (AVP)Human V1aHuman0.39[3]
Human V2Human1.21[3]
Terlipressin (B549273)Human V1Human1100[4]
Human V2Human6900[4]

Note: Specific Ki values for Orn8-Vasopressin are not available in the cited literature. The data for AVP and Terlipressin are provided for context.

Functional Pharmacology

The primary pharmacological effect of Orn8-Vasopressin is potent vasoconstriction, mediated by its agonist activity at V1a receptors on vascular smooth muscle cells. In contrast, it has been reported to have no significant antidiuretic effect, indicating a lack of meaningful agonism at V2 receptors.[5]

Table 2: Functional Potency of Vasopressin Analogs

CompoundAssaySpeciesPotency (EC50/ED50)Reference
Arginine Vasopressin (AVP)Increase in intracellular Ca2+ (hV1a)Human1.13 nM (EC50)[3]
cAMP Accumulation (hV2)Human2.22 nM (EC50)[3]
Vasoconstriction (A7r5 cells)Rat~5 nM (EC50)[6]
Orn8-VasopressinVasoconstriction in human skinHumanEffective at 10⁻⁴ U/ml[7]

Note: Direct EC50/ED50 values for Orn8-Vasopressin from in vitro vasoconstriction or in vivo pressor assays are not specified in the provided search results. The data on human skin vasoconstriction provides a qualitative measure of its potency.

Signaling Pathways

Orn8-Vasopressin exerts its vasoconstrictive effects through the activation of the Gq/11 signaling cascade following its binding to the V1a receptor. This pathway leads to an increase in intracellular calcium concentration, which is the primary trigger for smooth muscle contraction.

V1a_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Orn8_VP Orn8-Vasopressin Orn8_VP->V1aR Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: V1a Receptor Signaling Pathway for Orn8-Vasopressin.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a compound like Orn8-Vasopressin to vasopressin receptors.

Objective: To determine the inhibition constant (Ki) of Orn8-Vasopressin for V1a and V2 receptors.

Materials:

  • Membrane preparations from cells expressing human V1a or V2 receptors.

  • Radioligand (e.g., [³H]-Arginine Vasopressin).

  • Non-specific binding control (e.g., a high concentration of unlabeled Arginine Vasopressin).

  • Orn8-Vasopressin at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a microplate, combine the cell membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of Orn8-Vasopressin.

  • For total binding wells, add assay buffer instead of the competitor.

  • For non-specific binding wells, add a saturating concentration of unlabeled AVP.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the Orn8-Vasopressin concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Orn8-Vasopressin - Buffers Start->Prepare_Reagents Incubation Incubate Components Prepare_Reagents->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Workflow for Radioligand Receptor Binding Assay.

In Vitro Vasoconstriction Assay

This protocol outlines a method to assess the vasoconstrictor activity of Orn8-Vasopressin on isolated arterial rings.

Objective: To determine the potency (EC50) and efficacy of Orn8-Vasopressin in inducing vascular smooth muscle contraction.

Materials:

  • Isolated arterial rings (e.g., from rat aorta or human saphenous vein).[9]

  • Organ bath system with isometric force transducers.

  • Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).

  • Orn8-Vasopressin stock solution.

  • Control vasoconstrictor (e.g., phenylephrine (B352888) or KCl).

Procedure:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C.

  • Allow the rings to equilibrate under a resting tension for a specified period.

  • Assess the viability of the rings by contracting them with a high concentration of KCl.

  • After a washout period, cumulatively add increasing concentrations of Orn8-Vasopressin to the organ bath.

  • Record the isometric tension developed after each addition until a maximal response is achieved.

  • Plot the contractile response against the logarithm of the Orn8-Vasopressin concentration to generate a dose-response curve.

  • Calculate the EC50 (the concentration that produces 50% of the maximal response) and the maximal effect (Emax) from the curve.

In Vivo Rat Pressor Assay

This is a classic method to evaluate the effect of a substance on systemic blood pressure.[10][11]

Objective: To determine the pressor potency (ED50) of Orn8-Vasopressin.

Materials:

  • Anesthetized rats.

  • Catheters for cannulation of a carotid artery (for blood pressure measurement) and a jugular vein (for drug administration).

  • Blood pressure transducer and recording system.

  • Orn8-Vasopressin solutions of known concentrations.

Procedure:

  • Anesthetize the rat and cannulate the carotid artery and jugular vein.

  • Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure.

  • Allow the animal's blood pressure to stabilize.

  • Administer increasing doses of Orn8-Vasopressin intravenously.

  • Record the peak increase in mean arterial pressure for each dose.

  • Plot the increase in blood pressure against the logarithm of the dose of Orn8-Vasopressin.

  • Determine the ED50, the dose that produces 50% of the maximal pressor response.

In Vivo Antidiuretic Assay

This assay measures the ability of a compound to reduce urine output.

Objective: To assess the antidiuretic activity of Orn8-Vasopressin.

Materials:

  • Water-loaded, conscious or anesthetized rats.

  • Metabolic cages for urine collection or bladder cannulation for direct urine flow measurement.

  • Orn8-Vasopressin solutions.

Procedure:

  • Hydrate the rats with a water load (e.g., via oral gavage).

  • Administer Orn8-Vasopressin (subcutaneously or intravenously).

  • Collect urine over a set period and measure the volume.

  • Compare the urine output of Orn8-Vasopressin-treated rats to that of vehicle-treated control rats.

  • A significant reduction in urine volume indicates antidiuretic activity.

Conclusion

Orn8-Vasopressin is a potent and selective V1a receptor agonist with pronounced vasoconstrictor effects and minimal antidiuretic activity. This pharmacological profile makes it a valuable tool for studying V1a receptor-mediated physiology and a useful therapeutic agent in specific clinical scenarios. The experimental protocols detailed in this guide provide a framework for the further characterization of Orn8-Vasopressin and other vasopressin analogs, contributing to a deeper understanding of their biological properties and potential applications. Further research is warranted to determine the precise binding affinities and functional potencies of Orn8-Vasopressin to provide a more complete quantitative profile.

References

Technical Guide: Solubility and Handling of Ornipressin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility characteristics of Ornipressin acetate (B1210297) in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). It includes detailed experimental protocols for solution preparation and a visualization of the primary signaling pathway activated by Ornipressin.

Ornipressin Acetate Overview

Ornipressin, also known as 8-L-ornithine-vasopressin, is a synthetic analog of the peptide hormone vasopressin.[1][2][3] It functions as a potent vasoconstrictor by acting as an agonist for vasopressin receptors, primarily the V1a receptor located on vascular smooth muscle cells.[1][4][5] This activity leads to a reduction in local blood flow, making it useful in surgical settings for hemostasis.[4]

Solubility Data

This compound is supplied as a crystalline solid.[6][7] Its solubility is dependent on the solvent system used. The following table summarizes the approximate solubility in two common laboratory solvents.

SolventConcentrationNotes
DMSO ~10 mg/mLA stock solution can be prepared in this organic solvent.[6][7][8]
PBS (pH 7.2) ~20 mg/mLAqueous solutions are not recommended for storage beyond one day.[6][8]

Experimental Protocols for Solution Preparation

Accurate and consistent preparation of this compound solutions is critical for reliable experimental outcomes. Below are recommended protocols for preparing stock and working solutions.

Protocol for Preparing a DMSO Stock Solution

This protocol is suitable for creating a concentrated stock solution for long-term storage and subsequent dilution into aqueous buffers for biological assays.

  • Material Handling: this compound is supplied as a crystalline solid and should be handled in accordance with the safety data sheet.[6]

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO for every 1 mg of peptide).

  • Inert Gas Purge: Before sealing, purge the solvent and the headspace of the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[6]

  • Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[9]

Protocol for Preparing an Aqueous PBS Solution

This protocol is used for creating an organic solvent-free solution ready for immediate use in biological experiments.

  • Material Handling: Handle the crystalline this compound solid as previously described.

  • Weighing: Accurately weigh the required amount of the peptide.

  • Solvent Addition: Directly dissolve the solid in sterile PBS (pH 7.2) to the desired final concentration (up to ~20 mg/mL).[6][8]

  • Dissolution: Vortex gently to ensure complete dissolution.

  • Usage: Use the freshly prepared aqueous solution promptly. It is not recommended to store aqueous solutions for more than one day.[6]

Protocol for Preparing Working Solutions from DMSO Stock
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Perform serial dilutions of the DMSO stock solution into the final aqueous buffer or isotonic saline required for the experiment.[6]

  • Solvent Consideration: Ensure that the final concentration of DMSO in the working solution is physiologically insignificant, as organic solvents can have effects on biological systems.[6] Typically, the final DMSO concentration should be kept below 0.1%.

Visualization of Core Signaling Pathway

Ornipressin exerts its vasoconstrictive effects primarily through the activation of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The binding of Ornipressin initiates an intracellular signaling cascade detailed below.[1][2]

Ornipressin_Signaling_Pathway Ornipressin Ornipressin V1aR V1a Receptor (GPCR) Ornipressin->V1aR Binds Gq Gq Protein V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor SMC Smooth Muscle Contraction (Vasoconstriction) DAG->SMC Contributes to Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases Ca²⁺ Ca2->SMC Leads to

Caption: Ornipressin V1a Receptor Signaling Cascade.

This pathway begins with Ornipressin binding to the V1a receptor, which activates the Gq alpha subunit of a G-protein.[1] This, in turn, activates phospholipase C (PLC). PLC catalyzes the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration is the primary trigger for smooth muscle contraction, leading to vasoconstriction.[1][2]

References

Methodological & Application

Application Notes and Protocols: Ornipressin Acetate for Rat Arterial Blood Pressure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295), a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily used in clinical settings to manage bleeding.[1] Its mechanism of action makes it a valuable tool for research into cardiovascular physiology and the development of novel therapeutics for conditions such as hypotension. These application notes provide detailed protocols for studying the effects of ornipressin acetate (B1210297) on arterial blood pressure in rats, including its mechanism of action, experimental procedures, and expected outcomes.

Mechanism of Action

Ornipressin exerts its vasoconstrictive effects by acting as an agonist at vasopressin V1a receptors, which are predominantly located on vascular smooth muscle cells.[2] The binding of ornipressin to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.[2] This process involves the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.[2] This elevated calcium facilitates the contraction of smooth muscle cells, resulting in vasoconstriction and a subsequent increase in arterial blood pressure.[2]

Signaling Pathway of Ornipressin Acetate

ornipressin_signaling Ornipressin This compound V1aR V1a Receptor (GPCR) Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Stimulates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to BP_Increase Increased Arterial Blood Pressure Vasoconstriction->BP_Increase Results in

Caption: Signaling pathway of this compound-induced vasoconstriction.

Quantitative Data

Table 1: Dose-Response Data for Arginine Vasopressin (AVP) on Rat Arterial Blood Pressure (Illustrative)

Dose of AVP (ng/kg/min, IV)Change in Mean Arterial Pressure (mmHg)Reference
0.2Minimal to no significant change
2.0Significant increase
Note: This table is illustrative and based on general findings for AVP. Researchers should establish a dose-response curve for this compound in their specific experimental model.

Experimental Protocols

The following are detailed methodologies for assessing the effect of this compound on arterial blood pressure in rats. Researchers can choose between direct (invasive) and indirect (non-invasive) methods of blood pressure measurement.

Protocol 1: Direct Arterial Blood Pressure Measurement in Anesthetized Rats

This protocol allows for continuous and accurate measurement of arterial blood pressure.

Materials:

  • This compound solution (sterile, appropriate concentrations)

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Anesthetic (e.g., sodium pentobarbital, isoflurane)

  • Surgical instruments (scalpels, forceps, scissors)

  • Catheters (e.g., PE-50 tubing) filled with heparinized saline

  • Pressure transducer

  • Data acquisition system

  • Warming pad

  • Sutures

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Shave the ventral neck area and the site for venous access (e.g., femoral or jugular vein).

    • Place the rat on a warming pad to maintain body temperature.

  • Surgical Cannulation:

    • Make a midline incision in the neck to expose the trachea and carotid artery.

    • Carefully isolate the common carotid artery.

    • Insert a heparinized saline-filled catheter into the artery and secure it with sutures.

    • For drug administration, cannulate the jugular or femoral vein in a similar manner.

  • Blood Pressure Measurement:

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

    • Allow the animal to stabilize for a period (e.g., 30 minutes) to obtain a baseline blood pressure reading.

  • This compound Administration:

    • Administer a bolus intravenous (IV) injection or a continuous infusion of the vehicle (e.g., saline) to establish a control response.

    • Administer increasing doses of this compound intravenously.

    • Record the arterial blood pressure continuously. Allow for a sufficient period between doses for the blood pressure to return to baseline or stabilize.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP), systolic pressure, and diastolic pressure from the baseline for each dose.

    • Construct a dose-response curve by plotting the change in blood pressure against the log of the this compound dose.

Protocol 2: Indirect Arterial Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)

This non-invasive method is suitable for longitudinal studies where repeated measurements are required.

Materials:

  • This compound solution (appropriate concentrations for the chosen route of administration, e.g., subcutaneous or intraperitoneal)

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Tail-cuff plethysmography system (including a restraining device, cuff, and pulse sensor)

  • Warming chamber or lamp

Procedure:

  • Acclimatization:

    • For several days prior to the experiment, acclimate the rats to the restraining device and the tail-cuff procedure to minimize stress-induced blood pressure fluctuations.

  • Baseline Measurement:

    • Gently warm the rat's tail using a warming chamber or lamp to increase blood flow.

    • Place the rat in the restraining device.

    • Position the cuff and pulse sensor on the tail.

    • Measure the systolic blood pressure several times to obtain a stable baseline reading.

  • This compound Administration:

    • Administer the vehicle control via the chosen route (e.g., subcutaneous injection).

    • At a later time or in a separate group of animals, administer a specific dose of this compound.

    • Due to the nature of this method, it is best suited for assessing the effect of a single dose over time rather than a rapid dose-response curve.

  • Post-Dose Measurement:

    • Measure the blood pressure at predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis:

    • Calculate the change in systolic blood pressure from the baseline at each time point.

    • Plot the change in blood pressure against time to observe the onset and duration of the pressor effect.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal_Selection Select Rats (e.g., Sprague-Dawley) Acclimatization Acclimatize to Housing & Handling Animal_Selection->Acclimatization Protocol_Choice Choose Method Acclimatization->Protocol_Choice Direct_Method Direct Measurement (Anesthetized, Cannulation) Protocol_Choice->Direct_Method Invasive Indirect_Method Indirect Measurement (Conscious, Tail-Cuff) Protocol_Choice->Indirect_Method Non-Invasive Baseline_BP Record Baseline Blood Pressure Direct_Method->Baseline_BP Indirect_Method->Baseline_BP Drug_Admin Administer this compound (Dose-Response or Time-Course) Baseline_BP->Drug_Admin Post_Dose_BP Record Post-Administration Blood Pressure Drug_Admin->Post_Dose_BP Calculate_Change Calculate Change in BP from Baseline Post_Dose_BP->Calculate_Change Dose_Response_Curve Construct Dose-Response Curve Calculate_Change->Dose_Response_Curve Statistical_Analysis Perform Statistical Analysis Dose_Response_Curve->Statistical_Analysis

Caption: General workflow for studying this compound effects on rat blood pressure.

References

Ornipressin Acetate for Hemostasis in Dental Surgery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295), a synthetic analogue of the peptide hormone vasopressin, is a potent vasoconstrictor.[1][2][3] Its primary application in clinical settings is to induce vasoconstriction to manage and control bleeding.[1][2] In the context of dental and oral surgery, achieving effective hemostasis is critical for ensuring a clear surgical field, minimizing patient blood loss, and reducing the risk of postoperative complications.[4] Ornipressin acetate (B1210297) presents a viable alternative to more commonly used vasoconstrictors like epinephrine (B1671497), particularly in specific patient populations. These notes provide an overview of its mechanism of action, summarize available data on its use in surgery, and offer detailed protocols for research and clinical evaluation.

Mechanism of Action

Ornipressin exerts its vasoconstrictive effects by mimicking the action of endogenous vasopressin.[1] The primary mechanism involves the binding of ornipressin to V1a vasopressin receptors located on the surface of vascular smooth muscle cells.[1][2] This interaction initiates an intracellular signaling cascade, as detailed below:

  • Receptor Binding: Ornipressin binds to the G-protein coupled V1a receptor.

  • G-Protein Activation: The receptor-ligand complex activates a Gq alpha subunit.

  • Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).[1][2]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[1]

  • Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in the contraction of vascular smooth muscle cells.[1]

This contraction narrows the lumen of blood vessels, thereby reducing blood flow to the surgical site and promoting hemostasis.[1]

Ornipressin_Signaling_Pathway Ornipressin Ornipressin Acetate V1aR V1a Receptor (GPCR) Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ Release SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Induces Result Vasoconstriction & Hemostasis Contraction->Result

Caption: Ornipressin V1a receptor signaling pathway leading to vasoconstriction.

Application Notes & Quantitative Data Summary

Ornipressin is often used as a vasoconstrictor in combination with local anesthetics to prolong the anesthetic effect and provide localized hemostasis.[5][6][7] While research specifically on its use in dental surgery is limited in recent high-powered clinical trials, data from other surgical fields, such as ENT and rhinosurgery, provide valuable insights into its efficacy and hemodynamic effects.[5][8]

A key advantage noted in earlier studies is that ornipressin may have a more favorable cardiovascular safety profile compared to epinephrine, particularly in patients under general anesthesia with halogenated anesthetics, as it is less likely to cause arrhythmias.[9] However, it is not without side effects, as it can cause significant increases in blood pressure and peripheral vascular resistance.[9]

Table 1: Summary of Hemostatic Efficacy and Dosage of Ornipressin in Surgical Applications

Study / Surgical FieldAnesthetic CombinationOrnipressin DosageHemostatic EfficacyKey Findings
ENT Surgery[5]1% Lidocaine5 IU in 10 mlGood vasoconstriction in 85-90% of cases (inhalational anesthesia)A 10-20 minute interval between infiltration and surgery is recommended.
Rhinosurgery[8]Lidocaine5 IU in 10 mlGood hemostasis in 86.5% of cases (halothane anesthesia)Higher concentration (5 IU/10ml) provided good vasoconstriction without altering nasal contours.
Oral/Maxillofacial Surgery[9]General AnesthesiaNot SpecifiedEffective for hemorrhage controlConcerns raised about adverse hemodynamic effects.

Table 2: Hemodynamic Effects of Ornipressin During Surgical Procedures

Study / Anesthesia TypeParameterResult
Chiarini L, et al. (1991)[9] / GeneralBlood PressureWorrying increases
Peripheral Vascular ResistanceIncreased
Cardiac OutputReduced
Hibler (1984)[5] / InhalationalSystolic Blood PressureFell by 10%
Diastolic Blood PressureRose by 6%
Hibler (1984)[5] / Diazepam-FentanylSystolic Blood PressureIncreased by 23%
Diastolic Blood PressureIncreased by 27%
Sigg et al. (as cited in[8]) / HalothaneBlood Pressure & Heart RateRemained nearly constant up to 15 mins post-injection

Experimental Protocols

The following are model protocols for investigating the hemostatic efficacy and safety of this compound in dental surgery, based on common methodologies in clinical research.

Protocol 1: Comparative Efficacy of Ornipressin vs. Epinephrine in Third Molar Extractions

1. Objective: To compare the hemostatic efficacy and cardiovascular effects of this compound with a standard epinephrine formulation when used as a vasoconstrictor in a local anesthetic solution for surgical extraction of impacted mandibular third molars.

2. Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.

3. Materials:

  • Investigational Product: 3% Prilocaine with 0.03 IU/ml this compound.

  • Control Product: 2% Lidocaine with 1:100,000 Epinephrine.

  • Equipment: Standard dental surgical instruments, calibrated blood collection apparatus (e.g., surgical aspirator with graduated collection container), non-invasive blood pressure monitor, pulse oximeter, electrocardiogram (ECG).

  • Assessment Tools: Visual Analog Scale (VAS) for pain, Boezaart Surgical Field Grading Scale, patient-reported side effect questionnaire.

4. Study Population:

  • Inclusion Criteria: Healthy adult patients (ASA I or II) requiring surgical extraction of a single impacted mandibular third molar.

  • Exclusion Criteria: Known allergy to amide local anesthetics or study drugs, uncontrolled hypertension, significant cardiovascular disease, pregnancy, use of medications known to interact with vasoconstrictors.

5. Methodology:

  • Randomization: Patients are randomly assigned to receive either the Ornipressin or Epinephrine formulation.

  • Anesthesia Administration: A standard inferior alveolar nerve block is administered using an aspirating syringe, with a total volume of 1.8 ml injected slowly over at least 60 seconds.

  • Surgical Procedure: A standardized surgical technique for third molar extraction is performed by a single calibrated surgeon, commencing 10 minutes after anesthetic administration.

  • Data Collection:

    • Intraoperative Blood Loss: All blood and saliva are collected via aspiration from the start of the incision to the final suture placement. The total volume is measured, and blood loss is calculated after accounting for irrigation fluid.

    • Hemodynamic Monitoring: Blood pressure, heart rate, and SpO₂ are recorded at baseline, 5 minutes post-injection, at the start of the incision, every 10 minutes intraoperatively, and 15 minutes post-procedure.

    • Surgical Field Quality: The surgeon rates the visibility of the surgical field at three key time points (incision, bone removal, socket closure) using the Boezaart scale.

    • Postoperative Bleeding: Patients are monitored for 1 hour post-op for any immediate bleeding complications.

6. Endpoint Measurement:

  • Primary Endpoint: Total intraoperative blood loss (in ml).

  • Secondary Endpoints: Changes in hemodynamic parameters from baseline, surgeon's rating of surgical field quality, incidence of postoperative bleeding, and incidence of adverse events.

Experimental_Workflow Recruit Patient Recruitment (ASA I/II, Third Molar Extraction) Consent Informed Consent Recruit->Consent Random Randomization Consent->Random GroupA Group A: Prilocaine + Ornipressin Random->GroupA Arm 1 GroupB Group B: Lidocaine + Epinephrine Random->GroupB Arm 2 Baseline Baseline Measurements (BP, HR, SpO₂) GroupA->Baseline GroupB->Baseline Anesthesia Local Anesthetic Administration Baseline->Anesthesia Wait 10 min Latency Anesthesia->Wait Surgery Standardized Surgical Extraction Wait->Surgery DataColl Intraoperative Data Collection (Blood Loss, Hemodynamics, Field Quality) Surgery->DataColl PostOp Postoperative Monitoring (1 hour) DataColl->PostOp Analysis Data Analysis PostOp->Analysis Result Compare Endpoints: - Blood Loss - Hemodynamics - Adverse Events Analysis->Result

Caption: Workflow for a randomized clinical trial comparing ornipressin and epinephrine.

References

Preparation of Ornipressin Acetate Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ornipressin acetate (B1210297) is a synthetic analogue of the hormone vasopressin, exhibiting potent vasoconstrictive properties. It primarily acts as an agonist at the vasopressin V1a receptor, making it a valuable tool in various research applications, including studies on cardiovascular regulation, hemostasis, and regional blood flow.[1][2] Proper preparation of Ornipressin acetate solutions is critical to ensure accurate and reproducible experimental outcomes. This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies.

This compound: Properties and Solubility

This compound is typically supplied as a crystalline solid.[1][3] Key quantitative data regarding its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C45H63N13O12S2 • xC2H4O2[3][4]
Molecular Weight 1042.2 g/mol (free base)[3]
Purity ≥98%[3]
Appearance Crystalline solid[3]
Storage (Solid) -20°C[3]
Stability (Solid) ≥ 4 years at -20°C[3]
Solubility in DMSO Approx. 10 mg/mL[3]
Solubility in PBS (pH 7.2) Approx. 20 mg/mL[3]
Storage (Aqueous Solution) Not recommended for more than one day[3]
Storage (Stock Solution in DMSO) Up to 6 months at -80°C or 1 month at -20°C

Mechanism of Action: V1a Receptor Signaling Pathway

Ornipressin exerts its physiological effects primarily through the activation of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it initiates a signaling cascade that leads to vasoconstriction. The key steps are outlined in the diagram below.

ornipressin_signaling_pathway ornipressin This compound v1ar V1a Receptor (GPCR) ornipressin->v1ar g_protein Gq/11 Protein v1ar->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on ca2_release er->ca2_release ca2 Increased Intracellular Ca²⁺ ca2_release->ca2 Leads to vasoconstriction Vasoconstriction ca2->vasoconstriction Induces

Ornipressin V1a receptor signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the preparation of this compound solutions. It is recommended to perform a small-scale solubility test before preparing larger volumes.

General Workflow for Solution Preparation

The diagram below illustrates the general workflow for preparing this compound stock and working solutions.

ornipressin_workflow start Start: This compound (Crystalline Solid) weigh Weigh desired amount of this compound start->weigh choose_solvent Choose Solvent weigh->choose_solvent dmso DMSO for Stock Solution choose_solvent->dmso Organic pbs Aqueous Buffer (e.g., PBS) for Direct Preparation choose_solvent->pbs Aqueous dissolve_dmso Dissolve in DMSO (e.g., 10 mg/mL) dmso->dissolve_dmso dissolve_pbs Dissolve in PBS (e.g., up to 20 mg/mL) pbs->dissolve_pbs stock_solution Stock Solution dissolve_dmso->stock_solution working_solution Working Solution dissolve_pbs->working_solution dilute Dilute stock solution with aqueous buffer stock_solution->dilute store_stock Store at -20°C or -80°C stock_solution->store_stock use_fresh Use Immediately (within one day) working_solution->use_fresh dilute->working_solution end End: Solution ready for experiment use_fresh->end

General workflow for preparing this compound solutions.
Preparation of a 10 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Equilibrate the this compound vial to room temperature before opening.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Sterile phosphate-buffered saline (PBS, pH 7.2) or other appropriate cell culture medium

  • Sterile tubes

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentration.

    • Note: Ensure the final concentration of DMSO in the working solution is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity.

  • For example, to prepare a 10 µM working solution from a 10 mg/mL stock (assuming MW of 1042.2 g/mol , which is ~9.6 mM):

    • Dilute the stock solution 1:100 in buffer to get a 96 µM intermediate solution.

    • Further dilute this intermediate solution as needed to reach the final concentration.

  • Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[3]

Preparation of Solutions for In Vivo Studies

Materials:

  • This compound powder

  • Sterile, pyrogen-free isotonic saline (0.9% NaCl) or PBS (pH 7.2)

  • Sterile vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm)

Protocol:

  • Aseptically weigh the required amount of this compound powder.

  • Directly dissolve the powder in the appropriate volume of sterile isotonic saline or PBS to achieve the desired final concentration for injection. This compound is soluble in PBS up to approximately 20 mg/mL.[3]

  • Vortex the solution until the powder is fully dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Administer the freshly prepared solution to the animal model. For example, a dose of 0.1 nmol/kg has been used to increase arterial blood pressure in rats.[3]

  • Prepare the solution fresh on the day of the experiment and discard any unused portion.

Safety Precautions

This compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

The protocols outlined in this document provide a foundation for the reliable and consistent preparation of this compound solutions for a range of research applications. Adherence to these guidelines will help ensure the integrity of experimental results and promote laboratory safety. Researchers should always consult the product-specific information provided by the supplier and relevant literature for any application-specific considerations.

References

Ornipressin Acetate in Functional Renal Failure Research in Cirrhosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ornipressin (B549295) acetate (B1210297) in preclinical and clinical research on functional renal failure, specifically hepatorenal syndrome (HRS), in the context of liver cirrhosis. This document includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying pathophysiology and experimental workflows.

Introduction

Functional renal failure in cirrhosis, or hepatorenal syndrome, is a life-threatening complication characterized by severe renal vasoconstriction and a progressive decline in kidney function. The pathophysiology is primarily driven by splanchnic arterial vasodilation, which leads to a reduction in effective arterial blood volume and the activation of systemic vasoconstrictor systems, such as the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system. Ornipressin, a synthetic analogue of vasopressin, acts as a potent V1 receptor agonist, causing systemic and splanchnic vasoconstriction. This action aims to counteract the underlying circulatory dysfunction in cirrhosis, thereby improving renal perfusion and function.

Data Presentation

The following tables summarize the quantitative effects of ornipressin administration on renal function, systemic hemodynamics, and neurohormonal activity in patients with cirrhosis and functional renal failure, as reported in key clinical studies.

Table 1: Effects of Ornipressin on Renal Function

ParameterBaseline (Mean ± SD/SE or Range)Post-Ornipressin (Mean ± SD/SE or Range)Percentage ChangeReference
Inulin (B196767) Clearance (mL/min)--+65%[1][2][3]
Para-aminohippuric Acid Clearance (mL/min)--+49%[1][2][3]
Creatinine (B1669602) Clearance (mL/min)15 ± 151 ± 4 (in responders)+76% (15%)[4][5]
Creatinine Clearance (mL/min)2465+171%[6]
Urine Volume--+45% to +108% (29%)[1][2][3][5]
Sodium Excretion--+168% (30%) to +259%[1][2][3][5]
Fractional Sodium Excretion0.86%11.1%+130%[6]

Table 2: Effects of Ornipressin on Systemic Hemodynamics

ParameterBaseline (Mean ± SD/SE or Range)Post-Ornipressin (Mean ± SD/SE or Range)Percentage ChangeReference
Systemic Vascular Resistance--+60%[1][2][3]
Renal Vascular Resistance---27%[1][2][3]
Renal Blood Flow--+44%[1][2][3]
Renal Fraction of Cardiac Output2.3%4.7%+104%[1][2][3]

Table 3: Effects of Ornipressin on Neurohormonal Systems

ParameterBaseline (Mean ± SD/SE or Range)Post-Ornipressin (Mean ± SD/SE or Range)Percentage ChangeReference
Plasma Noradrenaline (ng/mL)2.081.13-46%[1][2][3]
Plasma Noradrenaline (ng/mL)1.74 (0.31)0.87 (0.21)-50%[5]
Plasma Renin Activity (ng/mL/h)27.614.2-49%[1][2][3]
Plasma Renin Activity (ng/mL/h)13.5 (3.9)5.9 (2.1)-56%[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the pathophysiological signaling cascade in hepatorenal syndrome and the proposed mechanism of action for ornipressin, along with a typical experimental workflow for a clinical research study.

cluster_0 Pathophysiology of Hepatorenal Syndrome cluster_1 Ornipressin Mechanism of Action Cirrhosis Liver Cirrhosis & Portal Hypertension SplanchnicVasodilation Splanchnic Arterial Vasodilation Cirrhosis->SplanchnicVasodilation ReducedEABV Reduced Effective Arterial Blood Volume SplanchnicVasodilation->ReducedEABV RAAS_SNS_Activation Activation of RAAS & SNS ReducedEABV->RAAS_SNS_Activation Ornipressin Ornipressin Acetate RenalVasoconstriction Intense Renal Vasoconstriction RAAS_SNS_Activation->RenalVasoconstriction ReducedGFR Reduced GFR & Renal Blood Flow RenalVasoconstriction->ReducedGFR HRS Hepatorenal Syndrome (Functional Renal Failure) ReducedGFR->HRS V1R V1 Vasopressin Receptors Ornipressin->V1R SystemicVasoconstriction Systemic & Splanchnic Vasoconstriction V1R->SystemicVasoconstriction IncreasedMAP Increased Mean Arterial Pressure SystemicVasoconstriction->IncreasedMAP ImprovedRenalPerfusion Improved Renal Perfusion & GFR SystemicVasoconstriction->ImprovedRenalPerfusion RAAS_SNS_Suppression Suppression of RAAS & SNS IncreasedMAP->RAAS_SNS_Suppression Baroreflex-mediated RAAS_SNS_Suppression->ImprovedRenalPerfusion

Pathophysiology of HRS and Ornipressin's Mechanism of Action.

cluster_workflow Experimental Workflow for Ornipressin Clinical Study PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Hemodynamics, Renal Function, Neurohormones) PatientScreening->Baseline OrnipressinAdmin This compound Administration (Continuous IV Infusion) Baseline->OrnipressinAdmin Monitoring Continuous Hemodynamic Monitoring OrnipressinAdmin->Monitoring Sampling Serial Blood & Urine Sampling Monitoring->Sampling PostTreatment Post-Treatment Measurements Sampling->PostTreatment DataAnalysis Data Analysis (Comparison of Pre- vs. Post-Treatment Data) PostTreatment->DataAnalysis

Typical Experimental Workflow for an Ornipressin Clinical Study.

Experimental Protocols

The following are detailed protocols for key experiments involved in the study of ornipressin in functional renal failure. These are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: Patient Selection and Preparation

1.1. Inclusion Criteria:

  • Adult patients (aged 18 years or older) with a diagnosis of liver cirrhosis and ascites.[7]

  • Diagnosis of functional renal failure or HRS type 1, characterized by a rapid decline in renal function.[7]

  • Specific criteria for acute kidney injury (AKI) should be met, such as an increase in serum creatinine (sCr) by ≥0.3 mg/dL within 48 hours or a ≥50% increase from a stable baseline sCr within the last 3 months.[8][9]

  • No sustained improvement in renal function after at least 48 hours of diuretic withdrawal and plasma volume expansion with intravenous albumin (e.g., 1 g/kg/day).[7][8]

1.2. Exclusion Criteria:

  • Presence of shock (e.g., mean arterial pressure ≤70 mmHg).[7]

  • Ongoing, uncontrolled bacterial infections or sepsis.[7]

  • Current or recent (within 4 weeks) treatment with nephrotoxic drugs.[7]

  • Evidence of structural kidney disease, indicated by proteinuria (>500 mg/day), hematuria, or abnormal findings on renal ultrasound.[7]

  • Severe co-morbidities that would preclude study participation.[7]

  • High MELD (Model for End-Stage Liver Disease) score >35.[7]

1.3. Patient Preparation:

  • Patients should be admitted to an intensive care or high-dependency unit for continuous monitoring.

  • Discontinue all diuretic and nephrotoxic medications.

  • Establish central and arterial venous access for infusions and monitoring.

Protocol 2: this compound Administration

2.1. Reconstitution and Infusion Preparation:

  • This compound is typically supplied as a lyophilized powder. Reconstitute according to the manufacturer's instructions with a suitable diluent (e.g., 0.9% saline).

  • Prepare an infusion bag by adding the required dose of reconstituted ornipressin to a larger volume of 0.9% saline or 5% dextrose solution to achieve a final concentration suitable for controlled infusion.

2.2. Dosing and Administration:

  • A commonly used dosage is a continuous intravenous infusion of 6 IU/hour.[1][2][3][5][10]

  • The infusion is typically administered over a period of 4 hours for acute studies, but can be extended for several days in therapeutic trials.[1][2][3][4][5][10]

  • Administer the infusion using a calibrated infusion pump to ensure a precise and constant delivery rate.

  • In some protocols, ornipressin is co-administered with low-dose dopamine (B1211576) (2-3 µg/kg/min) or albumin.[4]

Protocol 3: Hemodynamic Monitoring

3.1. Equipment Setup:

  • Utilize a multi-parameter patient monitor.

  • Place an arterial catheter (e.g., in the radial artery) for continuous invasive blood pressure measurement.[11]

  • Place a central venous catheter for central venous pressure (CVP) monitoring.[12]

  • Ensure all transducers are zeroed at the phlebostatic axis and properly calibrated.[12]

3.2. Parameters to Monitor Continuously:

  • Heart Rate (HR)

  • Invasive Blood Pressure (Systolic, Diastolic, Mean Arterial Pressure - MAP)

  • Central Venous Pressure (CVP)

3.3. Parameters to Measure Intermittently (if using advanced monitoring like a pulmonary artery catheter):

  • Cardiac Output (CO) / Cardiac Index (CI)

  • Systemic Vascular Resistance (SVR)

  • Pulmonary Capillary Wedge Pressure (PCWP)

3.4. Data Collection:

  • Record hemodynamic parameters at baseline and at regular intervals (e.g., every 15-30 minutes) throughout the ornipressin infusion and for a defined period post-infusion.

Protocol 4: Measurement of Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF)

This protocol describes the constant infusion method for inulin and para-aminohippuric acid (PAH) clearance, considered the gold standard for measuring GFR and RPF, respectively.

4.1. Materials:

  • Inulin (e.g., Inutest®)

  • Para-aminohippuric acid (PAH)

  • Sterile 0.9% saline for infusion

  • Two precision infusion pumps

  • Blood collection tubes (heparinized)

  • Urine collection containers

4.2. Procedure:

  • Hydration: Begin intravenous hydration with 0.9% saline to ensure adequate urine flow.

  • Catheterization: Place a Foley catheter for timed urine collections.

  • Priming Dose: Administer an intravenous bolus (priming dose) of inulin and PAH to rapidly achieve target plasma concentrations.

  • Constant Infusion: Immediately following the bolus, start a continuous intravenous infusion of inulin and PAH using separate infusion pumps to maintain steady-state plasma levels.[13]

  • Equilibration Period: Allow for an equilibration period of at least 60 minutes.[14]

  • Clearance Periods:

    • Empty the bladder completely at the start of the first clearance period.

    • Collect urine over precisely timed periods (e.g., four consecutive 30-40 minute periods).[15]

    • Collect a blood sample at the midpoint of each urine collection period from the contralateral arm.[15]

  • Sample Processing:

    • Measure the volume of urine for each collection period.

    • Centrifuge blood samples to separate plasma.

    • Store all plasma and urine samples at -40°C or lower until analysis.

4.3. Sample Analysis:

  • Inulin: Measure inulin concentration in plasma and urine using a colorimetric method, such as the anthrone (B1665570) method, after enzymatic removal of glucose.[4]

  • PAH: Measure PAH concentration in plasma and urine using a colorimetric assay.

4.4. Calculation:

  • Calculate the clearance for each period using the standard formula: C = (U × V) / P

    • Where:

      • C = Clearance (mL/min)

      • U = Urine concentration of the substance (e.g., mg/mL)

      • V = Urine flow rate (mL/min)

      • P = Plasma concentration of the substance (e.g., mg/mL)

  • Average the clearance values from the multiple collection periods to obtain the final GFR (from inulin clearance) and RPF (from PAH clearance).

Protocol 5: Neurohormonal Analysis

5.1. Sample Collection:

  • Collect blood samples for neurohormonal analysis at baseline and at the end of the ornipressin infusion.

  • Draw blood into pre-chilled tubes containing appropriate anticoagulants and preservatives (e.g., EDTA for renin, heparin for noradrenaline).

5.2. Sample Processing:

  • Immediately place the blood tubes on ice.

  • Centrifuge the samples at a low temperature (e.g., 4°C) to separate the plasma.

  • Aliquot the plasma into cryovials and store at -80°C until assay.

5.3. Analysis:

  • Plasma Renin Activity (PRA): Measure using a radioimmunoassay (RIA) or an enzymatic assay.

  • Plasma Noradrenaline: Measure using high-performance liquid chromatography (HPLC) with electrochemical detection.

Conclusion

The use of this compound in research on functional renal failure in cirrhosis has provided significant insights into the pathophysiology of hepatorenal syndrome. The data consistently demonstrate that by targeting splanchnic vasodilation, ornipressin can improve systemic hemodynamics, suppress overactive neurohormonal systems, and consequently enhance renal function. The protocols outlined in this document provide a framework for conducting rigorous and reproducible studies to further evaluate the therapeutic potential of vasoconstrictor agents in this critical clinical setting. However, due to the risk of ischemic side effects, the use of ornipressin should be approached with caution and under close monitoring.[16]

References

Application Note: Stability-Indicating HPLC Method for the Analysis of Ornipressin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ornipressin acetate (B1210297) and its degradation products. The described method is crucial for quality control, stability studies, and formulation development of Ornipressin acetate. Detailed experimental protocols for the HPLC analysis and a forced degradation study are provided to ensure method robustness and suitability for its intended purpose.

Introduction

Ornipressin is a synthetic analogue of vasopressin, with an ornithine residue in place of arginine at position 8.[1][2] It is a potent vasoconstrictor used in surgical procedures. Accurate and precise analytical methods are essential for ensuring the quality, efficacy, and safety of this compound drug substance and drug product. High-performance liquid chromatography (HPLC) is the predominant technique for the analysis of peptides due to its high resolution and sensitivity.[1][3] A stability-indicating HPLC method is critical as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and excipients, thus providing a clear picture of the drug's stability under various environmental conditions.[2]

This document provides a comprehensive protocol for a stability-indicating RP-HPLC method for this compound, including system suitability parameters and a detailed procedure for conducting forced degradation studies to validate the method's specificity.

HPLC Method for this compound Analysis

A gradient RP-HPLC method is proposed for the analysis of this compound, leveraging a C18 stationary phase which is a standard for peptide separations.[4] Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent to improve peak shape and resolution.[3]

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 20 µL
Sample Diluent Mobile Phase A
System Suitability

System suitability tests are essential to ensure the HPLC system is performing adequately. The following parameters should be assessed using a standard solution of this compound.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)
Resolution (Rs) > 1.5 between Ornipressin and the closest eluting peak

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% TFA in Water):

  • Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water.

  • Mix thoroughly and degas before use.

Mobile Phase B (0.1% TFA in Acetonitrile):

  • Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile.

  • Mix thoroughly and degas before use.

Sample Diluent (Mobile Phase A): Use Mobile Phase A as the diluent for all standard and sample preparations.

Standard Solution Preparation (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10.0 mL of Sample Diluent to obtain a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.22 µm syringe filter before injection.

Sample Solution Preparation (1 mg/mL):

  • Accurately weigh an amount of the sample equivalent to 10 mg of this compound.

  • Dissolve in 10.0 mL of Sample Diluent.

  • Vortex and filter as described for the standard solution.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis A Prepare Mobile Phases (A and B) E System Equilibration (Initial Conditions) A->E B Prepare Sample Diluent C Prepare Standard Solution (1 mg/mL) B->C D Prepare Sample Solution (1 mg/mL) B->D F System Suitability Test (Inject Standard) C->F H Inject Sample D->H E->F Stable Baseline G Inject Blank (Diluent) F->G SST Pass G->H I Integrate Chromatograms H->I J Calculate Purity and Impurity Levels I->J K Generate Report J->K

Caption: Experimental workflow for the HPLC analysis of this compound.

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method by generating potential degradation products.[5][6]

General Procedure

For each stress condition, a sample of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the stressor for a defined period. A control sample (unstressed) is stored under normal conditions. After the stress period, the samples are neutralized (if necessary), diluted to the target concentration with the Sample Diluent, and analyzed by the HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.

Stress Conditions
Stress ConditionReagent/ConditionTime
Acid Hydrolysis 0.1 M Hydrochloric Acid2, 4, 8, 24 hours
Base Hydrolysis 0.1 M Sodium Hydroxide2, 4, 8, 24 hours
Oxidation 3% Hydrogen Peroxide2, 4, 8, 24 hours
Thermal Degradation 80 °C (in solution and solid state)24, 48, 72 hours
Photolytic Degradation ICH-compliant light exposure (UV and visible)As per ICH Q1B

Forced Degradation Logical Flow

Forced_Degradation_Flow start Start Forced Degradation Study prep Prepare this compound Solution (and solid sample for thermal) start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress control Store Control Sample (Unstressed) prep->control neutralize Neutralize/Dilute Stressed Samples and Control to Target Concentration stress->neutralize control->neutralize analyze Analyze all Samples by Validated HPLC Method neutralize->analyze evaluate Evaluate Chromatograms (Peak Purity, Mass Balance, New Peaks) analyze->evaluate end Method is Stability-Indicating evaluate->end All peaks are well-resolved and peak purity is confirmed fail Method is Not Stability-Indicating (Modify and Re-validate) evaluate->fail Co-elution or no degradation observed

Caption: Logical flow for conducting a forced degradation study.

Data Presentation

The results of the forced degradation study should be summarized in a table to facilitate comparison.

Stress Condition% Assay of Ornipressin% DegradationNumber of DegradantsRRT of Major Degradant
Control 99.80.21-
0.1 M HCl, 8h 88.511.530.85
0.1 M NaOH, 4h 90.29.821.15
3% H₂O₂, 24h 85.114.940.92
80 °C, 72h (solid) 98.71.310.98
Photolytic 95.34.721.08

Note: The data presented in this table is hypothetical and serves as an example.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quality control and stability assessment of this compound. The detailed protocols for the HPLC analysis and the forced degradation study offer a comprehensive guide for researchers and scientists in the pharmaceutical industry. The successful validation of this method as stability-indicating ensures its suitability for regulatory submissions and routine analysis.

References

Application Notes and Protocols for Ornipressin Acetate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor.[1][2][3] It acts primarily as an agonist at vasopressin V1a and V2 receptors.[4][5] Its vasoconstrictive properties are mediated through the V1a receptor on vascular smooth muscle cells, triggering a signaling cascade that leads to increased intracellular calcium and smooth muscle contraction.[2][6][7] This document provides detailed application notes and protocols for the administration of Ornipressin acetate (B1210297) in various animal models to study its cardiovascular and renal effects.

Data Presentation: Quantitative Effects of Ornipressin Acetate in Animal Models

The following tables summarize the quantitative data from studies administering this compound to different animal models.

Table 1: Cardiovascular Effects of this compound in Dogs

ParameterDosageRoute of AdministrationAnesthesiaKey FindingsReference
Systemic Hemodynamics0.03 U/kgBolus InjectionN2O/O2 and enflurane (B1671288)Systolic arterial pressure increased by 33%; Diastolic arterial pressure increased by 39%; Cardiac output decreased by 44%; Total peripheral resistance increased by 159%.[1][3]
Myocardial Function0.03 U/kgBolus InjectionN2O/O2 and enfluraneEjection fraction decreased by 35%; Left ventricular end-diastolic pressure increased by 68%.[1]
Coronary Perfusion0.03 U/kgBolus InjectionN2O/O2 and enfluraneMyocardial blood flow fell by 32%; Coronary vascular resistance rose by 112%.[1]

Table 2: Cardiovascular Effects of this compound in Rats

ParameterDosageRoute of AdministrationAnesthesiaKey FindingsReference
Arterial Blood Pressure0.1 nmol/kgNot SpecifiedNot SpecifiedIncreased arterial blood pressure.[4][5]

Table 3: Renal Effects of a V1 Agonist ([Phe2,Ile3,Orn8]vasopressin) in Rabbits

ParameterDosageRoute of AdministrationAnesthesiaKey FindingsReference
Renal Medullary Perfusion (MBF)3-30 ng/kg/minIntravenous InfusionNot SpecifiedReduced MBF by 36 ± 5%.[2]
Renal Medullary Perfusion (MBF)3-30 ng/kg/minRenal Arterial InfusionNot SpecifiedReduced MBF by 35 ± 5%.[2]
Renal Medullary Perfusion (MBF)3-30 ng/kg/minRenal Medullary Interstitial InfusionNot SpecifiedReduced MBF by 40 ± 7%.[2]
Renal Cortical Perfusion (CBF)3-30 ng/kg/minIntravenous InfusionNot SpecifiedNo significant effect on CBF.[2]
Renal Cortical Perfusion (CBF)3-30 ng/kg/minRenal Arterial InfusionNot SpecifiedReduced CBF by 21 ± 3%.[2]
Renal Cortical Perfusion (CBF)3-30 ng/kg/minRenal Medullary Interstitial InfusionNot SpecifiedReduced CBF by 15 ± 3%.[2]
Urine Flow and Sodium Excretion3-30 ng/kg/minIV, Renal Arterial, or Renal Medullary InterstitialNot SpecifiedIncreased urine flow and sodium excretion.[2]

Table 4: Cardiac Effects of Ornipressin in Isolated Guinea Pig Hearts (Langendorff Perfusion)

Perfusion MethodOrnipressin ConcentrationKey FindingsReference
Constant Pressure0.05 - 1.0 IU/LConcentration-dependent decrease in coronary flow; Decreased heart rate and systolic left ventricular pressure.[5]
Constant Flow0.05 - 1.0 IU/LIncreased coronary perfusion pressure; Unchanged heart rate and AV time; Decreased left ventricular pressure only at higher concentrations.[5]

Experimental Protocols

Protocol 1: Investigation of Systemic Hemodynamic Effects in Anesthetized Dogs

Objective: To evaluate the effects of this compound on cardiovascular parameters in a canine model.

Materials:

  • This compound (POR-8)

  • Anesthetic agents (e.g., N2O/O2 and enflurane)

  • Saline-filled catheters for pressure measurement

  • Tip catheter manometer for left ventricular pressure

  • Thermodilution catheter for cardiac output measurement

  • Pitot catheter for coronary sinus blood flow

  • Data acquisition system

Procedure:

  • Anesthetize mongrel dogs using a mixture of N2O/O2 (FiO2:0.33) and enflurane (1.0 vol% end-tidal).[1][3]

  • surgically place saline-filled catheters to measure intravascular pressures.[1][3]

  • Insert a tip catheter manometer to monitor left ventricular pressure change (dP/dt).[1][3]

  • Determine cardiac output (CO) using the thermodilution method.[1][3]

  • Measure coronary sinus blood flow using a Pitot catheter.[1][3]

  • Record baseline hemodynamic values.[1][3]

  • Administer a bolus injection of this compound at a dose of 0.03 U/kg.[1][3]

  • Measure and record changes in hemodynamic parameters at fixed time intervals for 90 minutes following administration.[1][3]

  • Analyze the collected data to determine the effects on systolic and diastolic arterial pressures, heart rate, cardiac output, total peripheral resistance, and left ventricular function.

Protocol 2: Measurement of Arterial Blood Pressure in Rats

Objective: To assess the effect of this compound on arterial blood pressure in rats.

Materials:

  • This compound

  • Anesthetic (e.g., urethane (B1682113) or pentobarbital)[8][9]

  • Femoral artery and vein catheters[10]

  • Blood pressure transducer[10]

  • Data acquisition system[8]

Procedure:

  • Anesthetize the rat (e.g., with urethane at 1.2 g/kg, i.p.).[8][9]

  • surgically insert a catheter into the femoral artery for blood pressure measurement and connect it to a pressure transducer.[10]

  • Insert a catheter into the femoral vein for intravenous drug administration.[10]

  • Allow the animal to stabilize for a period of 20-30 minutes.

  • Record baseline arterial blood pressure.

  • Administer this compound intravenously at the desired dose (e.g., 0.1 nmol/kg).[4][5]

  • Continuously monitor and record the arterial blood pressure to observe any changes.

  • Analyze the data to quantify the pressor response to this compound.

Protocol 3: Evaluation of Renal Effects in Anesthetized Rabbits

Objective: To investigate the effects of a V1 agonist on regional kidney perfusion and renal excretory function.

Materials:

  • V1 agonist (e.g., [Phe2,Ile3,Orn8]vasopressin)

  • Anesthetic agents

  • Flow probes for measuring renal medullary and cortical blood flow

  • Catheters for intravenous, renal arterial, and renal medullary interstitial infusions

  • Urine collection apparatus

  • Analytical equipment for measuring sodium excretion

Procedure:

  • Anesthetize the rabbits according to standard laboratory procedures.

  • Surgically expose the kidneys and place flow probes to measure medullary and cortical blood flow.

  • Insert catheters for drug infusion via the intravenous, renal arterial, and renal medullary interstitial routes.[2]

  • Collect urine to measure flow rate and sodium excretion.

  • Following a stabilization period, record baseline measurements.

  • Infuse the V1 agonist at a dose of 3-30 ng/kg/min via the desired route.[2]

  • Continuously record renal blood flow and collect urine throughout the infusion period.

  • Analyze the data to determine the effects on renal medullary and cortical perfusion, urine flow, and sodium excretion.[2]

Protocol 4: Assessment of Cardiac Effects in Isolated Guinea Pig Hearts (Langendorff Preparation)

Objective: To differentiate the direct and indirect cardiac effects of Ornipressin.

Materials:

  • This compound

  • Langendorff apparatus

  • Krebs-Henseleit solution

  • Pressure transducer for left ventricular pressure

  • Flow meter for coronary flow

  • Oxygen sensor for measuring myocardial oxygen consumption

  • ECG electrodes

Procedure:

  • Isolate the heart from a guinea pig and mount it on a Langendorff apparatus.[5]

  • Perfuse the heart with oxygenated Krebs-Henseleit solution.

  • Allow the heart to stabilize for at least 30 minutes.[4]

  • Constant Pressure Perfusion:

    • Maintain a constant perfusion pressure.

    • Introduce Ornipressin into the perfusate at increasing concentrations (0.05, 0.1, 0.25, 0.5, and 1.0 IU/L).[5]

    • Measure coronary flow, heart rate, systolic left ventricular pressure (LVP), and myocardial oxygen consumption (MVO2).[5]

  • Constant Flow Perfusion:

    • Maintain a constant coronary flow.

    • Introduce Ornipressin into the perfusate at the same increasing concentrations.

    • Measure coronary perfusion pressure, heart rate, AV conduction time, and LVP.[5]

  • Analyze the data to distinguish between effects secondary to coronary vasoconstriction (constant pressure) and direct myocardial effects (constant flow).[5]

Visualization of Signaling Pathways and Workflows

Ornipressin V1a Receptor Signaling Pathway

Ornipressin binds to the V1a vasopressin receptor, a G-protein coupled receptor (GPCR). This activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction, resulting in vasoconstriction.[2][6][7]

Ornipressin_Signaling Ornipressin Ornipressin Acetate V1aR V1a Receptor (GPCR) Ornipressin->V1aR Gq Gq/11 Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca2+ Release ER->Ca2_release triggers Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction leads to

V1a Receptor Signaling Pathway
General Experimental Workflow for In Vivo Animal Studies

The following diagram illustrates a typical workflow for administering this compound in an in vivo animal model and measuring its physiological effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Selection Animal Model Selection Acclimatization Acclimatization Animal_Selection->Acclimatization Anesthesia Anesthesia Administration Acclimatization->Anesthesia Surgical_Prep Surgical Preparation (Catheter & Probe Placement) Anesthesia->Surgical_Prep Stabilization Stabilization Period Surgical_Prep->Stabilization Baseline Baseline Data Recording Stabilization->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Admin_Data Post-Administration Data Recording Drug_Admin->Post_Admin_Data Data_Analysis Data Analysis & Statistical Comparison Post_Admin_Data->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

In Vivo Experimental Workflow
Logical Relationship: Direct vs. Indirect Cardiac Effects

This diagram illustrates the logical framework for distinguishing between the direct myocardial effects of Ornipressin and the indirect effects caused by coronary vasoconstriction, as investigated using the Langendorff preparation.

Logical_Relationship cluster_indirect Indirect Effects (Constant Pressure) cluster_direct Direct Effects (Constant Flow) Ornipressin Ornipressin Administration Vaso Coronary Vasoconstriction Ornipressin->Vaso Direct_Effect Direct Effect on Myocardial Tissue Ornipressin->Direct_Effect Reduced_Flow Reduced Myocardial Perfusion Vaso->Reduced_Flow Myo_Depression Myocardial Depression Reduced_Flow->Myo_Depression

Direct vs. Indirect Cardiac Effects

References

Application Notes and Protocols: Ornipressin Acetate for Hemostasis in Myomectomy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ornipressin acetate (B1210297) for reducing blood loss during myomectomy procedures. The information is compiled from peer-reviewed clinical studies and is intended to guide researchers and clinicians in understanding the mechanism of action, clinical efficacy, and protocols for the application of Ornipressin acetate in this surgical context.

Introduction

Myomectomy, the surgical removal of uterine fibroids (leiomyomas), is a common gynecological procedure, particularly for women who wish to preserve their fertility. However, the procedure can be associated with significant intraoperative blood loss, which may necessitate blood transfusions and increase patient morbidity. This compound, a synthetic analogue of the hormone vasopressin, is a potent vasoconstrictor that has been investigated as a hemostatic agent to mitigate bleeding during myomectomy.[1] By inducing localized vasoconstriction in the myometrium, this compound can reduce blood flow to the surgical field, thereby minimizing blood loss and improving surgical conditions.

Mechanism of Action

This compound exerts its vasoconstrictive effects primarily through its agonistic activity on the vasopressin V1a receptors located on vascular smooth muscle cells.[1] The binding of Ornipressin to these G-protein coupled receptors initiates an intracellular signaling cascade, leading to smooth muscle contraction and narrowing of the blood vessels.[1]

The key steps in the signaling pathway are:

  • Receptor Binding: this compound binds to the V1a receptor on the surface of vascular smooth muscle cells.[1]

  • G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.

  • Phospholipase C Activation: The activated Gq subunit stimulates phospholipase C (PLC).[1]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1]

  • Smooth Muscle Contraction: The increased intracellular calcium concentration leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and vasoconstriction.[1]

Ornipressin_Signaling_Pathway Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca Ca2+ SR->Ca releases Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction leads to

This compound V1a Receptor Signaling Pathway

Summary of Quantitative Data from Clinical Studies

The following tables summarize the quantitative data from clinical trials investigating the efficacy of this compound and its analogue, vasopressin, in reducing blood loss during myomectomy.

Table 1: this compound in Open Myomectomy

StudyTreatment GroupNMedian Blood Loss (mL)Interquartile Range (IQR) (mL)
Ngichabe et al. (2015)Ornipressin only17398251 - 630
Ornipressin + Tranexamic Acid17251158 - 501

Table 2: Vasopressin (Analogue) vs. Placebo in Abdominal Myomectomy

StudyTreatment GroupNMedian Blood Loss (mL)Range (mL)Mean Hemoglobin Drop (g/dL)Blood Transfusion Rate (%)
Frederick et al. (1994)Vasopressin10225150 - 4001.70%
Placebo10675500 - 8005.350%

Note: A systematic review and network meta-analysis of pharmacological interventions for bleeding reduction in minimally invasive myomectomy reported that Ornipressin was effective in reducing blood loss, ranking second only to oxytocin. The mean difference in blood loss for Ornipressin was reported as -149.6 mL. Another study by Assaf et al. on laparoscopic myomectomy reported a significant reduction in the need for blood transfusion with the use of Ornipressin.

Experimental Protocols

The following are detailed experimental protocols for the intramyometrial administration of this compound and vasopressin as described in the cited clinical trials.

Protocol 1: Intramyometrial this compound Administration in Open Myomectomy

Adapted from Ngichabe et al. (2015)

Objective: To evaluate the efficacy of this compound in reducing intraoperative blood loss during open myomectomy.

Materials:

  • This compound solution (5 International Units/mL)

  • Sterile normal saline (0.9% sodium chloride)

  • Sterile syringes and needles

Procedure:

  • Preparation of Ornipressin Solution: Dilute 5 International Units (IU) of this compound in 60 mL of sterile normal saline.

  • Surgical Exposure: Perform a laparotomy to expose the uterus.

  • Administration: Prior to uterine incision, infiltrate the prepared Ornipressin solution into the myometrium around the base of the fibroids.

  • Surgical Procedure: Proceed with the myomectomy after allowing a few minutes for the vasoconstrictive effect to take place.

  • Blood Loss Measurement: Quantify intraoperative blood loss by weighing surgical swabs and measuring the volume of blood in suction canisters.

Protocol 2: Intramyometrial Vasopressin Administration in Abdominal Myomectomy

Adapted from Frederick et al. (1994)

Objective: To assess the efficacy of intramyometrial vasopressin in minimizing bleeding during abdominal myomectomy.

Materials:

  • Vasopressin solution (20 International Units/mL)

  • Sterile normal saline (0.9% sodium chloride)

  • Sterile syringes and needles

  • Placebo (sterile normal saline)

Procedure:

  • Randomization: Randomly assign patients to either the vasopressin group or the placebo group.

  • Preparation of Injections:

    • Vasopressin Group: Dilute 20 IU of vasopressin in normal saline to a total volume of 20 mL.

    • Placebo Group: Prepare a syringe with 20 mL of normal saline.

  • Surgical Exposure: Expose the uterus via laparotomy.

  • Administration: Inject the prepared solution (vasopressin or placebo) intramyometrially at the planned incision site for myoma enucleation.

  • Surgical Procedure: Proceed with the myomectomy.

  • Outcome Measurement: Measure intraoperative blood loss, pre- and post-operative hemoglobin and hematocrit levels, and the need for blood transfusion.

Myomectomy_Trial_Workflow cluster_pre Pre-operative Phase cluster_intra Intra-operative Phase cluster_post Post-operative Phase Patient Patient Recruitment (Symptomatic Fibroids) Informed_Consent Informed Consent Patient->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: This compound Administration Randomization->Group_A Group_B Group B: Placebo/Control Randomization->Group_B Myomectomy Myomectomy Procedure Group_A->Myomectomy Group_B->Myomectomy Blood_Loss_Measurement Blood Loss Measurement Myomectomy->Blood_Loss_Measurement Post_Op_Assessment Post-operative Assessment (Hemoglobin, Transfusion Need) Blood_Loss_Measurement->Post_Op_Assessment Data_Analysis Data Analysis Post_Op_Assessment->Data_Analysis

General Experimental Workflow for a Myomectomy Clinical Trial

Conclusion

The available evidence from clinical studies suggests that intramyometrial injection of this compound or its analogue, vasopressin, is an effective method for reducing intraoperative blood loss during myomectomy. The vasoconstrictive properties of this compound, mediated through the V1a receptor signaling pathway, contribute to a clearer surgical field and a reduced need for blood transfusions. The provided protocols offer a foundation for the clinical application and further research into the optimal use of this compound in myomectomy. Researchers and clinicians should adhere to sterile techniques and carefully monitor patients for any potential adverse effects. Further large-scale, placebo-controlled randomized trials are warranted to solidify the evidence base for the use of this compound in various types of myomectomy procedures.

References

Ornipressin Acetate in Hemorrhagic Shock Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin acetate (B1210297), a synthetic analogue of the posterior pituitary hormone vasopressin, is a potent vasoconstrictor. Its primary mechanism of action is through the activation of V1a receptors on vascular smooth muscle cells, leading to a cascade of intracellular events that result in vasoconstriction. This property makes Ornipressin acetate a subject of interest in the management of hemorrhagic shock, a life-threatening condition characterized by severe blood loss and subsequent tissue hypoperfusion. These application notes provide an overview of the use of this compound and its analogues in preclinical hemorrhagic shock models, detailing experimental protocols and summarizing key quantitative data to guide further research and development.

Mechanism of Action

This compound exerts its vasoconstrictive effects by binding to V1a vasopressin receptors, which are G-protein coupled receptors located on the surface of vascular smooth muscle cells. This binding initiates a signaling cascade that leads to increased intracellular calcium concentration and subsequent smooth muscle contraction, causing vasoconstriction and an increase in systemic vascular resistance. This helps to elevate blood pressure and reduce blood flow, which can be beneficial in controlling hemorrhage.

Quantitative Data Summary

While specific quantitative data for this compound in hemorrhagic shock models is limited in the available literature, extensive research has been conducted on its close analogues, vasopressin and terlipressin. The following tables summarize the key findings from preclinical studies using these analogues, which can serve as a valuable reference for designing experiments with this compound.

Table 1: Effects of Vasopressin Analogues on Hemodynamic Parameters in Porcine Hemorrhagic Shock Models

AnalogueDosageAnimal ModelHemorrhagic Shock ModelKey Hemodynamic OutcomesReference
Vasopressin0.4 U/kg bolus followed by 0.08 U/kg/min infusionDomestic PigsUncontrolled liver trauma- Increased Mean Arterial Pressure (MAP) to ~72 mmHg vs. 38 mmHg (fluid resuscitation) and 11 mmHg (placebo).- Maintained MAP at ~40 mmHg.[1]
Vasopressin0.04 U/kg/min infusionDomestic Pigs (36-41 kg)Controlled blood withdrawal (65% or 75% of blood volume)- Increased systemic vascular resistance.[2]
Terlipressin2 mg bolusPigsPressure-controlled bleeding (MAP at 40 mmHg for 30 min)- Restored MAP to baseline values.[3]

Table 2: Effects of Vasopressin Analogues on Survival Rates in Porcine Hemorrhagic Shock Models

AnalogueDosageAnimal ModelHemorrhagic Shock ModelSurvival OutcomeReference
Vasopressin0.4 U/kg bolus followed by 0.08 U/kg/min infusionDomestic PigsUncontrolled liver trauma- 8 out of 9 animals survived >7 days vs. 0% survival in fluid resuscitation and placebo groups.[1]
Vasopressin0.04 U/kg/min infusion with normal salineDomestic Pigs (36-41 kg)Controlled blood withdrawal (65% or 75% of blood volume)- 8 out of 8 animals survived at 72 hours.[2]

Table 3: Effects of Vasopressin Analogues on Hemodynamic Parameters and Survival in Rat Hemorrhagic Shock Models

AnalogueDosageAnimal ModelHemorrhagic Shock ModelKey Hemodynamic and Survival OutcomesReference
Terlipressin15 mcg/kg bolusRatsUncontrolled hemorrhagic shock- Higher MAP compared to Lactated Ringer's group.- Lowered mortality rates.[4]
Vasopressin0.8 U/kg bolusRatsUncontrolled hemorrhagic shock- Higher MAP compared to Lactated Ringer's group.- Lowered mortality rates.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on vasopressin analogues in hemorrhagic shock, which can be adapted for studies involving this compound.

Protocol 1: Uncontrolled Hemorrhagic Shock Model in Swine (Adapted from Stadlbauer et al.)[1]
  • Animal Model: Domestic pigs of either gender.

  • Anesthesia and Instrumentation:

    • Induce anesthesia with ketamine and xylazine, and maintain with a continuous infusion of propofol (B549288) and fentanyl.

    • Intubate and mechanically ventilate the animals.

    • Place catheters in the femoral artery for continuous blood pressure monitoring and blood sampling, and in the femoral vein for drug and fluid administration.

    • Perform a midline laparotomy.

  • Induction of Hemorrhagic Shock:

    • Induce a standardized liver injury by creating a deep incision across the right medial liver lobe.

    • Allow uncontrolled bleeding until decompensated hemorrhagic shock is achieved (e.g., a drop in MAP to a predetermined level, such as < 40 mmHg).

  • Treatment Administration:

    • Randomly assign animals to treatment groups:

      • This compound Group: Administer a bolus of this compound (dosage to be determined based on dose-response studies) followed by a continuous infusion.

      • Control Groups: Administer a placebo (e.g., normal saline) or a standard resuscitation fluid (e.g., Lactated Ringer's solution).

  • Monitoring and Data Collection:

    • Continuously monitor hemodynamic parameters including Mean Arterial Pressure (MAP), heart rate, and central venous pressure.

    • Collect blood samples at baseline and at specified intervals to measure parameters such as lactate (B86563), hemoglobin, and hematocrit.

    • Record survival times.

  • Surgical Intervention and Post-operative Care:

    • After a predetermined period of treatment, control the bleeding surgically.

    • Administer blood transfusions and additional fluids as needed.

    • Provide post-operative care and monitor for survival and neurological outcome.

Protocol 2: Controlled Hemorrhagic Shock Model in Rats (Adapted from Wu et al.)[4]
  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia and Instrumentation:

    • Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane).

    • Catheterize the femoral artery for blood withdrawal and continuous blood pressure monitoring.

    • Catheterize the femoral vein for drug administration.

  • Induction of Hemorrhagic Shock:

    • Induce hemorrhagic shock by withdrawing blood to lower and maintain the Mean Arterial Pressure (MAP) at a specific level (e.g., 40 mmHg) for a defined period (e.g., 60 minutes). This is a fixed-pressure model.

  • Treatment Administration:

    • Randomly assign rats to different treatment groups:

      • This compound Group: Administer a bolus injection of this compound at the desired dose.

      • Control Groups: Administer a vehicle control or a standard resuscitation fluid.

  • Monitoring and Data Collection:

    • Continuously monitor MAP and heart rate.

    • Collect blood samples for analysis of lactate and other relevant markers.

    • Observe and record survival rates over a specified period.

Visualizations

Signaling Pathway of this compound via V1a Receptor

Ornipressin_Signaling Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release ER->Ca2_release Stimulates Ca2_increase ↑ Intracellular [Ca²⁺] Ca2_release->Ca2_increase Contraction Vascular Smooth Muscle Contraction Ca2_increase->Contraction Leads to Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Caption: this compound signaling pathway in vascular smooth muscle cells.

Experimental Workflow for Hemorrhagic Shock Model

Hemorrhagic_Shock_Workflow Start Start Anesthesia Anesthesia & Instrumentation Start->Anesthesia Baseline Baseline Data Collection Anesthesia->Baseline Induce_Shock Induce Hemorrhagic Shock Baseline->Induce_Shock Treatment Administer Treatment (this compound / Control) Induce_Shock->Treatment Monitoring Continuous Hemodynamic Monitoring Treatment->Monitoring Data_Collection Periodic Blood Sampling Treatment->Data_Collection Endpoint Endpoint: Survival / Euthanasia Monitoring->Endpoint Data_Collection->Endpoint

Caption: General experimental workflow for a preclinical hemorrhagic shock model.

Logical Relationship of this compound in Hemorrhagic Shock

Logical_Relationship Hemorrhagic_Shock Hemorrhagic Shock Blood_Loss ↓ Blood Volume ↓ Blood Pressure Hemorrhagic_Shock->Blood_Loss Ornipressin This compound Administration Blood_Loss->Ornipressin Triggers Vasoconstriction Peripheral Vasoconstriction Ornipressin->Vasoconstriction Induces MAP_Increase ↑ Mean Arterial Pressure Vasoconstriction->MAP_Increase Perfusion Improved Vital Organ Perfusion MAP_Increase->Perfusion Survival ↑ Survival Rate Perfusion->Survival

Caption: Logical flow of this compound's therapeutic effect in hemorrhagic shock.

References

Troubleshooting & Optimization

Ornipressin Acetate in Research Animals: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects of Ornipressin acetate (B1210297) observed in research animals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most common cardiovascular side effects of Ornipressin acetate observed in research animals?

A1: The most prominent side effects are related to its potent vasoconstrictive properties.[1] In dogs, intravenous administration of Ornipressin leads to a significant and rapid increase in both systolic and diastolic blood pressure.[2] Concurrently, a marked decrease in cardiac output and a substantial increase in total peripheral resistance are observed.[2] Studies in rats have also shown that Ornipressin and its analogs produce dose-related increases in arterial pressure and total peripheral resistance, accompanied by significant decreases in heart rate and cardiac output.[3]

Q2: Are there species-specific differences in the cardiovascular response to this compound?

A2: Yes, while the fundamental response of vasoconstriction is consistent, the magnitude of the effects and the dose-response relationships can vary between species. For instance, a study in anesthetized mongrel dogs using a bolus injection of 0.03 U/kg Ornipressin resulted in a 33% increase in systolic and 39% increase in diastolic arterial pressure.[2] In conscious rats, intravenous infusions of vasopressin analogs have demonstrated a potent, dose-dependent increase in arterial pressure.[3] In anesthetized rabbits, a vasopressin V1 agonist analog of Ornipressin reduced renal medullary blood flow at an infusion rate of 30 ng/kg/min without significantly affecting cortical blood flow.[4]

Q3: What are the known effects of this compound on renal function in animal models?

A3: Ornipressin can influence renal hemodynamics primarily through its vasoconstrictive action on renal blood vessels. In anesthetized rabbits, a selective vasopressin V1 agonist, structurally similar to Ornipressin, caused a reduction in renal medullary blood flow.[4] Interestingly, this was accompanied by an increase in urine flow and sodium excretion.[4] In conscious rats, pressor doses of lysine (B10760008) vasopressin (a related compound) decreased glomerular filtration rate in a dose-dependent manner, while the clearance of p-aminohippurate (B12120003) (a measure of renal plasma flow) was not significantly changed, suggesting an alteration in intra-renal hemodynamics.[5] Researchers should be cautious as the drug may affect kidney function, potentially worsening pre-existing renal conditions.[1]

Q4: What is the primary mechanism of action through which this compound exerts its side effects?

A4: this compound is a synthetic analog of vasopressin and exerts its effects primarily through the activation of vasopressin V1a receptors located on vascular smooth muscle cells. This binding initiates a G-protein coupled receptor signaling cascade, leading to the activation of phospholipase C. This enzyme then produces inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and subsequent vasoconstriction. This vasoconstriction is responsible for the observed increases in blood pressure and peripheral resistance, as well as the reduction in blood flow to various organs, including the heart and kidneys.

Troubleshooting Guide

Issue: Unexpectedly severe hypertension and bradycardia are observed at the intended dose.

  • Possible Cause:

    • Dose miscalculation: Ensure the dose has been correctly calculated for the specific animal model and its weight.

    • Species sensitivity: The chosen animal model may be more sensitive to the vasoconstrictive effects of Ornipressin than anticipated.

    • Anesthetic interaction: Some anesthetics can alter cardiovascular function and may potentiate the effects of Ornipressin.

  • Troubleshooting Steps:

    • Verify Dose: Double-check all calculations, including drug concentration and volume to be administered.

    • Review Literature: Consult literature for dose-response studies in the specific animal species being used.

    • Pilot Study: Conduct a pilot study with a lower dose range to establish the hemodynamic response curve in your specific experimental setup.

    • Anesthetic Consideration: Evaluate the potential for interaction with the anesthetic agent. Consider using an anesthetic with minimal cardiovascular depression.

    • Continuous Monitoring: Implement continuous arterial blood pressure monitoring to observe the onset and peak of the hypertensive effect, allowing for immediate intervention if necessary.

Issue: Signs of myocardial ischemia (e.g., ST-segment changes on ECG) are detected after Ornipressin administration.

  • Possible Cause:

    • Coronary vasoconstriction: Ornipressin can cause a significant increase in coronary vascular resistance, leading to reduced myocardial blood flow and an imbalance in oxygen supply and demand.[2]

    • Increased cardiac workload: The sharp rise in afterload (peripheral resistance) increases the work of the heart.

  • Troubleshooting Steps:

    • ECG Monitoring: Continuously monitor the electrocardiogram for any signs of ischemia.

    • Dose Reduction: Consider reducing the dose of Ornipressin to minimize the extent of coronary vasoconstriction.

    • Cardioprotective Agents: In some experimental contexts, the co-administration of a cardioprotective agent could be considered, though this would need careful justification and validation.

    • Alternative Vasopressor: If the experimental design allows, consider using a different vasopressor with a more favorable cardiovascular side effect profile.

Issue: A significant decrease in urine output is observed following Ornipressin administration.

  • Possible Cause:

    • Reduced renal blood flow: Vasoconstriction of renal arteries can lead to a decrease in renal perfusion and glomerular filtration rate.[5]

    • Antidiuretic effect: Although Ornipressin is primarily a V1a agonist, it may have some residual V2 receptor activity, which could lead to water retention.

  • Troubleshooting Steps:

    • Monitor Renal Function: Measure urine output continuously. Consider measuring glomerular filtration rate (GFR) and renal blood flow if the experimental setup allows.

    • Hydration Status: Ensure the animal is adequately hydrated before and during the experiment.

    • Dose Adjustment: A lower dose of Ornipressin may reduce the impact on renal hemodynamics.

    • Assess Renal Histology: In terminal studies, perform a histological examination of the kidneys to look for any signs of ischemic damage.

Data Presentation

Table 1: Cardiovascular Side Effects of Ornipressin in Anesthetized Dogs

ParameterBaseline (Mean ± SEM)Post-Ornipressin (0.03 U/kg IV) (Mean ± SEM)Percentage Change
Systolic Arterial Pressure (mmHg) 124 ± 5165 ± 7+33%
Diastolic Arterial Pressure (mmHg) 78 ± 4108 ± 6+39%
Heart Rate (beats/min) 135 ± 8128 ± 7-5%
Cardiac Output (L/min) 2.5 ± 0.31.4 ± 0.2-44%
Total Peripheral Resistance (dyn·s·cm⁻⁵) 3980 ± 45010320 ± 1100+159%
Coronary Sinus Blood Flow (mL/min) 41 ± 528 ± 4-32%
Coronary Vascular Resistance (mmHg·min·L⁻¹) 3.1 ± 0.46.6 ± 0.8+112%

Data adapted from a study in nine anesthetized mongrel dogs.[2]

Table 2: Effects of a Vasopressin V1 Agonist on Renal Hemodynamics in Anesthetized Rabbits

ParameterVehicle Control[Phe²,Ile³,Orn⁸]vasopressin (30 ng/kg/min IV)Percentage Change
Cortical Blood Flow (arbitrary units) No significant changeNo significant change~0%
Medullary Blood Flow (arbitrary units) StableReduced-36 ± 5%
Urine Flow (μL/min) BaselineIncreasedData not quantified
Sodium Excretion (μmol/min) BaselineIncreasedData not quantified

Data adapted from a study in anesthetized rabbits.[4]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Side Effects in Anesthetized Dogs

  • Animal Model: Nine adult mongrel dogs.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic regimen (e.g., N₂O/O₂ and enflurane).[2]

  • Instrumentation:

    • Insert saline-filled catheters into the femoral artery and vein for blood pressure measurement and drug administration, respectively.

    • Place a tip catheter manometer in the left ventricle for measuring left ventricular pressure and dP/dt.

    • Use a thermodilution catheter to measure cardiac output.

    • Introduce a Pitot catheter into the coronary sinus to measure coronary blood flow.

  • Procedure:

    • After a stabilization period, record baseline hemodynamic parameters.

    • Administer a bolus injection of this compound (e.g., 0.03 U/kg) intravenously.[2]

    • Record all hemodynamic parameters continuously for a predefined period (e.g., 90 minutes), with specific measurements taken at fixed time intervals (e.g., 1, 3, 5, 10, 15, 30, 60, and 90 minutes post-injection).

  • Data Analysis: Calculate percentage changes from baseline for all measured parameters. Perform statistical analysis to determine the significance of the observed changes.

Protocol 2: Evaluation of Renal Hemodynamic Effects in Anesthetized Rabbits

  • Animal Model: Anesthetized rabbits.

  • Anesthesia: Induce and maintain anesthesia with a suitable anesthetic agent.

  • Instrumentation:

    • Catheterize the femoral artery and vein for blood pressure monitoring and drug infusion.

    • Place laser Doppler flow probes on the renal cortex and in the renal medulla to measure regional blood flow.

    • Catheterize the bladder for urine collection.

  • Procedure:

    • Following a stabilization period, begin a continuous intravenous infusion of vehicle (e.g., saline).

    • After a baseline collection period, switch the infusion to this compound or a selective V1a agonist at a predetermined dose (e.g., 3-30 ng/kg/min).[4]

    • Continuously record arterial pressure and regional renal blood flow.

    • Collect urine in timed intervals to measure urine flow rate and electrolyte excretion.

  • Data Analysis: Compare the data from the drug infusion period to the baseline period. Analyze changes in cortical and medullary blood flow, urine output, and sodium excretion.

Mandatory Visualization

Ornipressin_Signaling_Pathway Ornipressin This compound V1aR V1a Receptor (Vascular Smooth Muscle Cell) Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Induces Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Leads to SideEffects Cardiovascular & Renal Side Effects (e.g., Hypertension, Reduced Blood Flow) Vasoconstriction->SideEffects Results in

Caption: this compound Signaling Pathway in Vascular Smooth Muscle.

Experimental_Workflow AnimalPrep Animal Preparation (Anesthesia & Instrumentation) Baseline Baseline Data Collection (Hemodynamics, Renal Function) AnimalPrep->Baseline OrnipressinAdmin This compound Administration (IV Bolus or Infusion) Baseline->OrnipressinAdmin PostAdminMonitoring Post-Administration Monitoring (Continuous Data Recording) OrnipressinAdmin->PostAdminMonitoring DataAnalysis Data Analysis (% Change from Baseline, Statistical Tests) PostAdminMonitoring->DataAnalysis Endpoint Endpoint Assessment (Evaluation of Side Effects) DataAnalysis->Endpoint

Caption: Experimental Workflow for Assessing Ornipressin Side Effects.

References

Ornipressin Acetate and Coronary Circulation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the impact of ornipressin (B549295) acetate (B1210297) on coronary circulation in isolated hearts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of expected quantitative outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during experiments involving ornipressin acetate and isolated heart preparations.

Q1: What is the primary mechanism of action of this compound on coronary arteries?

A1: this compound is a synthetic analog of vasopressin and primarily acts as a potent vasoconstrictor.[1] Its effects on coronary arteries are mediated through the activation of vasopressin V1a receptors on vascular smooth muscle cells.[1] This activation triggers a signaling cascade that leads to smooth muscle contraction and a subsequent reduction in coronary blood flow.[1]

Q2: I am observing a significant decrease in coronary flow, leading to cardiac arrest in my isolated heart preparation after administering ornipressin. How can I prevent this?

A2: This is a common issue due to the potent vasoconstrictor nature of ornipressin. Consider the following:

  • Dose-Response: Start with a very low concentration of ornipressin and perform a dose-response curve to determine the optimal concentration range for your specific experimental model (e.g., species, age). A study on isolated guinea pig hearts used concentrations ranging from 0.05 to 1.0 IU/L.[2]

  • Constant Flow vs. Constant Pressure: Perfusion at a constant flow rate might be more suitable than constant pressure when studying the direct myocardial effects of ornipressin, as it ensures consistent myocardial perfusion despite vasoconstriction.[2] However, if you are specifically investigating the impact on coronary flow, a constant pressure setup is necessary.

  • Reversibility: Ensure your protocol includes a washout period to see if the effects are reversible. If not, the concentration may be too high, causing irreversible ischemic damage.

Q3: My baseline physiological parameters (heart rate, LVP) are unstable before adding ornipressin. What could be the cause?

A3: Instability in the baseline preparation can confound your results. Here are some potential causes and solutions:

  • Inadequate Oxygenation: Ensure the perfusion buffer (e.g., Krebs-Henseleit) is continuously and adequately gassed with 95% O2 and 5% CO2.

  • Temperature Fluctuations: Maintain a constant temperature of 37°C for the perfusion buffer and the heart chamber.

  • Improper Cannulation: Ensure the aortic cannula is correctly placed and secured. Improper placement can obstruct the coronary ostia or damage the aortic valve.

  • Air Embolism: Carefully remove any air bubbles from the perfusion lines before starting the experiment, as they can cause coronary embolism and myocardial damage.

  • Ectopic Heartbeats: The appearance of ectopic heartbeats can be a sign of myocardial stress or hypoxia. Check your perfusion pressure and oxygenation.

Q4: I am not observing a significant change in left ventricular pressure (LVP) at lower concentrations of ornipressin, even though coronary flow is decreasing.

A4: This is consistent with findings from studies on isolated guinea pig hearts. At lower concentrations, the primary effect of ornipressin is on the coronary vasculature, leading to a decrease in flow. A direct myocardial depressant effect on LVP is typically observed only at higher concentrations.[2] Therefore, your observation is likely a true physiological response.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on key cardiovascular parameters in an isolated guinea pig heart model under constant pressure and constant flow perfusion.

Table 1: Effects of Ornipressin on Isolated Guinea Pig Hearts (Constant Pressure Perfusion) [2]

Ornipressin (IU/L)Coronary Flow (% Decrease)Heart Rate (bpm, Change)Systolic LVP (mmHg, Change)MVO2 (% Decrease)
0.05~10%~ -5~ -10~5%
0.1~20%~ -10~ -15~10%
0.25~40%~ -20~ -25~20%
0.5~60%~ -30~ -40~35%
1.0~75%~ -40~ -55~50%

Table 2: Effects of Ornipressin on Isolated Guinea Pig Hearts (Constant Flow Perfusion) [2]

Ornipressin (IU/L)Coronary Perfusion Pressure (% Increase)Heart Rate (bpm, Change)Systolic LVP (mmHg, Change)MVO2 (% Increase)
0.05~20%No significant changeNo significant change~5%
0.1~40%No significant change~ -5~10%
0.25~80%No significant change~ -10~15%
0.5~150%No significant change~ -15~20%
1.0~250%No significant change~ -20~27%

LVP: Left Ventricular Pressure; MVO2: Myocardial Oxygen Consumption

Experimental Protocols

Langendorff Isolated Heart Preparation

This protocol outlines the key steps for preparing an isolated mammalian heart for the investigation of this compound's effects.

  • Animal Preparation:

    • Anesthetize the animal (e.g., guinea pig, rat) following approved institutional guidelines.

    • Administer heparin to prevent blood clotting.

    • Perform a thoracotomy to expose the heart.

  • Heart Excision:

    • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Aortic Cannulation:

    • Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.

    • Secure the aorta with a suture.

  • Initiation of Perfusion:

    • Start retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer.

    • Maintain a constant perfusion pressure (e.g., 60-80 mmHg) or a constant flow rate, depending on the experimental design.

  • Instrumentation:

    • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure LVP.

    • Place electrodes on the heart surface to record an electrocardiogram (ECG) for heart rate monitoring.

    • Collect the coronary effluent to measure coronary flow rate.

  • Stabilization:

    • Allow the heart to stabilize for a period of 20-30 minutes, ensuring a steady heart rate, LVP, and coronary flow.

  • Drug Administration:

    • Introduce this compound into the perfusion buffer at the desired concentrations.

    • Record all physiological parameters continuously.

  • Data Acquisition:

    • Use a data acquisition system to record and analyze heart rate, LVP, dP/dt (rate of pressure change), and coronary flow.

Signaling Pathways and Workflows

This compound Signaling Pathway

This compound exerts its vasoconstrictive effects by activating the V1a receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is illustrated below.

ornipressin_signaling Ornipressin This compound V1aR V1a Receptor Ornipressin->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_Store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Heparinization) Heart_Excision 2. Heart Excision and Cardioplegia Animal_Prep->Heart_Excision Cannulation 3. Aortic Cannulation Heart_Excision->Cannulation Perfusion 4. Initiate Langendorff Perfusion Cannulation->Perfusion Instrumentation 5. Instrumentation (LVP, ECG, Flow) Perfusion->Instrumentation Stabilization 6. Stabilization Period (20-30 min) Instrumentation->Stabilization Drug_Admin 7. Ornipressin Administration (Dose-Response) Stabilization->Drug_Admin Washout 8. Washout Period Drug_Admin->Washout Data_Acquisition 9. Continuous Data Acquisition Washout->Data_Acquisition Analysis 10. Analyze Parameters (CF, HR, LVP, dP/dt) Data_Acquisition->Analysis Results 11. Summarize and Compare Results Analysis->Results

References

Technical Support Center: Ornipressin Acetate-Induced Hypertension and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with ornipressin (B549295) acetate (B1210297). It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving ornipressin-induced hypertension.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which ornipressin acetate induces hypertension?

A1: this compound, a synthetic analog of vasopressin, primarily induces hypertension through its potent vasoconstrictive effects.[1][2] It selectively binds to and activates vasopressin V1a receptors on vascular smooth muscle cells.[2][3] This activation triggers a G-protein coupled signaling cascade, leading to the activation of phospholipase C.[2] Phospholipase C then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations. This surge in calcium leads to the contraction of smooth muscle cells, resulting in vasoconstriction and a subsequent increase in systemic blood pressure.[2]

Q2: What is a typical dose range of ornipressin for inducing a hypertensive response in animal models?

A2: While specific protocols for ornipressin-induced hypertension are not as commonly published as for other agents, data from vasopressin studies in rats can provide guidance. Continuous intravenous infusion of vasopressin at doses ranging from 10 to 100 ng/h has been shown to cause significant elevations in systolic and mean arterial blood pressure in rats. In a clinical setting, local infiltration of 0.8 IU of ornipressin has been observed to cause a marked increase in blood pressure.[4] Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental goals.

Q3: What are the expected hemodynamic changes following ornipressin administration?

A3: The primary hemodynamic change is an increase in systolic and diastolic blood pressure.[5][6] This is accompanied by a significant increase in total peripheral resistance.[6] Due to the baroreflex response to hypertension, a decrease in heart rate (bradycardia) is often observed.[1] Cardiac output may also decrease.[6]

Q4: How can ornipressin-induced hypertension be mitigated or reversed for experimental purposes?

A4: Ornipressin-induced hypertension can be mitigated or reversed by targeting the V1a receptor or by using general vasodilators. Specific V1a receptor antagonists, such as OPC-21268, have been shown to effectively block the pressor effects of vasopressin analogs. Other potential mitigating agents include vasodilators that act through different mechanisms, such as nitric oxide donors or calcium channel blockers, although specific data on their efficacy against ornipressin-induced hypertension is limited.

Q5: Are there any notable side effects of ornipressin other than hypertension that I should monitor in my animal model?

A5: Yes, besides hypertension, ornipressin can cause several other side effects. Due to its potent vasoconstrictive nature, it can lead to ischemia in various organs, which may manifest as tissue pallor or, in severe cases, necrosis.[1] Other reported side effects in clinical use include bradycardia (a slower than normal heart rate), gastrointestinal issues like nausea and abdominal pain, and in rare cases, allergic reactions.[1] Prolonged administration may also lead to hyponatremia (low sodium levels in the blood).[1] Close monitoring of the animal's overall condition is crucial.

Troubleshooting Guides

This section provides practical advice for common problems encountered during experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
No significant increase in blood pressure after ornipressin administration. 1. Incorrect dose: The dose may be too low for the specific animal model or strain. 2. Degraded ornipressin: The compound may have degraded due to improper storage or handling. 3. Anesthesia effects: Certain anesthetics can have hypotensive effects that may counteract the pressor effect of ornipressin. 4. Technical issues: Problems with the infusion pump, catheter placement, or blood pressure monitoring equipment.1. Perform a dose-response study: Start with a low dose and incrementally increase it to find the effective dose for your model. 2. Check compound integrity: Use a fresh batch of this compound and ensure it has been stored according to the manufacturer's instructions. 3. Review anesthetic protocol: Consider using an anesthetic with minimal cardiovascular depression. Maintain a stable plane of anesthesia. 4. Verify equipment function: Calibrate your blood pressure transducer, check the infusion pump for accuracy, and confirm proper catheter placement.
Excessive increase in blood pressure leading to adverse events (e.g., stroke, cardiac arrest). 1. Dose is too high: The administered dose is causing an extreme vasoconstrictive response. 2. Animal sensitivity: The animal model or individual animal may be particularly sensitive to ornipressin.1. Reduce the dose: Lower the infusion rate or the bolus dose of ornipressin. 2. Administer a vasodilator: Have a rescue vasodilator, such as a V1a receptor antagonist or a nitric oxide donor, readily available to reverse the hypertensive crisis. 3. Monitor closely: Continuously monitor blood pressure and be prepared to intervene immediately if it exceeds the target range.
High variability in blood pressure response between animals. 1. Inconsistent dosing: Variations in the preparation or administration of the ornipressin solution. 2. Differences in animal health status: Underlying health conditions can affect the cardiovascular response. 3. Variable anesthetic depth: Fluctuations in the level of anesthesia can impact blood pressure.1. Standardize procedures: Ensure precise and consistent preparation and administration of the drug. Use calibrated infusion pumps. 2. Health screening: Use healthy animals of a similar age and weight. Acclimatize them properly before the experiment. 3. Maintain stable anesthesia: Monitor the depth of anesthesia closely and maintain a consistent level throughout the experiment.
Signs of severe peripheral ischemia (e.g., pale or blue extremities). 1. Potent vasoconstriction: Ornipressin is causing excessive constriction of peripheral blood vessels.1. Reduce the ornipressin dose: This is the first and most critical step. 2. Local warming: Gently warm the affected area to promote vasodilation. 3. Consider a vasodilator: In severe cases, local or systemic administration of a vasodilator may be necessary, but this should be done with caution to avoid systemic hypotension.

Data Presentation

Table 1: Hemodynamic Effects of Vasopressin (Ornipressin Analog) Infusion in Conscious Rats

Infusion Rate (ng/h)Change in Mean Arterial Pressure (mmHg)
1Minimal change
10~ +5 mmHg
50~ +8 mmHg
100~ +8 mmHg

Data adapted from a study on arginine vasopressin, which has a similar mechanism of action to ornipressin. The exact quantitative effects of ornipressin may vary.

Table 2: Potential Mitigation Strategies for Ornipressin-Induced Hypertension

Agent ClassExample AgentMechanism of ActionExpected Outcome
V1a Receptor Antagonist OPC-21268Blocks the binding of ornipressin to V1a receptors on vascular smooth muscle.Reversal of vasoconstriction and reduction of blood pressure.
Nitric Oxide Donors Sodium NitroprussideReleases nitric oxide, leading to cGMP-mediated vasodilation.General vasodilation and lowering of blood pressure.
Calcium Channel Blockers AmlodipineInhibit the influx of calcium into vascular smooth muscle cells, leading to vasodilation.Reduction of peripheral vascular resistance and blood pressure.
Alpha-1 Adrenergic Blockers PrazosinBlocks alpha-1 adrenergic receptors, leading to vasodilation.Lowering of blood pressure by reducing sympathetic tone on blood vessels.

Experimental Protocols

Protocol 1: Induction of Hypertension with this compound in Rats (Continuous Infusion)

1. Animal Preparation:

  • Use healthy, adult male Sprague-Dawley rats (250-300g).

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane) and maintain a stable plane of anesthesia.

  • Surgically implant a catheter into the femoral artery for continuous blood pressure monitoring and another catheter into the femoral vein for drug infusion.

  • Allow the animal to stabilize for at least 30 minutes after surgery.

2. Ornipressin Infusion:

  • Prepare a stock solution of this compound in sterile saline.

  • Begin a continuous intravenous infusion of ornipressin at a starting dose of 10 ng/h.

  • Monitor the mean arterial pressure (MAP) continuously.

  • If the target blood pressure is not reached within 30 minutes, increase the infusion rate in a stepwise manner (e.g., to 50 ng/h, then 100 ng/h) until the desired level of hypertension is achieved and maintained.

3. Monitoring:

  • Continuously record arterial blood pressure and heart rate.

  • Monitor the animal's respiratory rate and body temperature.

  • Observe for any signs of distress or adverse effects.

Protocol 2: Mitigation of Ornipressin-Induced Hypertension with a V1a Receptor Antagonist

1. Induction of Hypertension:

  • Follow Protocol 1 to induce a stable hypertensive state with ornipressin infusion.

2. Administration of V1a Antagonist:

  • Once a stable hypertensive plateau is reached, administer a bolus intravenous injection of a selective V1a receptor antagonist (e.g., OPC-21268) at a pre-determined dose.

  • Alternatively, a continuous infusion of the antagonist can be initiated.

3. Monitoring and Data Analysis:

  • Continuously monitor the blood pressure and heart rate to observe the reversal of the hypertensive effect.

  • Record the time to onset and the magnitude of the blood pressure reduction.

  • Compare the blood pressure values before and after the administration of the antagonist.

Mandatory Visualization

Ornipressin_Signaling_Pathway Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds to Gq_protein Gq Protein V1aR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca_release SR->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction Leads to Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Hypertension Hypertension Vasoconstriction->Hypertension

Caption: Signaling pathway of ornipressin-induced vasoconstriction.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Anesthesia, Catheterization) Stabilization Stabilization Period Animal_Prep->Stabilization Drug_Prep Drug Preparation (Ornipressin, Antagonist) Ornipressin_Infusion Ornipressin Infusion Drug_Prep->Ornipressin_Infusion Baseline Baseline Measurement Stabilization->Baseline Baseline->Ornipressin_Infusion Hypertension Hypertension Induction Ornipressin_Infusion->Hypertension Data_Acquisition Continuous Data Acquisition Ornipressin_Infusion->Data_Acquisition Antagonist_Admin Mitigating Agent Administration Hypertension->Antagonist_Admin Reversal Blood Pressure Reversal Antagonist_Admin->Reversal Antagonist_Admin->Data_Acquisition Reversal->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis

Caption: Experimental workflow for studying ornipressin-induced hypertension and its mitigation.

Caption: Troubleshooting logic for absent hypertensive response.

References

Ornipressin Acetate Aqueous Solutions: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ornipressin (B549295) acetate (B1210297) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of Ornipressin Acetate?

For long-term storage, the lyophilized powder should be stored in a freezer. Specific temperature recommendations vary slightly by manufacturer, but the general guidelines are consistent. For optimal stability, it is recommended to store the powder at -20°C or -80°C in a sealed container, protected from moisture.[1][2]

Q2: I've prepared a stock solution of this compound in an organic solvent. How long is it stable?

Stock solutions of this compound in DMSO can be stored for a limited time at freezing temperatures. To maintain integrity, store these solutions in sealed, moisture-proof containers. It is recommended to prepare fresh solutions for use in experiments.[1][3]

Q3: What is the recommended storage duration for aqueous solutions of this compound?

Aqueous solutions of this compound are not recommended for long-term storage. It is strongly advised to prepare these solutions fresh and use them promptly. One manufacturer explicitly states they do not recommend storing aqueous solutions for more than one day.[3]

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in both organic solvents and aqueous buffers. It is soluble in DMSO at approximately 10 mg/mL and in PBS (pH 7.2) at approximately 20 mg/mL.[4][5] When preparing aqueous solutions, it's possible to make a stock solution in DMSO and then dilute it into your aqueous buffer.[3] However, ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[3] Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers.[3]

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation can indicate several issues, including poor solubility at the desired concentration, use of an inappropriate buffer, or degradation of the peptide. If precipitation occurs during preparation, gentle warming and/or sonication may help to dissolve the compound.[1] If the solution has been stored, it is likely a sign of degradation or instability, and it is recommended to discard the solution and prepare a fresh one.

Q6: What are the likely degradation pathways for this compound in aqueous solution?

While specific degradation pathways for ornipressin are not detailed in the provided search results, peptides, in general, are susceptible to degradation in aqueous solutions through mechanisms such as hydrolysis of the peptide bonds, oxidation, and deamidation. Similar vasopressin analogues are known to degrade under conditions of acidic or alkaline hydrolysis, oxidation, and exposure to light and heat. The disulfide bridge in vasopressin analogues can also be reduced, leading to a loss of biological activity.[6]

Data Presentation

Table 1: Storage Recommendations for this compound

FormulationStorage TemperatureRecommended DurationSource(s)
Lyophilized Powder-80°C2 years[1][2]
-20°C1 year (up to ≥ 4 years)[1][2][4]
Stock Solution in DMSO-80°C6 months[1]
-20°C1 month[1]
Aqueous Solution (e.g., in PBS)Refrigerated or Room TempNot recommended for more than one day[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution for In Vitro Experiments

  • Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of your chosen aqueous buffer (e.g., PBS, pH 7.2) to the tube to achieve the desired final concentration.

  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution. If necessary, gentle warming can be applied.[1]

  • Use: Use the freshly prepared solution immediately for your experiments. Do not store for more than 24 hours.[3]

Protocol 2: Stability Assessment of this compound using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the stability of peptides like ornipressin.[7][8][9]

  • Preparation of Standards: Prepare a stock solution of this compound of known concentration in a suitable solvent. From this, prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare your this compound aqueous solution according to your experimental protocol.

  • Time-Zero Analysis: Immediately after preparation, inject a sample of the solution and the calibration standards into the HPLC system to determine the initial concentration.

  • Incubation: Store the remaining solution under the desired storage conditions (e.g., 4°C, room temperature).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stored solution and inject it into the HPLC system.

  • Data Analysis: Quantify the amount of this compound remaining at each time point by comparing the peak area to the calibration curve. The appearance of new peaks may indicate the formation of degradation products.

Mandatory Visualizations

Ornipressin_Troubleshooting start Start: Using Ornipressin Aqueous Solution issue Encountering an Issue? start->issue precipitate Solution is Cloudy or has Precipitated issue->precipitate Yes activity_loss Loss of Biological Activity Observed issue->activity_loss Yes check_prep Was the solution freshly prepared? precipitate->check_prep check_storage Was the solution stored > 24 hours? activity_loss->check_storage solubility_issue Possible Solubility Issue check_prep->solubility_issue No action_fresh Action: Prepare a fresh solution immediately before use. check_prep->action_fresh Yes degradation_issue Likely Degradation check_storage->degradation_issue Yes check_storage->action_fresh No action_sonicate Action: Try gentle warming or sonication. solubility_issue->action_sonicate degradation_issue->action_fresh

Caption: Troubleshooting guide for ornipressin aqueous solutions.

Ornipressin_Stability_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_eval Evaluation prep Prepare Aqueous Solution of this compound t0 Time-Zero Analysis (e.g., HPLC) prep->t0 store Store at Desired Conditions (e.g., 4°C, 25°C) t0->store tp Time-Point Analysis (e.g., 1, 4, 8, 24h) store->tp tp->store eval Evaluate Degradation: - Compare concentration to T0 - Identify new peaks tp->eval

Caption: Experimental workflow for assessing aqueous stability.

Ornipressin_Signaling ornipressin Ornipressin v1a V1a Receptor ornipressin->v1a gpc G-protein Coupled Receptor Activation v1a->gpc plc Phospholipase C Activation gpc->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from Intracellular Stores ip3->ca_release contraction Smooth Muscle Contraction ca_release->contraction vasoconstriction Vasoconstriction contraction->vasoconstriction

References

Technical Support Center: Ornipressin Acetate and Myocardial Ischemia Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers investigating the effects of Ornipressin (B549295) acetate (B1210297) on myocardial tissue. The following resources are designed to address common challenges and questions that may arise during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

General Questions

Q1: What is the primary mechanism of action for Ornipressin acetate? A1: Ornipressin (also known as 8-ornithine-vasopressin or POR-8) is a synthetic analog of the hormone vasopressin.[1][2] Its primary mechanism is potent vasoconstriction, mediated by its binding to V1a vasopressin receptors on vascular smooth muscle cells.[3] This interaction activates a G-protein coupled receptor cascade involving phospholipase C, which increases intracellular calcium levels and leads to smooth muscle contraction.[1][3]

Q2: What is the documented potential of this compound in the context of myocardial ischemia? A2: Contrary to being a potential therapeutic agent, current research strongly indicates that this compound has the potential to induce or worsen myocardial ischemia.[2][4][5] Its potent vasoconstrictor properties are not limited to the periphery; it also causes significant coronary artery vasoconstriction.[2][6] This action reduces myocardial blood flow and oxygen supply, leading to an imbalance between oxygen demand and delivery, which can result in myocardial ischemia or infarction, especially in subjects with pre-existing coronary artery disease.[1][4]

Experimental Design & Protocols

Q3: How should I prepare this compound for experimental use? A3: this compound is typically supplied as a crystalline solid.[7] For most biological experiments, it should be dissolved in a suitable solvent. It is soluble in DMSO at approximately 10 mg/mL and in aqueous buffers like PBS (pH 7.2) at about 20 mg/mL.[7] When using an organic solvent like DMSO to create a stock solution, ensure that subsequent dilutions into your experimental buffer or saline result in an insignificant final concentration of the organic solvent, as it may have physiological effects.[7] For direct use, an organic solvent-free aqueous solution can be prepared by dissolving the solid directly in your buffer. It is not recommended to store aqueous solutions for more than one day.[7]

Q4: What are the key cardiovascular parameters to monitor during Ornipressin administration? A4: Based on animal studies, it is critical to monitor a range of hemodynamic and cardiac function parameters. These include:

  • Systemic Arterial Pressure: Expect a sharp increase in both systolic and diastolic pressures.[2]

  • Coronary Blood Flow: Expect a significant, dose-dependent decrease.[2][4]

  • Coronary Vascular Resistance: Expect a marked increase.[2]

  • Left Ventricular Pressure (LVP) and dP/dt: Expect a decrease, indicating impaired pump function.[2]

  • Cardiac Output: Expect a significant decrease.[2]

  • Heart Rate: May show only minor changes.[2]

  • Myocardial Oxygen Consumption (MVO2): Effects can be complex. At constant perfusion pressure, MVO2 may decrease along with LVP, but at constant coronary flow, MVO2 may paradoxically increase (Gregg's phenomenon).[4]

Troubleshooting

Q5: My experimental model shows signs of acute cardiac failure (e.g., decreased LVP, increased end-diastolic pressure) after administering Ornipressin. What is the likely cause? A5: This is a documented and expected outcome of Ornipressin's systemic effects. The primary cause is severe coronary vasoconstriction, which leads to myocardial ischemia.[2][5] This reduces oxygen supply to the heart muscle, impairing its contractility and pump function.[2] The observed cardiac depression is therefore most likely an indirect effect of reduced myocardial perfusion, not a direct depressant effect on the heart tissue itself, except possibly at very high concentrations.[4]

Q6: I observed a decrease in coronary flow but an increase in myocardial oxygen extraction. How do I interpret this? A6: This observation is consistent with myocardial depression secondary to reduced tissue perfusion.[4] The heart muscle is attempting to compensate for the reduced blood supply by extracting a higher percentage of oxygen from the blood that does reach it. This combination of findings strongly suggests an ischemic state induced by the drug's vasoconstrictive effect on the coronary arteries.[4]

Q7: How can my experimental setup differentiate between Ornipressin's direct effects on the myocardium versus indirect effects from coronary vasoconstriction? A7: A classic method to distinguish these effects is to use an isolated heart preparation (e.g., Langendorff) and compare perfusion at a constant pressure versus a constant flow.[4]

  • Constant Pressure Perfusion: In this setup, Ornipressin-induced coronary vasoconstriction will lead to a decrease in coronary flow, mimicking the physiological situation. The observed effects (like decreased LVP) will be a combination of direct and indirect effects.

  • Constant Flow Perfusion: In this setup, a pump maintains a constant coronary flow rate, forcing perfusion regardless of vasoconstriction (which will be seen as a rise in perfusion pressure). This setup largely isolates the direct effects of the drug on the cardiomyocytes. Studies using this method have shown that Ornipressin has only a small direct depressant effect at high concentrations, confirming that the primary cause of cardiac dysfunction is reduced perfusion.[4]

Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ornipressin Ornipressin Acetate v1a V1a Receptor (GPCR) ornipressin->v1a Binds gq Gq Protein v1a->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from SR ip3->ca_release Triggers ca_increase ↑ Intracellular [Ca²⁺] ca_release->ca_increase contraction Smooth Muscle Contraction ca_increase->contraction Leads to

Caption: this compound signaling pathway via the V1a receptor.

G cluster_cp Group 1: Constant Pressure cluster_cf Group 2: Constant Flow start Isolated Heart (Langendorff Prep) split Divide into two experimental groups start->split cp_perfuse Perfuse at Constant Pressure split->cp_perfuse cf_perfuse Perfuse at Constant Flow split->cf_perfuse cp_ornipressin Administer Ornipressin cp_perfuse->cp_ornipressin cp_observe Observe ↓ Coronary Flow & ↓ Cardiac Function cp_ornipressin->cp_observe cp_conclusion Conclusion: Effect is mixed (Direct + Indirect) cp_observe->cp_conclusion cf_ornipressin Administer Ornipressin cf_perfuse->cf_ornipressin cf_observe Observe ↑ Perfusion Pressure & Minimal ↓ Cardiac Function cf_ornipressin->cf_observe cf_conclusion Conclusion: Effect is primarily from vasoconstriction cf_observe->cf_conclusion

Caption: Workflow to differentiate direct vs. indirect cardiac effects.

Quantitative Data from Animal Studies

The following tables summarize the significant hemodynamic effects of Ornipressin as documented in key experimental studies.

Table 1: Effects of Ornipressin in Isolated Guinea Pig Hearts (Constant Pressure Perfusion) Source: Adapted from experimental results described in literature.[4]

ParameterEffect with Increasing Ornipressin ConcentrationImplication
Coronary Flow Significant Decrease (P < 0.001)Coronary Vasoconstriction
Heart Rate (HR) DecreaseMyocardial Depression / Ischemia
Systolic LVP DecreaseMyocardial Depression / Ischemia
AV Conduction Time IncreaseImpaired Cardiac Conduction
O₂ Extraction (%) IncreaseCompensation for Reduced Perfusion
MVO₂ DecreaseReduced Cardiac Work/Function

Table 2: Effects of Ornipressin in Anesthetized Dogs (In Vivo Model) Source: Adapted from experimental results described in literature.[2]

ParameterMaximum Change after Ornipressin Bolus (0.03 U/kg)
Systolic Arterial Pressure ↑ 33%
Diastolic Arterial Pressure ↑ 39%
Total Peripheral Resistance ↑ 159%
Cardiac Output ↓ 44%
Ejection Fraction ↓ 35%
LVEDP ↑ 68%
Myocardial Blood Flow ↓ 32%
Coronary Vascular Resistance ↑ 112%

Experimental Protocols

Protocol 1: Isolated Heart Perfusion (Langendorff Model) Objective: To assess the direct and indirect cardiac effects of this compound. Model: Guinea Pig Heart[4]

  • Animal Preparation: Anesthetize a guinea pig according to approved institutional animal care protocols. Administer heparin to prevent coagulation.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C.

  • Instrumentation: Place a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure LVP and derive dP/dt. Place electrodes on the heart to record an ECG.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes until a steady state is achieved for all measured parameters.

  • Experimental Groups:

    • Constant Pressure Group: Maintain a constant perfusion pressure (e.g., 80 cm H₂O). Infuse this compound in increasing concentrations (e.g., 0.05 to 1.0 IU/L) into the aortic cannula. Continuously record coronary flow, LVP, dP/dt, heart rate, and ECG.

    • Constant Flow Group: Use a perfusion pump to maintain a constant coronary flow rate, set to the baseline flow observed during the stabilization period. Infuse this compound as in the constant pressure group. Continuously record perfusion pressure (which will vary), LVP, dP/dt, heart rate, and ECG.

  • Data Analysis: Compare the changes in cardiac function parameters between the two groups to differentiate between perfusion-mediated (indirect) and direct myocardial effects.

Protocol 2: Anesthetized In Vivo Model Objective: To assess the systemic and coronary hemodynamic effects of this compound. Model: Mongrel Dog[2]

  • Anesthesia and Ventilation: Anesthetize the dog (e.g., with enflurane (B1671288) and N₂O/O₂) and maintain anesthesia throughout the experiment. Intubate and mechanically ventilate the animal.

  • Catheterization: Under sterile conditions, insert saline-filled catheters into the femoral artery and vein for blood pressure monitoring and drug administration. Place a tip catheter manometer in the left ventricle to measure LVP and dP/dt.

  • Flow Measurement: Use a thermodilution catheter to determine cardiac output. Place a Pitot catheter in the coronary sinus to measure coronary sinus blood flow.

  • Baseline Measurement: After instrumentation, allow the animal to stabilize. Record all baseline hemodynamic values.

  • Drug Administration: Administer a bolus injection of this compound (e.g., 0.03 U/kg) intravenously.

  • Data Collection: Record all hemodynamic parameters continuously or at fixed time intervals (e.g., every minute for the first 10 minutes, then every 5 minutes) for a period of up to 90 minutes post-injection.

  • Data Analysis: Analyze the changes from baseline for all measured parameters, noting the time to maximum effect and the duration of action. Perform statistical analysis to determine the significance of the observed changes.

References

Troubleshooting Ornipressin acetate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ornipressin acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is Ornipressin acetate and what is it used for?

A1: this compound is a synthetic peptide analog of vasopressin.[1][2] It is a potent vasoconstrictor primarily used in medical and surgical settings to control bleeding by reducing blood flow.[1][3][4] Ornipressin acts as an agonist for the vasopressin V1A receptor.[5][6][7]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is supplied as a crystalline solid.[5][6] It is soluble in organic solvents like DMSO and in aqueous buffers such as PBS (pH 7.2).[5][6] Specific solubility data is summarized in the table below.

Q3: What is the recommended storage condition for this compound?

A3: this compound should be stored at -20°C.[5] Stock solutions in organic solvents can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[7] It is not recommended to store aqueous solutions for more than one day.[5]

Troubleshooting this compound Solubility Issues

Problem: I am having difficulty dissolving this compound.

Solution:

The solubility of peptides like this compound can be influenced by several factors, including the properties of the peptide itself and the solvent conditions.[8][9][10][11] Here are some troubleshooting steps to address solubility challenges:

1. Verify the Correct Solvent:

  • For creating a stock solution, Dimethyl sulfoxide (B87167) (DMSO) is a recommended organic solvent.[5][6]

  • For direct preparation of aqueous solutions, Phosphate-buffered saline (PBS) at pH 7.2 is a suitable option.[5][6]

2. Consider the Physicochemical Properties of Peptides:

  • Amino Acid Composition: Peptides with a higher number of hydrophobic amino acids may have lower solubility in aqueous solutions.[8][12]

  • pH and Net Charge: A peptide's solubility is generally lowest at its isoelectric point (pI), where it has a net neutral charge.[8] Adjusting the pH away from the pI can improve solubility.[8][9]

3. Employ Mechanical Assistance:

  • Sonication: Using a water bath sonicator can help break down larger particles and accelerate dissolution.[11][12]

  • Vortexing: Gentle vortexing can also aid in the solubilization process.

4. Consider Temperature:

  • Gentle Warming: In some cases, gentle warming (e.g., to < 40°C) can increase peptide solubility.[9][10] However, excessive heat should be avoided to prevent peptide degradation.[10]

5. Ensure Proper Handling:

  • Purge with Inert Gas: When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas to prevent oxidation.[5]

  • Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material.[9][12]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationReference
DMSO~10 mg/mL[5][6]
PBS (pH 7.2)~20 mg/mL[5][6]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for further dilution.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Purge the headspace of the tube with an inert gas to displace oxygen.

  • Cap the tube tightly and vortex gently until the solid is completely dissolved. Sonication in a water bath can be used if necessary.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous this compound Solution in PBS

Objective: To prepare a ready-to-use aqueous solution of this compound.

Materials:

  • This compound (crystalline solid)

  • Phosphate-buffered saline (PBS), pH 7.2, sterile

  • Sterile conical tubes

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of this compound in a sterile conical tube.

  • Add the calculated volume of sterile PBS (pH 7.2) to achieve the desired concentration (e.g., up to 20 mg/mL).

  • Vortex the solution until the peptide is fully dissolved. Gentle warming or sonication may be applied if needed.

  • It is recommended to use the freshly prepared aqueous solution and not to store it for more than one day.[5]

Mandatory Visualizations

TroubleshootingWorkflow This compound Solubility Troubleshooting start Start: this compound (Crystalline Solid) solvent_choice Choose Solvent start->solvent_choice dmso DMSO (Stock Solution) solvent_choice->dmso Organic pbs PBS (pH 7.2) (Aqueous Solution) solvent_choice->pbs Aqueous dissolve Attempt to Dissolve (Vortex/Pipette Mixing) dmso->dissolve pbs->dissolve is_dissolved Completely Dissolved? dissolve->is_dissolved solution_ready Solution Ready for Use is_dissolved->solution_ready Yes troubleshoot Troubleshoot is_dissolved->troubleshoot No sonicate Apply Sonication troubleshoot->sonicate gentle_heat Gentle Warming (<40°C) sonicate->gentle_heat check_dissolved_again Completely Dissolved? gentle_heat->check_dissolved_again check_dissolved_again->solution_ready Yes consult Consult Technical Support /Review Peptide Properties check_dissolved_again->consult No

Caption: Troubleshooting workflow for this compound solubility.

OrnipressinSignalingPathway Ornipressin V1A Receptor Signaling Pathway ornipressin Ornipressin v1a_receptor V1A Receptor (Gq-protein coupled) ornipressin->v1a_receptor Binds to plc Phospholipase C (PLC) Activation v1a_receptor->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from Intracellular Stores ip3->ca_release Stimulates smooth_muscle_contraction Smooth Muscle Contraction ca_release->smooth_muscle_contraction Leads to vasoconstriction Vasoconstriction smooth_muscle_contraction->vasoconstriction

Caption: Ornipressin signaling pathway via the V1A receptor.

References

Optimizing Ornipressin acetate dosage to avoid adverse cardiac effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Ornipressin acetate (B1210297) dosage to mitigate the risk of adverse cardiac effects during preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ornipressin acetate and how does it work?

This compound (also known as POR-8) is a synthetic analog of the peptide hormone vasopressin.[1][2] Its primary mechanism of action is potent vasoconstriction, mediated through its high affinity for V1a vasopressin receptors located on vascular smooth muscle cells.[1][2][3] Binding to these receptors initiates an intracellular signaling cascade that increases intracellular calcium levels, leading to smooth muscle contraction and the narrowing of blood vessels.[2] This action is leveraged experimentally and clinically to manage hypotension and control bleeding.[1][2]

Q2: What are the primary adverse cardiac effects associated with this compound?

The adverse cardiac effects of Ornipressin are directly linked to its potent vasoconstrictive properties.[1] The most significant concerns include:

  • Myocardial Ischemia and Infarction: Intense vasoconstriction can reduce blood flow through the coronary arteries, leading to an imbalance in myocardial oxygen supply and demand.[1][4][5] This is particularly risky in subjects with reduced coronary reserve.[4]

  • Arrhythmias and Bradycardia: Alterations in cardiac blood flow and electrical conduction can lead to irregular heart rhythms or a slower-than-normal heart rate.[1][6]

  • Increased Blood Pressure (Hypertension): Excessive vasoconstriction leads to a sharp rise in systemic arterial blood pressure.[5][6]

  • Decreased Cardiac Output: Despite increased blood pressure, high doses of Ornipressin can impair the heart's pumping function, leading to a decrease in cardiac output.[5][7]

Q3: How does the V1a receptor signaling lead to vasoconstriction?

Ornipressin's binding to the V1a receptor triggers a G-protein coupled cascade. This activates the enzyme Phospholipase C, which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 then binds to receptors on the sarcoplasmic reticulum, promoting the release of stored calcium ions (Ca2+) into the cytoplasm.[2] The resulting increase in intracellular Ca2+ concentration leads to the contraction of vascular smooth muscle cells and vasoconstriction.[2]

G cluster_0 cluster_1 Ornipressin This compound V1a V1a Receptor Ornipressin->V1a Binds to G_Protein G-protein Activation V1a->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Catalyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3_DAG->Ca_Release IP3 stimulates Ca_Increase Increased Intracellular [Ca²⁺] Ca_Release->Ca_Increase Contraction Smooth Muscle Contraction Ca_Increase->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction G Start Adverse Event Observed (e.g., ECG change, severe hypertension) Assess Assess Severity Start->Assess Stop IMMEDIATELY STOP Ornipressin Infusion Assess->Stop Severe Reduce Reduce Infusion Rate Assess->Reduce Moderate Rescue Consider Rescue Agents (e.g., Nitroglycerin) Stop->Rescue Review Post-Experiment Review: - Dosage Protocol - Subject Selection Criteria Rescue->Review Intensify Intensify Monitoring (Vitals, ECG, Biomarkers) Intensify->Review Reduce->Intensify G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Isolate Guinea Pig Heart B Mount on Langendorff Apparatus A->B C Begin Retrograde Perfusion B->C D Stabilization Period C->D E Introduce Ornipressin (Dose Escalation) D->E F Continuous Monitoring (ECG, LVP, Flow, Pressure) E->F G Calculate MVO₂ F->G H Analyze Hemodynamic Data G->H

References

Technical Support Center: Ornipressin Acetate in Peripheral Vascular Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ornipressin acetate (B1210297) for managing peripheral vascular resistance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Ornipressin acetate and what is its primary mechanism of action?

This compound, also known as 8-L-ornithine-vasopressin, is a synthetic analog of the natural hormone vasopressin.[1] Its primary mechanism of action is as a potent agonist for the vasopressin V1a receptor, which is predominantly found on vascular smooth muscle cells.[2][3][4] Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction and an increase in peripheral vascular resistance.[2]

Q2: What is the receptor selectivity profile of this compound?

This compound exhibits selectivity for vasopressin V1a and V2 receptors over the V1b and oxytocin (B344502) receptors.[5][6] This selectivity is crucial for researchers aiming to investigate V1a-mediated effects with reduced confounding signals from other receptor subtypes.

Q3: How should this compound be stored and handled?

For long-term stability (≥ 4 years), this compound powder should be stored at -20°C.[5][7][8] Stock solutions can be prepared in DMSO (up to 10 mg/mL) or PBS (pH 7.2, up to 20 mg/mL).[5][6] It is recommended to aliquot stock solutions and store them at -20°C or colder to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[5]

Q4: What are the expected in vivo effects of this compound administration?

In animal models, such as rats, administration of this compound leads to an increase in arterial blood pressure.[6][7] In isolated guinea pig hearts, it has been shown to cause a concentration-dependent decrease in coronary flow when perfused at a constant pressure.[9]

Data Presentation

Table 1: Receptor Selectivity of this compound

Receptor SubtypeEC50 (nM) - HumanReference
Vasopressin V1a0.69[5][6][7]
Vasopressin V20.45[5][6][7]
Vasopressin V1b7.5[5][6][7]
Oxytocin71[5][6][7]

Table 2: Solubility of this compound

SolventConcentrationReference
DMSO~10 mg/mL[5]
PBS (pH 7.2)~20 mg/mL[5][6]

Experimental Protocols & Troubleshooting Guides

In Vitro Vasoconstriction Assay Using Isolated Aortic Rings

This protocol allows for the characterization of the vasoconstrictor effects of this compound on isolated arterial segments.

Detailed Methodology:

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., male New Zealand white rabbit, 2.5–3.0 kg) following approved ethical guidelines.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit Solution (KHS).[2]

    • Clean the aorta of adhering connective and adipose tissues.

    • Cut the aorta into rings of approximately 3-5 mm in length.[2]

  • Isometric Tension Recording:

    • Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS, maintained at 37°C, and continuously bubbled with carbogen (B8564812) gas (95% O2 / 5% CO2).[2]

    • Connect the upper hook to an isometric force transducer.

    • Apply a resting tension of approximately 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.[2]

    • Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 80 mM).[2]

  • Concentration-Response Curve Generation:

    • After washout of KCl and return to baseline, add this compound cumulatively to the organ bath in increasing concentrations (e.g., half-log increments).

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.[2]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
No or weak response to Ornipressin Degraded Ornipressin solution.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by aliquoting stocks.
Low receptor expression in the tissue.Use a different vascular bed known to have high V1a receptor expression.
Incorrect buffer composition.Ensure the pH and ionic strength of the KHS are correct.
High variability between aortic rings Inconsistent tissue preparation.Standardize the dissection and ring cutting procedure to ensure uniform size and handling.
Damage to the endothelium.Handle the aortic rings gently to preserve endothelial integrity, unless studying endothelium-independent effects.
Baseline tension is unstable Inadequate equilibration time.Extend the equilibration period to allow the tissue to stabilize fully.
Fluctuations in temperature or gas supply.Ensure the water bath and carbogen supply are stable and consistent.
Measurement of Intracellular Calcium [Ca2+]i Mobilization

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the fluorescent indicator Fura-2 AM.

Detailed Methodology:

  • Cell Culture and Dye Loading:

    • Culture a suitable cell line expressing the vasopressin V1a receptor (e.g., A7r5 cells) to 80-100% confluence in a clear flat-bottom black 96-well plate.

    • Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HBSS). The final Fura-2 AM concentration should be optimized for the cell type (typically 2-5 µM). Pluronic F-127 (0.02%) can be included to aid dye loading.[7][10]

    • Remove the cell culture medium, wash the cells with HBSS, and add the Fura-2 AM loading solution.

    • Incubate the cells at 37°C for 30-60 minutes in the dark.[7][10]

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes at room temperature.[11]

  • Fluorescence Measurement:

    • Use a fluorescence plate reader or microscope capable of ratiometric measurement with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 505 nm.[7][10]

    • Establish a baseline fluorescence ratio (F340/F380) for a few minutes before adding the agonist.

    • Add varying concentrations of this compound to the wells.

    • Record the change in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low or no calcium signal Poor dye loading.Optimize Fura-2 AM concentration and incubation time. Ensure the use of Pluronic F-127 to aid solubilization.
Low receptor expression or G-protein coupling.Use a cell line with confirmed high expression of the V1a receptor.
Calcium leakage from cells.Ensure cell viability is high. Minimize the duration of the experiment.
High background fluorescence Incomplete removal of extracellular dye.Increase the number of washes after dye loading.
Autofluorescence of the compound.Test the fluorescence of this compound alone in the assay buffer.
Inconsistent results between wells Uneven cell seeding.Ensure a homogenous cell suspension and careful pipetting when seeding the plate.
Variations in dye loading.Ensure consistent incubation times and temperatures for all wells.

Visualizations

Ornipressin_Signaling_Pathway Ornipressin Ornipressin acetate V1aR V1a Receptor Ornipressin->V1aR Binds to Gq_protein Gq/11 Protein V1aR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Ca_intracellular ↑ Intracellular [Ca²⁺] Ca_release->Ca_intracellular Increased Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_intracellular->Contraction Mediates PKC->Contraction Phosphorylates contractile proteins

Caption: this compound signaling pathway in vascular smooth muscle cells.

Experimental_Workflow start Start prep_ornipressin Prepare this compound Stock Solution start->prep_ornipressin prep_tissue Isolated Aortic Ring Preparation prep_ornipressin->prep_tissue prep_cells Cell Culture and Fura-2 AM Loading prep_ornipressin->prep_cells isometric_recording Isometric Tension Recording prep_tissue->isometric_recording fluorescence_measurement Fluorescence Measurement prep_cells->fluorescence_measurement dose_response_vaso Generate Concentration- Response Curve (Vasoconstriction) isometric_recording->dose_response_vaso dose_response_ca Generate Concentration- Response Curve (Ca²⁺ Mobilization) fluorescence_measurement->dose_response_ca data_analysis Data Analysis (EC50 Calculation) dose_response_vaso->data_analysis dose_response_ca->data_analysis end End data_analysis->end

Caption: General experimental workflow for characterizing this compound.

References

Ornipressin Acetate Tachyphylaxis & Desensitization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ornipressin (B549295) acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis and desensitization observed during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is ornipressin acetate and what is its primary mechanism of action?

This compound is a synthetic analogue of the hormone vasopressin.[1][2] It functions as a potent vasoconstrictor by selectively binding to and activating vasopressin V1a receptors, which are primarily located on vascular smooth muscle cells.[1] This activation triggers a signaling cascade involving G-protein coupling, activation of phospholipase C, and a subsequent increase in intracellular calcium levels, leading to smooth muscle contraction and vasoconstriction.[1]

Q2: What are tachyphylaxis and desensitization in the context of this compound experiments?

Tachyphylaxis refers to a rapid decrease in the response to a drug following repeated administration over a short period. Desensitization is a more general term for a reduced response to an agonist, which can occur through various mechanisms, including receptor phosphorylation, internalization, and downregulation. In ornipressin experiments, you might observe that subsequent applications of the compound produce a diminished vasoconstrictive effect compared to the initial dose.

Q3: What are the known mechanisms underlying V1a receptor desensitization?

Studies on the vasopressin V1a receptor, to which ornipressin binds, have elucidated several mechanisms of desensitization:

  • Receptor Internalization: Upon agonist binding, the V1a receptor can be internalized into the cell, reducing the number of receptors available on the cell surface to respond to further stimulation.[3][4] One study on vasopressin showed a reduction in V1a receptor binding sites by over 50% within 10 minutes of exposure.[3]

  • Role of Protein Kinase C (PKC): Activation of PKC has been shown to play a significant role in the short-term desensitization of the V1a receptor.[5]

  • Receptor Recycling: After internalization, the V1a receptor can be recycled back to the cell membrane, a process that is dependent on microtubules. Inhibition of this recycling can prolong the desensitized state.[3]

Q4: Are there any observable dose-response peculiarities with ornipressin that might suggest tachyphylaxis?

Yes, a study on the vasoconstrictor potency of ornipressin in human skin demonstrated that while it was effective at concentrations as low as 10⁻⁴ U/ml, higher concentrations (10⁻² and 10⁻¹ U/ml) produced the largest constrictor effect. Interestingly, even larger concentrations were found to be less effective at reducing capillary flux, which may suggest a rapid onset of a tachyphylactic or desensitizing effect at higher doses.[6]

Troubleshooting Guides

Issue 1: Diminishing Vasoconstrictive Response in Isolated Tissue Bath Experiments

Problem: You observe a progressively weaker contractile response of isolated aortic rings (or other vascular tissues) to repeated applications of this compound.

Possible Cause Troubleshooting Steps
Receptor Desensitization/Internalization 1. Increase Washout Time: Allow for a longer washout period between ornipressin applications to permit receptor recycling and resensitization. A recovery period of at least 1 hour has been noted for V1a receptors in some systems.[3] 2. Vary Agonist Concentration: Avoid repeated exposure to supramaximal concentrations, which can accelerate tachyphylaxis.[7] Determine a concentration that elicits a submaximal but consistent response for repeated measurements. 3. Use a Different Agonist for Intermittent Contractions: If the experimental design allows, use a different class of vasoconstrictor (e.g., phenylephrine) to elicit intermediate contractions to ensure tissue viability without desensitizing the V1a receptors.
Tissue Viability Issues 1. Check Physiological Salt Solution (PSS): Ensure the PSS is correctly prepared, continuously aerated with 95% O₂ / 5% CO₂, and maintained at the correct temperature (typically 37°C). 2. Confirm Tissue Health: At the end of the experiment, administer a high concentration of potassium chloride (KCl) to confirm the tissue's maximum contractile capacity.
This compound Solution Instability 1. Fresh Preparation: this compound solutions in aqueous buffers are not recommended for storage for more than one day.[8] Prepare fresh solutions for each experiment. 2. Proper Storage of Stock Solution: Store stock solutions (e.g., in DMSO) at -20°C.[8]
Issue 2: High Variability in this compound Dose-Response Curves

Problem: You are generating cumulative concentration-response curves for this compound, but there is significant variability between different tissue preparations.

Possible Cause Troubleshooting Steps
Inconsistent Tissue Preparation 1. Standardize Dissection: Ensure a consistent and careful dissection technique to minimize endothelial damage, which can affect vascular responsiveness. 2. Uniform Tissue Size: Use aortic rings of a consistent length or weight.
Endothelial Factors 1. Consider Endothelium Removal: For some experiments, you may want to mechanically remove the endothelium to eliminate the influence of endothelium-derived relaxing factors. 2. Inhibit Nitric Oxide Synthase (NOS): Pre-treatment with a NOS inhibitor like L-NAME can be used to investigate the role of nitric oxide in modulating the response to ornipressin.
Solvent Effects 1. Minimize Solvent Concentration: If using a solvent like DMSO for your stock solution, ensure the final concentration in the tissue bath is minimal (typically <0.1%) and that the same concentration is used in control experiments, as solvents can have physiological effects.[8]

Quantitative Data

The following tables summarize quantitative data from studies on vasopressin V1a receptor desensitization, which can serve as a proxy for understanding ornipressin's effects.

Table 1: V1a Receptor Internalization Following Agonist Exposure

AgonistConcentrationExposure TimeCell TypeReceptor Internalization (%)Reference
Arginine Vasopressin (AVP)100 nM30 minHEK 293T50 ± 3[9]
Arginine Vasopressin (AVP)Not Specified10 minXenopus Oocytes>50[3]

Table 2: EC₅₀ Values for Ornipressin at Vasopressin Receptors

Receptor SubtypeCell LineEC₅₀ (nM)Reference
Human V1aHEK2930.69[8]
Human V2HEK2930.45[8]
Human V1bHEK2937.5[8]

Experimental Protocols

Protocol 1: Induction and Measurement of Tachyphylaxis in Isolated Rat Aortic Rings

This protocol is adapted from methodologies used for studying tachyphylaxis to other vasoconstrictors like endothelin-1 (B181129) and can be applied to this compound.

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Carefully clean the aorta of adhering connective tissue and fat.

    • Cut the aorta into rings of 2-3 mm in length.

    • Suspend the aortic rings in an isolated organ bath containing physiological salt solution (PSS) at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing with fresh PSS every 15-20 minutes.

  • Viability Check:

    • Contract the tissues with a submaximal concentration of phenylephrine (B352888) or KCl to ensure viability. Wash thoroughly until the baseline tension is restored.

  • Induction of Tachyphylaxis:

    • Administer a specific concentration of this compound (e.g., a concentration that gives a near-maximal response, determined from a preliminary concentration-response curve) and record the contractile response until a stable plateau is reached.

    • Wash the tissue thoroughly and allow it to return to baseline.

    • Re-administer the same concentration of this compound at defined intervals (e.g., every 30, 60, and 90 minutes) and record the contractile response.

  • Data Analysis:

    • Express the contractile response to each subsequent administration of this compound as a percentage of the initial contractile response. A significant reduction in the response indicates tachyphylaxis.

Visualizations

Signaling Pathway for this compound

ornipressin_signaling Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Binds Gq_protein Gq/11 Protein V1aR->Gq_protein Activates Desensitization Receptor Desensitization V1aR->Desensitization Internalization PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC_activation PKC Activation DAG->PKC_activation Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC_activation->Desensitization

Caption: Ornipressin V1a Receptor Signaling Pathway.

Experimental Workflow for Investigating Tachyphylaxis

tachyphylaxis_workflow start Start tissue_prep Isolated Tissue Preparation (e.g., Aortic Ring) start->tissue_prep equilibration Equilibration in Organ Bath tissue_prep->equilibration viability Viability Check (e.g., KCl) equilibration->viability dose1 Administer Ornipressin (Dose 1) viability->dose1 record1 Record Contractile Response 1 dose1->record1 washout Washout and Recovery Period record1->washout dose2 Administer Ornipressin (Dose 2) washout->dose2 record2 Record Contractile Response 2 dose2->record2 analysis Data Analysis: Compare Response 2 to Response 1 record2->analysis end End analysis->end

Caption: Tachyphylaxis Experimental Workflow.

Logical Diagram of Desensitization Mechanisms

desensitization_mechanisms agonist_binding Ornipressin Binding to V1a Receptor receptor_activation Receptor Activation agonist_binding->receptor_activation short_term Short-Term Desensitization (Minutes) receptor_activation->short_term long_term Long-Term Desensitization (Hours to Days) receptor_activation->long_term phosphorylation Receptor Phosphorylation (PKC) short_term->phosphorylation internalization Receptor Internalization short_term->internalization downregulation Receptor Downregulation long_term->downregulation uncoupling Uncoupling from G-protein phosphorylation->uncoupling reduced_response Reduced Vasoconstrictor Response (Tachyphylaxis) uncoupling->reduced_response recycling Receptor Recycling to Membrane internalization->recycling internalization->reduced_response downregulation->reduced_response

Caption: Mechanisms of V1a Receptor Desensitization.

References

Validation & Comparative

A Comparative Analysis of the Vasoconstrictive Effects of Ornipressin Acetate and Terlipressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasoconstrictive properties of two synthetic vasopressin analogues: Ornipressin (B549295) acetate (B1210297) and Terlipressin (B549273). The information presented is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the key differences and similarities between these two compounds. This comparison is based on available experimental data, focusing on their mechanisms of action, receptor affinities, and hemodynamic effects.

Introduction

Ornipressin acetate and Terlipressin are both synthetic analogues of the endogenous hormone arginine vasopressin (AVP) and are known for their potent vasoconstrictive effects.[1][2] They are utilized in clinical settings where vasoconstriction is required, such as in the management of certain types of shock and bleeding.[3][4] While both compounds mimic the action of AVP, they exhibit distinct pharmacological profiles, including differences in receptor selectivity, potency, and pharmacokinetics. Understanding these differences is crucial for their appropriate application in research and clinical practice.

Mechanism of Action and Signaling Pathway

Both Ornipressin and Terlipressin exert their vasoconstrictive effects primarily through the activation of vasopressin V1a receptors on vascular smooth muscle cells.[1][2] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration, resulting in smooth muscle contraction and vasoconstriction.[1]

Terlipressin is a prodrug that is enzymatically cleaved in the body to release its active metabolite, lysine-vasopressin (LVP).[4] LVP is a potent agonist at V1a receptors. Terlipressin itself also possesses some intrinsic activity at vasopressin receptors.

Below is a diagram illustrating the V1a receptor signaling pathway that mediates the vasoconstrictive effects of both Ornipressin and the active metabolite of Terlipressin.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol V1a V1a Receptor PLC Phospholipase C (PLC) V1a->PLC Activation IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca2_ER Ca²⁺ release from Endoplasmic Reticulum IP3->Ca2_ER Stimulates Ca2_influx Increased Intracellular [Ca²⁺] Ca2_ER->Ca2_influx Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_influx->Contraction Leads to Ligand Ornipressin or Lysine-Vasopressin (from Terlipressin) Ligand->V1a Binding

V1a Receptor Signaling Pathway for Vasoconstriction.

Quantitative Comparison of Vasoconstrictive Effects

Receptor Binding Affinity

The following table summarizes the available data on the binding affinity of Terlipressin and its active metabolite, Lysine-Vasopressin (LVP), to human vasopressin V1 and V2 receptors. Data for Ornipressin's binding affinity is not available in a directly comparable format.

CompoundReceptorBinding Affinity (Ki, nM)
Terlipressin V1~1100
V2~6900
Lysine-Vasopressin (LVP) V1~1.8
V2~10
Arginine-Vasopressin (AVP) V1~0.8
V2~0.85

Data for Terlipressin, LVP, and AVP are derived from an in-vitro study using Chinese hamster ovary cells expressing human V1 and V2 receptors.

In-Vivo Hemodynamic Effects

A retrospective clinical study compared the immediate hemodynamic effects of endobronchially administered Ornipressin and Terlipressin for procedure-related bleeding during flexible bronchoscopy.

ParameterOrnipressin (5 IU)Terlipressin (0.5 mg)
Change in Heart Rate No significant changeIncrease from 93 ± 17 to 101 ± 22 bpm (p = 0.03)
Change in Blood Pressure No significant changeDecrease from 107 ± 14 to 101 ± 17 mm Hg (p = 0.04)

Data from a retrospective study in patients undergoing flexible bronchoscopy.[1]

It is important to note that the doses and administration route in this clinical scenario may not directly reflect the systemic vasoconstrictive potency under different conditions.

Experimental Protocols

In-Vitro Receptor Binding Assay for Terlipressin

The following protocol is a summary of the methodology used to determine the receptor binding affinity of Terlipressin.

G cluster_prep Cell Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis CHO_cells CHO cells expressing human V1 or V2 receptors Membrane_prep Cell membrane homogenate preparation CHO_cells->Membrane_prep Incubation Incubate membranes with [³H]AVP (radioligand) and varying concentrations of Terlipressin/LVP/AVP Membrane_prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Measurement Measure radioactivity of bound [³H]AVP Separation->Measurement Competition_curve Generate competition curves Measurement->Competition_curve Ki_calc Calculate Ki values (inhibitory constants) Competition_curve->Ki_calc

Workflow for In-Vitro Receptor Binding Assay.

Protocol Details:

  • Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing either human V1 or V2 receptors are cultured. The cells are then harvested, and crude membrane homogenates are prepared.

  • Competitive Binding Assay: The membrane preparations are incubated in a buffer solution containing a constant concentration of a radiolabeled vasopressin analogue (e.g., [³H]AVP) and varying concentrations of the unlabeled competitor (Terlipressin, LVP, or AVP).

  • Separation and Measurement: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is then measured using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In-Vivo Hemodynamic Study in Humans

The following is a summary of the methodology from the retrospective clinical study comparing the hemodynamic effects of Ornipressin and Terlipressin.

G cluster_patient Patient Selection cluster_intervention Intervention cluster_data Data Collection cluster_analysis Data Analysis Patients Patients undergoing flexible bronchoscopy with procedure-related bleeding Group_O Ornipressin Group (n=15) 5 IU endobronchially Group_T Terlipressin Group (n=15) 0.5 mg endobronchially Hemodynamic_data Collect hemodynamic data (heart rate, blood pressure) before, during, and after drug administration Group_O->Hemodynamic_data Group_T->Hemodynamic_data Statistical_analysis Statistical analysis to compare hemodynamic changes between the two groups Hemodynamic_data->Statistical_analysis

Workflow for Retrospective Hemodynamic Study.

Protocol Details:

  • Study Design: A retrospective analysis of patient data.

  • Patient Population: Patients who underwent flexible bronchoscopy and experienced procedure-related bleeding requiring vasoconstrictor administration.

  • Intervention: Patients received either endobronchial Ornipressin (5 IU) or Terlipressin (0.5 mg).

  • Data Collection: Hemodynamic parameters, including heart rate and blood pressure, were recorded at baseline (before drug administration), during, and after the administration of the vasoconstrictor.

  • Statistical Analysis: Statistical tests were performed to compare the changes in hemodynamic parameters between the Ornipressin and Terlipressin groups.[1]

Summary and Conclusion

Both this compound and Terlipressin are potent vasoconstrictors that act via V1a receptors. Terlipressin functions as a prodrug, with its active metabolite LVP showing high affinity for V1a receptors. In-vitro data for Terlipressin indicates a lower direct affinity for the V1 receptor compared to its active metabolite, LVP, and the native hormone AVP.

A direct in-vivo comparison in a specific clinical setting of bronchoscopy-related bleeding showed that Terlipressin administration was associated with significant changes in heart rate and blood pressure, while Ornipressin was not.[1] However, these findings are from a single retrospective study and may not be generalizable to all clinical scenarios or reflect the systemic vasoconstrictive potency.

Further head-to-head in-vitro and in-vivo studies are required to provide a more definitive quantitative comparison of the vasoconstrictive potency and efficacy of this compound and Terlipressin. Researchers are encouraged to consult the detailed experimental protocols provided to design future comparative studies. This will enable a more comprehensive understanding of the pharmacological profiles of these two important vasopressin analogues.

References

Ornipressin Acetate vs. Vasopressin: A Comparative Guide to Efficacy in Bleeding Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ornipressin (B549295) acetate (B1210297) and vasopressin, two potent vasopressors utilized in the management of bleeding. While both are synthetic analogues of the endogenous hormone vasopressin and share a similar mechanism of action, direct comparative clinical trial data on their efficacy in controlling bleeding is limited. This document summarizes the available experimental data for each agent, details their signaling pathways, and presents relevant clinical trial information to aid in research and development.

Mechanism of Action: A Shared Pathway

Ornipressin and vasopressin exert their vasoconstrictive effects by binding to vasopressin receptors, primarily the V1a receptors located on vascular smooth muscle cells.[1][2] This interaction triggers a G-protein coupled receptor signaling cascade, leading to the activation of phospholipase C.[1] Phospholipase C then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, increasing cytosolic calcium concentration. This rise in intracellular calcium activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and subsequent vasoconstriction. This narrowing of the blood vessels reduces blood flow to the affected area, aiding in hemostasis.[1]

cluster_receptor V1a Receptor cluster_cell Vascular Smooth Muscle Cell Ornipressin / Vasopressin Ornipressin / Vasopressin V1a V1aR Ornipressin / Vasopressin->V1a Binds Gq Gq protein V1a->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates release Ca Ca2+ SR->Ca Calmodulin Calmodulin Ca->Calmodulin Activates MLCK MLCK Calmodulin->MLCK Myosin Myosin-LC MLCK->Myosin Phosphorylates MyosinP Myosin-LC-P Myosin->MyosinP Contraction Vasoconstriction MyosinP->Contraction Start Patient Selection: Complete one-stage cleft-lip-and-palate surgery Group Group Assignment: Retrospective allocation to Adrenaline or Ornipressin group Start->Group Adrenaline Adrenaline Group: Local infiltration with adrenaline solution Group->Adrenaline Ornipressin Ornipressin Group: Local infiltration with ornipressin solution Group->Ornipressin Surgery Surgical Procedure: Standardized cleft-lip-and-palate repair Adrenaline->Surgery Ornipressin->Surgery BloodLoss Data Collection: Measurement of operative blood loss Surgery->BloodLoss Analysis Statistical Analysis: Comparison of mean blood loss between the two groups BloodLoss->Analysis Start Patient Recruitment: 52 women with symptomatic uterine leiomyomas for myomectomy Randomization Randomization Start->Randomization Vasopressin Vasopressin Group (n=26): Perivascular injection of 20 U vasopressin in 20 mL saline Randomization->Vasopressin Tourniquet Tourniquet Group (n=26): Foley catheter tourniquet around both uterine vessels Randomization->Tourniquet Myomectomy Surgical Procedure: Myomectomy Vasopressin->Myomectomy Tourniquet->Myomectomy Outcomes Outcome Measurement: - Blood loss - Change in hemoglobin - Blood transfusion need - Complications Myomectomy->Outcomes Analysis Statistical Analysis: Comparison of outcomes between the two groups Outcomes->Analysis

References

Ornipressin Acetate: A Comparative Analysis of V1a Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ornipressin (B549295) acetate's V1a receptor selectivity against other vasopressin analogues. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the use of these compounds in their studies. While Ornipressin is recognized for its V1a receptor preference, this guide also highlights the need for further quantitative analysis to fully delineate its receptor binding and functional profile.

Introduction to Vasopressin Receptors and Ornipressin Acetate (B1210297)

Vasopressin, a key hormone in regulating physiological functions, exerts its effects through three main G protein-coupled receptors: V1a, V1b, and V2.[1][2] The V1a receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction.[3] The V1b receptor is predominantly found in the anterior pituitary, and the V2 receptor is mainly expressed in the kidney, regulating water reabsorption.[4][5][6]

Comparative Analysis of Vasopressin Receptor Agonists

To provide a framework for evaluating Ornipressin acetate's selectivity, this guide compares it with the endogenous ligand, Arginine Vasopressin (AVP), and two other synthetic analogues, Terlipressin and Selepressin (B612310).

Arginine Vasopressin (AVP): The natural hormone, AVP, is a non-selective agonist, binding to all three receptor subtypes (V1a, V1b, and V2) with high affinity.[11]

Terlipressin: This synthetic analogue is a prodrug that is converted to lysine-vasopressin. It exhibits a greater selectivity for the V1a receptor over the V2 receptor.[12]

Selepressin: A more recently developed synthetic peptide, Selepressin is a potent and highly selective V1a receptor agonist.[5][13][14]

Quantitative Data Comparison

The following table summarizes the available quantitative data for the binding affinities (Ki) and functional potencies (EC50) of AVP and Terlipressin at human V1a and V2 receptors. It is important to note that specific quantitative data for this compound and comprehensive data for Selepressin are not currently available in the public domain.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound V1aData not availableData not available
V1bData not availableData not available
V2Data not availableData not available
Arginine Vasopressin (AVP) V1a~0.4 - 1.8~1.1
V1b~0.25~0.9
V2~1.2~2.2
Terlipressin V1a~1100 - 1229~1000
V2~6900>10000
Selepressin V1aData not availableData not available
V1bData not availableData not available
V2Data not availableData not available

Note: The presented values for AVP and Terlipressin are aggregated from multiple sources and may vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

The activation of the V1a receptor by an agonist like Ornipressin initiates a specific signaling cascade, which is distinct from the V2 receptor pathway. Understanding these pathways is crucial for designing and interpreting functional assays.

V1a Receptor Signaling Pathway

Activation of the V1a receptor, a Gq/11-coupled receptor, triggers the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), ultimately leading to smooth muscle contraction.[3]

V1a_Signaling_Pathway Ornipressin Ornipressin Acetate V1aR V1a Receptor Ornipressin->V1aR Gq11 Gq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction

V1a Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity (Ki) of a compound like this compound for vasopressin receptors, a competitive radioligand binding assay is typically employed. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with V1a, V1b, or V2 receptors) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-AVP) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound) Compound_Prep->Incubation Filtration Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Competitive Radioligand Binding Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for Vasopressin Receptors

Objective: To determine the binding affinity (Ki) of this compound for V1a, V1b, and V2 vasopressin receptors.

Materials:

  • Cell membranes expressing human V1a, V1b, or V2 receptors.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Test Compound: this compound.

  • Non-specific binding control: Unlabeled Arginine Vasopressin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-AVP (typically at its Kd value), and varying concentrations of this compound (or unlabeled AVP for non-specific binding).

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-AVP) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for V1a Receptor Activation

Objective: To determine the functional potency (EC50) of this compound at the V1a receptor.

Materials:

  • Cells stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound.

  • Reference Agonist: Arginine Vasopressin.

Procedure:

  • Cell Plating: Plate the V1a receptor-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for 60 minutes.

  • Compound Addition: After washing to remove excess dye, add varying concentrations of this compound or the reference agonist to the wells.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

Conclusion

This compound is a valuable pharmacological tool with established efficacy as a V1a receptor-mediated vasoconstrictor. While qualitatively understood to be selective for the V1a receptor, the lack of publicly available, comprehensive quantitative binding and functional data for Ornipressin across all vasopressin receptor subtypes presents a significant knowledge gap. The experimental protocols detailed in this guide provide a clear path for researchers to generate this crucial data. Such studies would enable a more precise comparison with other vasopressin analogues like AVP, Terlipressin, and the highly selective Selepressin, ultimately facilitating the selection of the most appropriate compound for specific research and therapeutic applications.

References

A Comparative Analysis of Ornipressin and Epinephrine as Local Vasoconstrictors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ornipressin and epinephrine (B1671497), two potent vasoconstrictors utilized to control local blood flow in various clinical and experimental settings. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data.

Executive Summary

Ornipressin, a synthetic analogue of vasopressin, and epinephrine, a catecholamine, are both effective local vasoconstrictors. Their primary difference lies in their mechanism of action, with Ornipressin acting on vasopressin V1 receptors and epinephrine targeting adrenergic receptors. This fundamental distinction leads to variations in their hemodynamic effects and side-effect profiles. Clinical data suggests that while both agents provide comparable hemostasis, Ornipressin may offer a more stable cardiovascular profile, particularly in pediatric patients.

Mechanism of Action

Ornipressin exerts its vasoconstrictive effects by selectively binding to V1a receptors on vascular smooth muscle cells. This interaction activates a G-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, resulting in smooth muscle contraction and vasoconstriction.

Epinephrine acts on both α- and β-adrenergic receptors. Its vasoconstrictive properties are primarily mediated by the stimulation of α1-adrenergic receptors on vascular smooth muscle. This also initiates a G-protein coupled pathway, activating PLC and subsequently increasing intracellular Ca2+ levels, leading to vasoconstriction. Concurrently, epinephrine's action on β-adrenergic receptors can lead to systemic effects such as increased heart rate and contractility.

Signaling Pathway Diagrams

Ornipressin_Signaling_Pathway Ornipressin Ornipressin V1R V1 Receptor Ornipressin->V1R Gq Gq protein V1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca mobilizes Vasoconstriction Vasoconstriction Ca->Vasoconstriction induces

Caption: Ornipressin Signaling Pathway for Vasoconstriction.

Epinephrine_Signaling_Pathway Epinephrine Epinephrine Alpha1R α1-Adrenergic Receptor Epinephrine->Alpha1R Gq Gq protein Alpha1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca mobilizes Vasoconstriction Vasoconstriction Ca->Vasoconstriction induces

Caption: Epinephrine Signaling Pathway for Vasoconstriction via α1-Adrenergic Receptors.

Comparative Efficacy: Experimental Data

A randomized, double-blind clinical trial in children undergoing surgery for "bat-ear" deformity provides key comparative data on the hemostatic and cardiovascular effects of Ornipressin and adrenaline (epinephrine).

ParameterOrnipressinAdrenaline (Epinephrine)P-value
Mean Total Blood Loss (ml) 14.311.7Not Significant
Mean Heart Rate (bpm) ↓ from 134 to 116↑ from 127 to 134< 0.05
Mean Systolic Pressure (mmHg) Unaltered↑ from 97 to 105< 0.05

Data from a study on children undergoing "bat-ear" deformity surgery.

The data indicates that Ornipressin is as effective as adrenaline in providing local hemostasis. However, Ornipressin was associated with a significant decrease in heart rate and no significant change in systolic blood pressure, whereas adrenaline led to a significant increase in both heart rate and systolic blood pressure.

Experimental Protocols

Clinical Study: Ornipressin vs. Adrenaline in Pediatric Surgery
  • Objective: To compare the hemostatic and cardiovascular effects of Ornipressin and adrenaline in children.

  • Study Design: A randomized, double-blind trial involving 30 children undergoing surgery for "bat-ear" deformity.

  • Methodology:

    • Patients were randomly assigned to receive either Ornipressin or adrenaline.

    • The specific concentrations and volumes of the vasoconstrictor solutions administered were not detailed in the available literature.

    • Anesthesia was maintained with enflurane.

    • Blood loss was measured throughout the surgical procedure.

    • Heart rate and systolic blood pressure were monitored and recorded.

  • Data Analysis: Statistical analysis was performed to compare the mean total blood loss, and changes in heart rate and systolic blood pressure between the two groups.

Animal Study: General Protocol for Evaluating Local Vasoconstrictors

While a specific, detailed protocol for a direct comparative study of Ornipressin and epinephrine in an animal model was not available in the searched literature, a general experimental workflow can be outlined.

Animal_Study_Workflow Start Animal Model Selection (e.g., Rat, Rabbit) Anesthesia Anesthesia Administration Start->Anesthesia DrugAdmin Local Injection of Ornipressin or Epinephrine Anesthesia->DrugAdmin Measurement Measurement of Local Blood Flow (e.g., Laser Doppler Flowmetry) DrugAdmin->Measurement Hemodynamic Hemodynamic Monitoring (BP, HR) DrugAdmin->Hemodynamic DataAnalysis Data Analysis and Comparison Measurement->DataAnalysis Hemodynamic->DataAnalysis Conclusion Conclusion on Efficacy and Safety DataAnalysis->Conclusion

Caption: General Experimental Workflow for Comparing Local Vasoconstrictors in an Animal Model.

Safety and Side Effect Profile

Ornipressin:

  • Cardiovascular: Can cause increases in blood pressure and peripheral vascular resistance, with a potential reduction in cardiac output.[1] A moderate increase in blood pressure was observed in 43% of patients in one study, with a 30-70 mmHg increase in 10% of patients.[2]

  • Arrhythmogenic Potential: Generally considered to have no arrhythmogenic effects in the presence of inhalational anesthetics, making it a potentially safer alternative to adrenaline in this context.[1]

Epinephrine:

  • Cardiovascular: Can lead to significant hemodynamic changes, including increases in heart rate and blood pressure.[3] Systemic absorption can cause tachycardia, palpitations, and arrhythmias.

  • Local Tissue Effects: Prolonged and intense vasoconstriction can, in rare cases, lead to tissue ischemia and necrosis, particularly in areas with end-arterial circulation.

Conclusion

Both Ornipressin and epinephrine are effective local vasoconstrictors. The choice between the two may depend on the specific clinical scenario and patient population. Ornipressin appears to offer a more stable hemodynamic profile, which could be advantageous in patients where increases in heart rate and blood pressure are undesirable. However, it is essential to be aware of its potential to increase peripheral vascular resistance. Epinephrine remains a widely used and effective agent, but its potential for systemic cardiovascular effects requires careful consideration and monitoring. Further head-to-head comparative studies, particularly focusing on the duration of vasoconstriction and detailed dose-response relationships, would be beneficial to further delineate the specific advantages of each agent.

References

Ornipressin Acetate: A Comparative Analysis of its Effects on Cardiac Output Against Other Vasopressors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ornipressin (B549295) acetate's effects on cardiac output and other hemodynamic parameters relative to other commonly used vasopressors, such as norepinephrine (B1679862) and vasopressin. The information is supported by experimental data to aid in research and drug development.

Mechanism of Action: Signaling Pathways

Vasopressors exert their effects through distinct signaling pathways. Ornipressin, a synthetic analog of vasopressin, primarily acts on V1a receptors, while catecholamines like norepinephrine act on adrenergic receptors.[1]

Vasopressor_Signaling_Pathways cluster_0 Ornipressin / Vasopressin Pathway cluster_1 Norepinephrine Pathway Ornipressin Ornipressin Vasopressin V1aR V1a Receptor Ornipressin->V1aR binds Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Norepinephrine Norepinephrine Alpha1R α1-Adrenergic Receptor Norepinephrine->Alpha1R Beta1R β1-Adrenergic Receptor Norepinephrine->Beta1R Gq_alpha Gq Protein Alpha1R->Gq_alpha Gs Gs Protein Beta1R->Gs PLC_alpha Phospholipase C (PLC) Gq_alpha->PLC_alpha Contraction_alpha Smooth Muscle Contraction PLC_alpha->Contraction_alpha AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cardiac_Effects Increased Inotropy & Chronotropy PKA->Cardiac_Effects

Caption: Signaling pathways for Ornipressin (V1a) and Norepinephrine (α1/β1).

Comparative Hemodynamic Effects

The primary hemodynamic effect of ornipressin is potent vasoconstriction, leading to a significant increase in systemic vascular resistance (SVR) and mean arterial pressure (MAP).[2] However, this is often accompanied by a marked decrease in cardiac output.[2] In contrast, norepinephrine's effect on cardiac output can be variable, sometimes increasing it through its β1-adrenergic effects, which enhance cardiac contractility and preload.[2][3] Vasopressin generally does not change the cardiac index or stroke volume index.[4]

Table 1: Ornipressin vs. Other Vasopressors - Effects on Cardiac Output and Hemodynamics

ParameterOrnipressin Acetate (B1210297)NorepinephrineVasopressin (Arginine Vasopressin)
Cardiac Output (CO) / Cardiac Index (CI) Markedly Decreased (-44%)[2]Variable; can increase, decrease, or remain unchanged[2][3][4]No significant change[4]
Mean Arterial Pressure (MAP) Increased (+33% to +39%)[2]Increased [2][4]Increased [5]
Systemic Vascular Resistance (SVR) Markedly Increased (+159%)[2]Increased [4]Increased (+56%)[5]
Heart Rate (HR) Minor changes or decrease[1][2]Variable; can cause reflex bradycardiaDecreased [4][5]
Myocardial Perfusion Impaired due to coronary vasoconstriction[2]Can improve coronary perfusion by raising diastolic pressure[2]May improve vital organ perfusion during resuscitation[6]
Primary Receptor(s) V1a[1]α1 > β1[7]V1a[8]

Note: The quantitative data presented are derived from specific studies and experimental conditions and may not be directly comparable across different drugs and models.

Experimental Protocols

The data cited in this guide are derived from various experimental models. Below are summaries of typical methodologies used to assess the hemodynamic effects of vasopressors.

1. In-Vivo Animal Model (Canine Study)

  • Objective: To investigate the systemic and coronary hemodynamic effects of an ornipressin bolus injection.[2]

  • Animal Model: Nine anesthetized mongrel dogs.[2]

  • Anesthesia: N2O/O2 and enflurane.[2]

  • Instrumentation and Measurements:

    • Intravascular Pressures: Saline-filled catheters were used to measure arterial and ventricular pressures.[2]

    • Cardiac Output (CO): Determined using the thermodilution method via a pulmonary artery catheter.[2]

    • Coronary Blood Flow: Measured using a Pitot catheter placed in the coronary sinus.[2]

    • Left Ventricular Function: Monitored via a tip catheter manometer for dP/dt (a measure of contractility).[2]

  • Procedure:

    • Baseline hemodynamic values were recorded.

    • A bolus of ornipressin (0.03 U/kg) was injected intravenously.[2]

    • Hemodynamic parameters were measured at fixed time intervals for 90 minutes post-injection.[2]

    • Statistical analysis was performed using analysis of variance (ANOVA) for repeated measures.[2]

2. Isolated Heart Model (Langendorff Preparation)

  • Objective: To differentiate the direct myocardial effects of ornipressin from its indirect effects caused by coronary vasoconstriction.[9]

  • Model: Isolated guinea pig hearts.[9]

  • Perfusion Method: Langendorff technique, allowing for perfusion at either constant pressure or constant flow.[9]

  • Measurements:

    • Constant Pressure: Coronary flow, heart rate (HR), systolic left ventricular pressure (LVP), and myocardial O2 consumption (MVO2) were measured.[9]

    • Constant Flow: Coronary perfusion pressure, HR, LVP, and MVO2 were measured.[9]

  • Procedure:

    • Hearts were mounted on the Langendorff apparatus.

    • Hearts were perfused with a crystalloid solution containing varying concentrations of ornipressin (0.05 to 1.0 IU/L).[9]

    • Hemodynamic parameters were recorded and compared between constant pressure and constant flow conditions to isolate direct cardiac effects.[9]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in-vivo hemodynamic effects of a test compound like ornipressin.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Conclusion arrow arrow Animal_Prep Animal Selection & Acclimation Anesthesia Anesthesia Induction & Maintenance Animal_Prep->Anesthesia Instrumentation Surgical Instrumentation (Catheters, Flow Probes) Anesthesia->Instrumentation Baseline Record Baseline Hemodynamic Data Instrumentation->Baseline Drug_Admin Administer Vasopressor (e.g., Ornipressin Infusion/Bolus) Baseline->Drug_Admin Data_Collection Continuous Hemodynamic Monitoring (CO, MAP, HR, SVR) Drug_Admin->Data_Collection Data_Processing Data Processing & Compilation Data_Collection->Data_Processing Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Processing->Stats Interpretation Interpretation of Results & Conclusion Stats->Interpretation

Caption: Generalized workflow for in-vivo vasopressor hemodynamic studies.

Conclusion

Ornipressin acetate is a potent vasopressor that reliably increases mean arterial pressure, primarily by inducing significant peripheral vasoconstriction.[2] However, this strong vasoconstrictive effect often leads to a clinically significant reduction in cardiac output, largely due to increased afterload and direct coronary vasoconstriction, which can impair myocardial perfusion.[2][9] In contrast, vasopressors like norepinephrine offer a more balanced profile; while they also increase blood pressure, their β1-adrenergic activity can help maintain or even increase cardiac output in certain situations.[2] Vasopressin raises blood pressure with minimal effect on cardiac output and can reduce heart rate.[4][5] The choice of vasopressor should, therefore, be guided by the specific hemodynamic goals for the patient, with careful consideration of the trade-off between achieving adequate blood pressure and maintaining sufficient cardiac output and organ perfusion.

References

In Vivo Showdown: A Comparative Guide to Ornipressin Acetate and Felypressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of two synthetic vasopressin analogues, Ornipressin acetate (B1210297) and Felypressin. Both are potent vasoconstrictors utilized to reduce localized blood flow, particularly in surgical and dental applications. This document synthesizes available experimental data to objectively compare their performance, offering insights into their hemodynamic effects and underlying mechanisms of action.

Mechanism of Action: A Shared Pathway

Ornipressin and Felypressin, as synthetic analogues of vasopressin, exert their vasoconstrictive effects through a common signaling pathway.[1][2][3] They are agonists of vasopressin receptors, primarily targeting the V1a receptors located on vascular smooth muscle cells.[1][3] Binding to these G-protein coupled receptors initiates a signaling cascade that leads to vasoconstriction.

The activation of the V1a receptor by either Ornipressin or Felypressin triggers the activation of phospholipase C.[1] This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+).[1] The resulting increase in intracellular Ca2+ concentration leads to the contraction of smooth muscle cells, causing vasoconstriction and a reduction in local blood flow.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ornipressin / Felypressin Ornipressin / Felypressin V1a V1a Receptor Ornipressin / Felypressin->V1a Binds to PLC Phospholipase C V1a->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Caption: Signaling pathway of Ornipressin and Felypressin.

Hemodynamic Effects: A Quantitative Comparison

While direct comparative studies between Ornipressin and Felypressin are limited, their in vivo effects have been evaluated against other vasoconstrictors, most notably adrenaline (epinephrine). The following tables summarize the hemodynamic changes observed in various animal and human studies.

ParameterOrnipressinAdrenalineStudy PopulationKey Findings
Mean Total Blood Loss (ml) 14.311.7Children undergoing "bat-ear" surgeryNo significant difference in hemostatic effectiveness.
Mean Heart Rate (bpm) 134 to 116 (decrease)127 to 134 (increase)Children undergoing "bat-ear" surgeryOrnipressin caused a significant reduction in heart rate, while adrenaline caused a significant increase.
Mean Systolic Blood Pressure (mmHg) Unaltered97 to 105 (increase)Children undergoing "bat-ear" surgeryAdrenaline significantly increased systolic blood pressure, whereas Ornipressin had no effect.
ParameterFelypressinEpinephrine (B1671497)Study PopulationKey Findings
Maximal Hypertensive Response (mmHg) Greater and longer hypertensive effectLower hypertensive effectNormotensive non-smoker ratsFelypressin showed a more pronounced and sustained increase in blood pressure.
Heart Rate Reduced in normotensive groupIncreasedNormotensive and hypertensive ratsFelypressin decreased heart rate in normotensive rats, while epinephrine increased it.
Response Duration LongerShorterNormotensive and hypertensive ratsFelypressin's effect on blood pressure was more prolonged.
Systolic Blood Pressure (SBP) Increase NegligibleNegligibleHypertensive patients undergoing dental extractionBoth vasoconstrictors produced minimal increases in SBP.

Experimental Protocols

The data presented in this guide are derived from in vivo studies with specific experimental designs. Below are detailed methodologies from key experiments.

In Vivo Comparison in Children Undergoing Surgery
  • Study Design: A randomized, double-blind clinical trial was conducted on 30 children scheduled for "bat-ear" deformity correction.

  • Anesthesia: General anesthesia was induced and maintained with enflurane.

  • Intervention: Patients were randomly assigned to receive either Ornipressin or adrenaline as a local vasoconstrictor.

  • Data Collection:

    • Blood Loss: Total blood loss was measured throughout the surgical procedure.

    • Cardiovascular Monitoring: Heart rate and systolic blood pressure were continuously monitored and recorded.

  • Statistical Analysis: The collected data were analyzed to compare the hemostatic and cardiovascular effects of the two vasoconstrictors.

In Vivo Comparison in a Rat Model of Hypertension
  • Animal Model: The study utilized the one-kidney-one-clip (1K1C) model to induce hypertension in male Wistar rats. A control group of normotensive rats was also included.

  • Experimental Groups: Rats were divided into groups to receive intravenous injections of either Felypressin or epinephrine. Some hypertensive rats were pre-treated with atenolol.

  • Surgical Preparation: A catheter was inserted into the left carotid artery for direct blood pressure measurement.

  • Data Acquisition:

    • Hemodynamic Parameters: Minimal hypotensive response, maximal hypertensive response, response duration, and heart rate were recorded following the injection of the vasoconstrictors.

  • Analysis: The hemodynamic responses to Felypressin and epinephrine were compared across the different experimental groups.

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Wistar Rats) Anesthesia Anesthesia Administration Animal_Model->Anesthesia Surgical_Prep Surgical Preparation (e.g., Catheterization) Anesthesia->Surgical_Prep Drug_Admin Vasoconstrictor Administration (Ornipressin or Felypressin) Surgical_Prep->Drug_Admin Data_Collection Hemodynamic Data Collection (BP, HR, etc.) Drug_Admin->Data_Collection Data_Analysis Statistical Analysis and Comparison Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for in vivo comparison.

Summary and Conclusion

Both Ornipressin acetate and Felypressin are effective vasoconstrictors that act via the V1a receptor signaling pathway. The available in vivo data, primarily from comparisons with adrenaline, suggest distinct hemodynamic profiles.

Ornipressin appears to provide effective hemostasis with a notable lack of the tachycardic and hypertensive effects associated with adrenaline. This profile may be advantageous in clinical scenarios where maintaining cardiovascular stability is paramount.

Felypressin , in animal models, has demonstrated a more potent and prolonged hypertensive effect compared to epinephrine in normotensive subjects, while also causing a reduction in heart rate. In hypertensive human subjects undergoing dental procedures, the increase in blood pressure with Felypressin was found to be negligible.

The choice between this compound and Felypressin will likely depend on the specific clinical application, the patient's cardiovascular status, and the desired duration of vasoconstriction. Further direct comparative studies are warranted to provide a more definitive head-to-head assessment of their in vivo performance.

References

Efficacy of Ornipressin acetate in models of septic shock vs other agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Ornipressin acetate (B1210297) and other vasopressor agents in experimental models of septic shock. The data presented is intended to inform research and development in the field of critical care medicine.

Ornipressin, a synthetic analogue of vasopressin, exhibits a high affinity for the V1a receptor, leading to potent vasoconstriction.[1][2] Its efficacy in the context of septic shock, a condition characterized by profound vasodilation, is of significant interest. This document summarizes the available preclinical data, comparing the performance of a selective V1a receptor agonist, functionally similar to Ornipressin, with established vasopressors like Norepinephrine (B1679862) (NE) and Arginine Vasopressin (AVP).

Comparative Efficacy of Vasopressors in Animal Models of Septic Shock

The following tables summarize quantitative data from a key study investigating the effects of a selective V1a receptor agonist ([Phe2,Orn8]vasotocin), Arginine Vasopressin (AVP), and Norepinephrine (NE) in an ovine model of sepsis. It is important to note that while [Phe2,Orn8]vasotocin is not identical to Ornipressin acetate, its selective V1a agonism provides the most relevant available data for comparison.

Table 1: Hemodynamic Parameters

ParameterSelective V1a Agonist GroupArginine Vasopressin (AVP) GroupNorepinephrine (NE) Group
Mean Arterial Pressure (MAP) Maintained target MAPMaintained target MAPMaintained target MAP
Cardiac Index No significant difference from other groupsNo significant difference from other groupsNo significant difference from other groups
Systemic Vascular Resistance Index No significant difference from other groupsNo significant difference from other groupsNo significant difference from other groups

Table 2: Survival and Organ Function

ParameterSelective V1a Agonist GroupArginine Vasopressin (AVP) GroupNorepinephrine (NE) Group
Survival Time Longer than other groupsShorter than selective V1a agonist groupShorter than selective V1a agonist group
Lung Edema Less than other groupsMore than selective V1a agonist groupMore than selective V1a agonist group

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following is a summary of the protocol from the comparative study in an ovine model of sepsis.[3]

Animal Model:

  • Species: Adult sheep.

  • Sepsis Induction: Peritonitis-induced septic shock.

Experimental Groups:

  • Selective V1a Receptor Agonist Group: Infusion of [Phe2,Orn8]vasotocin.

  • Arginine Vasopressin (AVP) Group: Infusion of AVP.

  • Norepinephrine (NE) Group: Infusion of Norepinephrine.

Intervention:

  • Vasopressor infusions were initiated to maintain a target Mean Arterial Pressure (MAP).

Data Collection:

  • Hemodynamic parameters (MAP, Cardiac Index, Systemic Vascular Resistance Index) were continuously monitored.

  • Survival time was recorded.

  • Post-mortem analysis of lung tissue was performed to assess edema.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental design, the following diagrams are provided.

G V1a Receptor Signaling Pathway in Vasoconstriction Ornipressin This compound V1aR V1a Receptor Ornipressin->V1aR Gq_11 Gq/11 Protein V1aR->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Vasoconstriction

V1a Receptor Signaling Pathway

G Experimental Workflow for Comparative Efficacy Study cluster_preparation Animal Preparation cluster_sepsis Sepsis Induction cluster_treatment Treatment Groups cluster_monitoring Data Collection & Analysis Animal_Model Ovine Model Anesthesia Anesthesia & Instrumentation Animal_Model->Anesthesia Peritonitis Peritonitis Induction Anesthesia->Peritonitis Septic_Shock Development of Septic Shock Peritonitis->Septic_Shock Group_V1a Selective V1a Agonist Septic_Shock->Group_V1a Group_AVP Arginine Vasopressin Septic_Shock->Group_AVP Group_NE Norepinephrine Septic_Shock->Group_NE Hemodynamics Hemodynamic Monitoring Group_V1a->Hemodynamics Survival Survival Analysis Group_V1a->Survival Organ_Function Post-mortem Organ Analysis Group_V1a->Organ_Function Group_AVP->Hemodynamics Group_AVP->Survival Group_AVP->Organ_Function Group_NE->Hemodynamics Group_NE->Survival Group_NE->Organ_Function

Experimental Workflow

References

A Comparative Meta-Analysis of Ornipressin Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the clinical and preclinical data on Ornipressin (B549295) acetate (B1210297), offering a comparative perspective against other key vasopressors such as Terlipressin (B549273) and Norepinephrine. This guide synthesizes available evidence to inform future research and drug development in the field of vasopressor therapy.

Ornipressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor that has been investigated for its utility in various clinical scenarios, primarily in the management of hypotension. This guide provides a comprehensive meta-analysis of the available clinical and preclinical studies on this compound, with a comparative assessment against commonly used vasopressors, Terlipressin and Norepinephrine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential and to guide future research endeavors.

Mechanism of Action: A V1a Receptor Agonist

This compound exerts its vasoconstrictive effects primarily through its agonistic activity on the vasopressin V1a receptors located on vascular smooth muscle cells.[1] Binding to these receptors initiates a G-protein coupled signaling cascade, leading to the activation of phospholipase C. This results in the production of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of intracellular calcium from the sarcoplasmic reticulum. The subsequent increase in cytosolic calcium concentration leads to the contraction of smooth muscle cells and vasoconstriction.

Ornipressin This compound V1aR V1a Receptor Ornipressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release Ca2+ Release (from Sarcoplasmic Reticulum) IP3->Ca2_release Stimulates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to

Caption: Signaling pathway of this compound-induced vasoconstriction.

Clinical Studies: Efficacy in Hypotensive States

Clinical investigations into this compound have primarily focused on its efficacy in managing hypotensive states, particularly those induced by anesthesia. While large-scale, direct comparative trials with other vasopressors are limited, existing studies provide valuable insights into its clinical performance.

Comparison with Norepinephrine and Dopamine in Anesthesia-Induced Hypotension

A randomized, double-blind clinical trial evaluated the efficacy of Ornipressin in reversing hypotension associated with combined general/epidural anesthesia in 60 patients undergoing intestinal surgery. The study compared Ornipressin with Norepinephrine and Dopamine.

ParameterOrnipressin (n=15)Norepinephrine (n=15)Dopamine (n=15)p-value
Time to Restore Arterial Blood Pressure (min) 8 ± 27 ± 311 ± 3<0.05 (Ornipressin vs. Dopamine)
Effective Dose 2 IU/h (in 11 of 15 patients)0.04 µg/kg/min (initial)2 µg/kg/min (initial)-
S-T Segment Modification NoneNot ReportedNot Reported-
Gastric Intracellular pCO2 Significantly IncreasedNot ReportedNot Reported<0.05

Note: Data presented as mean ± standard deviation where applicable.

This study suggests that small-dose Ornipressin is effective in restoring arterial blood pressure in the context of anesthesia-induced hypotension, with a faster onset of action compared to Dopamine. However, the observed increase in gastric intracellular pCO2 indicates a potential for splanchnic vasoconstriction, a factor that requires careful consideration in clinical use.

Preclinical Studies: Vasoconstrictive Potency and Cardiac Effects

Preclinical research has further elucidated the pharmacological profile of this compound, focusing on its vasoconstrictive properties and its effects on cardiac function. These studies provide essential data for understanding its mechanism of action and potential side effects.

Dose-Response Relationship of Vasoconstriction in Human Skin

A study involving 30 volunteers investigated the vasoconstrictor potency of Ornipressin in the skin. Various concentrations were administered intradermally, and the effects on capillary flux and skin pallor were measured.

Ornipressin Concentration (U/mL)Effect on Capillary Flux
10-4Effective vasoconstriction
10-3Increased vasoconstriction
10-2Maximal vasoconstrictor effect
10-1Maximal vasoconstrictor effect
100Less effective in reducing capillary flux

The study concluded that a concentration of 10-2 U/mL is optimal for skin hemostasis, as higher concentrations were less effective and may increase the risk of side effects.[2]

Effects on Coronary Flow and Myocardial Function in Isolated Guinea Pig Hearts

A preclinical study using the Langendorff-perfused isolated guinea pig heart model investigated the cardiac effects of Ornipressin. The study differentiated between direct myocardial effects and indirect effects secondary to coronary vasoconstriction.

Perfusion ConditionOrnipressin Concentration (IU/L)Coronary FlowCoronary Perfusion PressureSystolic Left Ventricular Pressure (LVP)Myocardial O2 Consumption (MVO2)
Constant Pressure 0.05 - 1.0Decreased (concentration-dependent)-DecreasedDecreased
Constant Flow 0.05 - 1.0-Increased (concentration-dependent)Decreased (at higher concentrations)Increased

These findings suggest that the myocardial depressive effects of Ornipressin observed under constant pressure perfusion are likely secondary to reduced coronary blood flow due to vasoconstriction.[3] At constant coronary flow, a direct, albeit small, negative inotropic effect was observed only at higher concentrations.[3]

Comparison with Alternative Vasopressors

While direct comparative clinical trials are scarce for this compound, a wealth of data exists for other vasopressors like Terlipressin and Norepinephrine, which are often used in similar clinical settings such as septic shock and portal hypertension.

Terlipressin vs. Norepinephrine in Septic Shock

A meta-analysis of six randomized controlled trials comparing Terlipressin and Norepinephrine in patients with septic shock revealed no significant difference in 28-day mortality. However, Terlipressin was associated with a decrease in heart rate at 24 and 48 hours.

OutcomeTerlipressinNorepinephrineRisk Ratio (95% CI)p-value
28-Day Mortality --0.99 (0.85, 1.15)0.849
Adverse Events --2.54 (0.58, 11.08)0.214
Mean Arterial Pressure --SMD = -0.10 (-0.35, 0.14)0.405

SMD: Standardized Mean Difference

Terlipressin in Portal Hypertension

A systematic review and meta-analysis of five randomized controlled trials found that continuous infusion of Terlipressin was superior to intermittent bolus administration in patients with portal hypertension, leading to a lower risk of rebleeding and treatment failure.[4]

OutcomeContinuous InfusionIntermittent BolusRisk Ratio (95% CI)p-value
Rebleeding --0.43 (0.27, 0.69)0.0004
Treatment Failure --0.22 (0.06, 0.82)0.02
Total Adverse Effects --0.52 (0.43, 0.70)<0.00001

Experimental Protocols

To facilitate the replication and further investigation of the findings presented, detailed methodologies for key preclinical experiments are provided below.

Isolated Aortic Ring Preparation for Vasoconstriction Studies

This ex vivo technique is crucial for assessing the direct effects of vasoactive substances on blood vessels.

start Start dissection Aorta Dissection (e.g., from rat) start->dissection cleaning Removal of Connective Tissue dissection->cleaning sectioning Sectioning into Rings (~2-4 mm) cleaning->sectioning mounting Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) sectioning->mounting equilibration Equilibration under Tension (~1g for 30-60 min) mounting->equilibration contraction Induction of Contraction (e.g., with Phenylephrine (B352888) or KCl) equilibration->contraction drug_addition Cumulative Addition of This compound contraction->drug_addition measurement Measurement of Isometric Tension drug_addition->measurement end End measurement->end

Caption: Workflow for isolated aortic ring experiments.

Protocol Steps:

  • Aorta Dissection: The thoracic aorta is carefully dissected from a euthanized animal (e.g., Wistar rat).

  • Cleaning: Adhering connective and adipose tissue is meticulously removed in a petri dish containing Krebs-Henseleit solution.

  • Sectioning: The cleaned aorta is cut into rings of approximately 2-4 mm in width.

  • Mounting: The aortic rings are suspended between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: The rings are allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram.

  • Contraction: A stable contraction is induced using a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Drug Addition: Once a stable plateau of contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Measurement: Changes in isometric tension are recorded using a force transducer, allowing for the construction of a dose-response curve.

Langendorff Isolated Heart Preparation

This ex vivo model allows for the study of cardiac function and coronary circulation in the absence of systemic influences.

start Start anesthesia Animal Anesthesia (e.g., guinea pig) start->anesthesia heart_excision Heart Excision anesthesia->heart_excision cannulation Aortic Cannulation heart_excision->cannulation retrograde_perfusion Retrograde Perfusion (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) cannulation->retrograde_perfusion stabilization Stabilization Period (~20-30 min) retrograde_perfusion->stabilization instrumentation Instrumentation (LV balloon, ECG electrodes) stabilization->instrumentation baseline_recording Baseline Recordings (LVP, HR, Coronary Flow) instrumentation->baseline_recording drug_infusion Infusion of this compound baseline_recording->drug_infusion data_acquisition Continuous Data Acquisition drug_infusion->data_acquisition end End data_acquisition->end

Caption: Experimental workflow for the Langendorff isolated heart preparation.

Protocol Steps:

  • Anesthesia and Heart Excision: A suitable laboratory animal (e.g., guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

  • Aortic Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution. This forces the aortic valve to close and directs the perfusate into the coronary arteries.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

  • Instrumentation: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure left ventricular pressure (LVP). ECG electrodes may also be placed to record electrical activity.

  • Baseline Recordings: Baseline measurements of LVP, heart rate (HR), and coronary flow are recorded.

  • Drug Infusion: this compound is infused into the perfusate at various concentrations.

  • Data Acquisition: Hemodynamic and electrophysiological parameters are continuously recorded to assess the effects of the drug.

Conclusion and Future Directions

This compound is a potent vasoconstrictor with demonstrated efficacy in managing anesthesia-induced hypotension. Preclinical studies have characterized its V1a receptor-mediated mechanism of action and its effects on the cardiovascular system. However, a notable gap in the literature exists regarding direct, large-scale clinical comparisons with other commonly used vasopressors like Norepinephrine and Terlipressin.

Future research should prioritize well-designed, randomized controlled trials to directly compare the efficacy and safety of this compound with current standard-of-care vasopressors in various clinical settings, such as septic shock and other distributive shock states. Further preclinical investigations could explore its effects on regional microcirculation and its potential for tissue-specific targeting. Such studies will be instrumental in defining the precise role of this compound in the modern armamentarium of vasopressor therapy.

References

Safety Operating Guide

Navigating the Disposal of Ornipressin Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ornipressin acetate (B1210297), ensuring compliance with general safety standards.

Ornipressin acetate is a synthetic peptide derivative of vasopressin.[1] While a Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), and smaller quantities may be disposed of with household waste, it is also identified as slightly hazardous for water.[2] Therefore, a cautious and informed approach to disposal is essential to prevent environmental contamination.[3][4]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is overseen by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for hazardous waste management.[3] It is crucial to adhere to both federal regulations and any state or local rules, which may be more stringent.[3] A general principle is to avoid disposing of pharmaceuticals down the drain or toilet unless specifically instructed to do so, as this can lead to water contamination.[4][5]

Key Characteristics of this compound

For easy reference, the table below summarizes key quantitative and identifying information for this compound.

CharacteristicValue
CAS Number 914453-98-8[1][2]
Molecular Formula C45H63N13O12S2 • XC2H4O2[6]
Molecular Weight 1042.19 (free base basis)
Purity ≥98%[1][6]
Form Crystalline solid[6]
Solubility in DMSO Approx. 10 mg/ml[6]
Solubility in PBS (pH 7.2) Approx. 20 mg/ml[6]
Water Hazard Class 1 (Self-assessment): slightly hazardous for water[2]

Experimental Protocol for Disposal

This protocol outlines the recommended step-by-step procedure for the disposal of this compound in a laboratory setting. This procedure is designed to minimize environmental impact and ensure personnel safety.

Objective: To safely dispose of waste this compound in compliance with standard laboratory safety and environmental protection practices.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

  • Sealable, leak-proof container (e.g., a plastic bag or bottle)

  • Inert, unappealing substance (e.g., cat litter, used coffee grounds, or dirt)

  • Labeled waste container for non-hazardous pharmaceutical waste (typically a blue bin)[7]

  • Access to a licensed waste management contractor or institutional hazardous waste program

Procedure:

  • Personnel Safety: Before handling the waste material, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Assess the Quantity:

    • For Small Quantities (e.g., residual amounts in vials): Proceed with the deactivation and household waste disposal method outlined below, as suggested by the SDS for smaller amounts.[2]

    • For Larger Quantities or in Institutional Settings: It is best practice to dispose of the material through a certified waste management service. Skip to step 5.

  • Deactivation and Containment (for small quantities only):

    • If the this compound is in solid form, dissolve it in a minimal amount of a suitable solvent, such as water or a buffer solution in which it is soluble.[6]

    • Mix the resulting solution or the original liquid waste with an unappealing, inert substance like cat litter or used coffee grounds.[8] Do not crush solid tablets or capsules if applicable.[8]

    • Place the entire mixture into a sealable container, such as a plastic bag or bottle, and ensure it is tightly sealed to prevent leakage.[8]

  • Disposal of Sealed Container (for small quantities only):

    • Place the sealed container in the regular municipal trash.[8] This method is aligned with FDA recommendations for disposing of non-flush list medicines in household trash.[8]

    • Remove or scratch out all personal or identifying information from the original product container before recycling or discarding it.[8]

  • Disposal via Professional Waste Management (for larger quantities or institutional policy):

    • Package the this compound waste in a clearly labeled, sealed container.

    • Designate the container as "non-hazardous pharmaceutical waste." In many institutions, this corresponds to a blue waste container.[7]

    • Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed waste management contractor that handles pharmaceutical waste.[4] Incineration is a common final treatment for such waste.[7]

  • Cleaning: Thoroughly clean any equipment and surfaces that came into contact with the this compound. Dispose of any contaminated cleaning materials (e.g., paper towels, gloves) in the same manner as the chemical waste itself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess_quantity Assess Quantity and Institutional Policy start->assess_quantity small_quantity Small Research Quantity? assess_quantity->small_quantity large_quantity Large Quantity or Institutional Policy assess_quantity->large_quantity deactivate Mix with inert material (e.g., cat litter) small_quantity->deactivate Yes collect Collect in designated Non-Hazardous Pharmaceutical Waste Container (Blue Bin) small_quantity->collect No seal Place in a sealed container deactivate->seal trash Dispose in Municipal Trash seal->trash end End of Process trash->end large_quantity->collect Yes professional_disposal Dispose via Licensed Waste Management Contractor collect->professional_disposal professional_disposal->end

References

Personal protective equipment for handling Ornipressin acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ornipressin Acetate (B1210297)

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for Ornipressin acetate, including operational protocols and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Safety Data

This compound is a synthetic peptide derivative of vasopressin.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with a high degree of caution as a compound with unknown comprehensive toxicity.[2] Standard precautionary measures for handling chemicals should be followed.[2]

Physical and Chemical Properties:

PropertyValue
Synonyms 8-L-ornithine-vasopressin, acetate; Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2; 8-Ornithine Vasopressin; Orn8-Vasopressin; POR-8[1][2]
Appearance Crystalline solid[3]
Purity ≥98%[3]
Storage Temperature -20°C[3]
Solubility Soluble in DMSO (approx. 10 mg/ml) and PBS (pH 7.2) (approx. 20 mg/ml)[3]
Personal Protective Equipment (PPE)

Consistent with guidelines for handling potentially hazardous drugs, the following personal protective equipment is recommended when handling this compound to minimize exposure.[4][5]

PPE CategoryItemSpecification
Eye Protection Safety goggles with side-shieldsMust be worn to protect against splashes.[6]
Hand Protection Protective glovesNitrile gloves are recommended.[4] Inspect for tears before use. For tasks with a potential for leaking or splashing, double gloving is required.[5]
Body Protection Laboratory coatShould be worn to protect skin and clothing. Impervious clothing is recommended.[6]
Respiratory Protection NIOSH-certified N95 or N100 respiratorRecommended when there is a risk of generating airborne powder or aerosols, such as during weighing.[4]
Handling and Storage Protocols

Preparation:

  • Before handling, ensure a clean and uncluttered workspace.

  • Have all necessary equipment, including PPE and spill cleanup materials, readily available.

Weighing:

  • Conduct weighing of this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.

Solution Preparation:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • If using volatile organic solvents like DMSO, perform this step in a chemical fume hood.[3]

  • To aid dissolution in aqueous buffers, the solution can be gently agitated. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[3] It is not recommended to store aqueous solutions for more than one day.[3]

Storage of Solutions:

  • Store stock solutions in tightly sealed, clearly labeled containers.

  • For long-term stability, store at -20°C.[3]

Post-Handling:

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.

  • Clean all equipment and the work area to prevent cross-contamination.

Emergency Procedures
SituationAction
If Swallowed If symptoms persist, consult a doctor.[2]
If on Skin The product does not generally irritate the skin.[2] However, it is good practice to wash the affected area with soap and water. If clothing becomes contaminated, remove it as soon as possible.[5]
If in Eyes Rinse the opened eye for several minutes under running water.[2] For eye exposure, immediately flush the affected eye with water or isotonic eyewash for at least 15 minutes.[5]
If Inhaled Supply fresh air; consult a doctor in case of complaints.[2]
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Smaller quantities may be disposable with household waste, but it is crucial to adhere to official regulations for chemical waste.[2] Contaminated gloves and other disposable PPE should be placed in a designated biohazard or chemical waste container.[5]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_space Prepare Clean Workspace gather_materials Gather PPE & Materials prep_space->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh in Fume Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution storage Store Solution at -20°C prepare_solution->storage doff_ppe Doff PPE storage->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands clean_area Clean Workspace & Equipment wash_hands->clean_area

Caption: Workflow for Safe Handling of this compound.

Emergency_Response_Workflow cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_eyes Flush Eyes for 15 mins exposure->flush_eyes fresh_air Move to Fresh Air exposure->fresh_air consult_doctor_ing Consult Doctor if Symptoms Persist exposure->consult_doctor_ing wash_skin Wash with Soap & Water remove_clothing->wash_skin seek_medical_eye Seek Medical Attention flush_eyes->seek_medical_eye consult_doctor_inh Consult Doctor fresh_air->consult_doctor_inh

Caption: Emergency Response Protocol for this compound Exposure.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。